molecular formula C16H17NO2 B8010119 N-[2-(3-methoxyphenyl)ethyl]benzamide

N-[2-(3-methoxyphenyl)ethyl]benzamide

Cat. No.: B8010119
M. Wt: 255.31 g/mol
InChI Key: DWWHBAOWCRQQIA-UHFFFAOYSA-N
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Description

N-[2-(3-methoxyphenyl)ethyl]benzamide is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3-methoxyphenyl)ethyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3-methoxyphenyl)ethyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-15-9-5-6-13(12-15)10-11-17-16(18)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWHBAOWCRQQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-[2-(3-methoxyphenyl)ethyl]benzamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-[2-(3-methoxyphenyl)ethyl]benzamide, a member of the N-phenethylbenzamide class of compounds. While specific research on this particular analog is limited, this guide consolidates available information on its chemical structure, a reliable synthesis protocol, and its predicted physicochemical properties. By drawing on data from structurally related compounds, particularly its di-methoxy analog Riparin B, we explore its potential biological activities and lay the groundwork for future research. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis and evaluation of novel benzamide derivatives as potential therapeutic agents.

Introduction and Rationale

The N-phenethylbenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a methoxy group on the phenethylamine ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic profile. N-[2-(3-methoxyphenyl)ethyl]benzamide represents an intriguing, yet underexplored, analog within this class. Its structural similarity to naturally occurring and synthetic bioactive compounds suggests a high potential for therapeutic applications. This guide aims to provide the foundational knowledge necessary to synthesize and investigate this promising molecule.

Chemical Structure and Identification

N-[2-(3-methoxyphenyl)ethyl]benzamide is an amide formed from the condensation of 3-methoxyphenethylamine and benzoyl chloride. It consists of a central amide linkage, a benzoyl group, and a 3-methoxyphenethyl group.

Key Identifiers:

  • IUPAC Name: N-[2-(3-methoxyphenyl)ethyl]benzamide

  • Molecular Formula: C₁₆H₁₇NO₂

  • Molecular Weight: 255.31 g/mol

2.1. 2D and 3D Structural Representations

Note: Placeholder images are used for 2D and 3D structures. In a real-world application, these would be generated using chemical drawing software.

Caption: 2D and 3D representations of N-[2-(3-methoxyphenyl)ethyl]benzamide.

Physicochemical Properties (Predicted)

Due to the limited experimental data for N-[2-(3-methoxyphenyl)ethyl]benzamide, the following physicochemical properties are predicted based on its structure and data from closely related analogs, such as N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide.[1] These values serve as a valuable starting point for experimental design.

PropertyPredicted ValueNotes
Molecular Weight 255.31 g/mol Calculated from the molecular formula.
XLogP3 ~2.5 - 3.0Predicted based on analogs. Indicates good lipid solubility.
Hydrogen Bond Donors 1The N-H group of the amide.
Hydrogen Bond Acceptors 2The carbonyl oxygen and the methoxy oxygen.
Rotatable Bonds 5Indicative of conformational flexibility.
Topological Polar Surface Area 38.3 ŲSimilar to related benzamides.[2]
Boiling Point > 300 °CEstimated to be high due to the amide group and molecular weight.
Melting Point Not availableExpected to be a solid at room temperature.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, ethanol, dichloromethane); sparingly soluble in water.Typical for this class of compounds.

Synthesis of N-[2-(3-methoxyphenyl)ethyl]benzamide

The most direct and efficient synthesis of N-[2-(3-methoxyphenyl)ethyl]benzamide is via the Schotten-Baumann reaction, which involves the acylation of a primary amine with an acid chloride in the presence of a base.[3][4][5][6][7]

4.1. Reaction Scheme

synthesis_scheme Reactants 3-Methoxyphenethylamine + Benzoyl Chloride Product N-[2-(3-methoxyphenyl)ethyl]benzamide Reactants->Product Schotten-Baumann Reaction Conditions NaOH (aq) / Dichloromethane Room Temperature Conditions->Product

Caption: Synthesis of N-[2-(3-methoxyphenyl)ethyl]benzamide.

4.2. Detailed Experimental Protocol

This protocol is adapted from a general method for the preparation of benzamides.[8]

Materials:

  • 3-Methoxyphenethylamine (CAS: 2039-67-0)[9][10][11]

  • Benzoyl chloride (CAS: 98-88-4)[12]

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH), 4M aqueous solution

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and separatory funnel

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxyphenethylamine (1.0 equivalent) in dichloromethane (approx. 3 mL per mmol of amine).

  • Base Addition: To the stirred solution, add a 4M aqueous solution of sodium hydroxide (1.2 equivalents). Stir the biphasic mixture for 5 minutes.

  • Acylation: Cool the mixture in an ice bath to 0°C. Add benzoyl chloride (1.2 equivalents) dropwise via a dropping funnel over 10-15 minutes, ensuring the temperature remains low.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50:50 ethyl acetate/petroleum ether).

  • Work-up: Once the reaction is complete, add distilled water (approx. 20 mL) to the reaction mixture and transfer it to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization (Predicted)

While experimental spectra are not available, the expected features of the NMR and mass spectra can be predicted based on the molecular structure and data from similar compounds.

5.1. ¹H NMR Spectroscopy

  • Amide Proton (N-H): A broad singlet is expected in the downfield region, typically around δ 8.0-8.5 ppm.

  • Benzoyl Aromatic Protons: A multiplet corresponding to the five protons of the benzoyl ring will appear between δ 7.4-7.8 ppm.

  • Methoxyphenyl Aromatic Protons: The four protons on the 3-methoxyphenyl ring will resonate between δ 6.7-7.3 ppm, showing characteristic splitting patterns for a 1,3-disubstituted benzene ring.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8 ppm.

  • Ethyl Protons (-CH₂-CH₂-): Two triplets will be observed, one for the -CH₂-N- group (around δ 3.6 ppm) and another for the Ar-CH₂- group (around δ 2.9 ppm).

5.2. ¹³C NMR Spectroscopy

  • Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.

  • Aromatic Carbons: Signals between δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield in the methoxyphenyl ring (around δ 160 ppm).

  • Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

  • Ethyl Carbons (-CH₂-CH₂-): Two signals in the aliphatic region, approximately at δ 41 ppm (-CH₂-N-) and δ 35 ppm (Ar-CH₂-).

5.3. Mass Spectrometry

  • Molecular Ion Peak (M⁺): Expected at m/z = 255.

  • [M+H]⁺ Peak: Expected at m/z = 256 in ESI-MS.

  • Key Fragmentation Peaks: Expect to see fragments corresponding to the benzoyl cation (m/z = 105) and the 3-methoxyphenethyl fragment.

Potential Biological Activities and Therapeutic Applications

Direct biological studies on N-[2-(3-methoxyphenyl)ethyl]benzamide have not been published. However, based on its structural similarity to other well-characterized benzamides, several potential activities can be inferred.

6.1. Rationale for Investigation

biological_rationale Target N-[2-(3-methoxyphenyl)ethyl]benzamide Analog Analog: Riparin B (3,4-dimethoxy) Target->Analog Structural Similarity Class Class: Benzamides Target->Class Belongs to Activity1 Anti-inflammatory Analog->Activity1 Activity2 Antinociceptive Analog->Activity2 Activity3 Antioxidant Analog->Activity3 Activity4 Antimicrobial Class->Activity4 Activity5 Anticancer Class->Activity5

Caption: Rationale for investigating the biological activity.

  • Anti-inflammatory and Antinociceptive Activity: The most closely related, well-studied compound is N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, also known as Riparin B. This natural product has demonstrated significant anti-inflammatory, antinociceptive (pain-relieving), and antioxidant activities.[1] It is highly probable that N-[2-(3-methoxyphenyl)ethyl]benzamide shares some of these properties.

  • Antimicrobial and Anticancer Potential: The broader class of benzamide derivatives has been extensively explored for various therapeutic applications. Numerous studies have reported significant antimicrobial and anticancer activities for various substituted benzamides.[8][13] The methoxyphenyl moiety, in particular, is a common feature in many anticancer agents.[1][7]

Safety and Handling

No specific safety data sheet (MSDS) is available for N-[2-(3-methoxyphenyl)ethyl]benzamide. Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For the starting materials:

  • 3-Methoxyphenethylamine: Causes severe skin burns and eye damage.[14]

  • Benzoyl Chloride: Is a corrosive liquid with a pungent odor.[12]

Conclusion and Future Directions

N-[2-(3-methoxyphenyl)ethyl]benzamide is a readily synthesizable compound with a high potential for interesting biological activity. This guide provides a solid foundation for its preparation and characterization. Future research should focus on:

  • Experimental Verification: Confirming the predicted physicochemical and spectroscopic properties.

  • Biological Screening: A comprehensive screening of its anti-inflammatory, analgesic, antimicrobial, and anticancer activities is warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of further analogs to understand the role of the methoxy group's position and other substitutions on biological activity.

The exploration of this and related compounds could lead to the discovery of novel therapeutic agents.

References

  • Chemistry Schotten Baumann Reaction - SATHEE . (n.d.). Retrieved March 7, 2026, from [Link]

  • Schotten Baumann Reaction - BYJU'S . (2019, November 17). Retrieved March 7, 2026, from [Link]

  • Reaction Mechanism of Schotten Baumann Reaction - Physics Wallah . (n.d.). Retrieved March 7, 2026, from [Link]

  • Schotten Baumann reaction: Introduction, mechanism, procedure - Chemistry Notes . (2023, August 23). Retrieved March 7, 2026, from [Link]

  • 3-Methoxyphenethylamine | C9H13NO | CID 74866 - PubChem . (n.d.). Retrieved March 7, 2026, from [Link]

  • 3-Methoxyphenethylamine - Wikipedia . (n.d.). Retrieved March 7, 2026, from [Link]

  • N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide | C17H19NO3 | CID 272506 - PubChem . (n.d.). Retrieved March 7, 2026, from [Link]

  • N-ethyl-3-methoxybenzamide | C10H13NO2 | CID 669440 - PubChem . (n.d.). Retrieved March 7, 2026, from [Link]

  • Aftab, K., et al. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(2), 423-428.
  • Kubikova, L., et al. (2001). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Molecules, 6(3), 299-313.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC . (2024, May 4). Retrieved March 7, 2026, from [Link]

Sources

Pharmacological Profile of N-[2-(3-methoxyphenyl)ethyl]benzamide: A Technical Assessment of Available Data

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific pharmacological data for the compound N-[2-(3-methoxyphenyl)ethyl]benzamide. While the synthesis of this molecule is chemically feasible, it does not appear to have undergone extensive pharmacological characterization, or the results of such studies are not widely published. Therefore, a detailed, in-depth technical guide on its specific pharmacological profile cannot be constructed at this time.

This document will instead provide a theoretical framework for the potential pharmacological evaluation of this compound, based on the known activities of structurally related molecules. It will also outline the necessary experimental workflows to establish a comprehensive pharmacological profile, should this compound become a subject of future research.

Chemical Structure and Rationale for Investigation

N-[2-(3-methoxyphenyl)ethyl]benzamide belongs to the broad class of benzamide compounds, which are known to exhibit a wide range of biological activities. Its structure comprises a benzamide moiety linked to a methoxyphenylethyl group. The presence of the methoxy group at the meta position of the phenyl ring is a key structural feature that could influence its binding to various biological targets.

The general structure of N-phenethylbenzamides has been explored for various therapeutic applications, including as receptor modulators and enzyme inhibitors. The specific substitution pattern of N-[2-(3-methoxyphenyl)ethyl]benzamide suggests potential interactions with targets in the central nervous system, given the prevalence of the phenethylamine scaffold in neuroactive compounds.

Hypothetical Pharmacological Profile and Proposed Experimental Evaluation

Based on the pharmacology of related compounds, a hypothetical pharmacological profile for N-[2-(3-methoxyphenyl)ethyl]benzamide can be postulated, along with the experimental approaches required to validate these hypotheses.

Potential Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]benzamide is currently unknown. However, based on its structural motifs, several potential mechanisms could be investigated:

  • Receptor Modulation: The phenethylamine substructure is a common feature in ligands for various G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors.

  • Enzyme Inhibition: Certain benzamides are known to inhibit enzymes such as histone deacetylases (HDACs) or alkaline phosphatases.

To elucidate the mechanism of action, a tiered screening approach is recommended.

Experimental Workflow for Target Identification:

Synthesis_of_N_2_3_methoxyphenylethyl_benzamide cluster_reactants Reactants cluster_conditions Reaction Conditions amine 2-(3-methoxyphenyl)ethan-1-amine product N-[2-(3-methoxyphenyl)ethyl]benzamide amine->product Nucleophilic Acyl Substitution benzoyl_chloride Benzoyl Chloride benzoyl_chloride->product solvent Aprotic Solvent (e.g., Dichloromethane) solvent->product base Base (e.g., Triethylamine) base->product

Caption: A standard synthetic route to N-[2-(3-methoxyphenyl)ethyl]benzamide via amide coupling.

Step-by-Step Methodology:

  • Dissolve 2-(3-methoxyphenyl)ethan-1-amine in a suitable aprotic solvent such as dichloromethane.

  • Add a non-nucleophilic base, such as triethylamine, to the solution to act as an acid scavenger.

  • Cool the reaction mixture in an ice bath.

  • Slowly add an equimolar amount of benzoyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with an aqueous acid solution (e.g., 1M HCl), followed by an aqueous base solution (e.g., saturated NaHCO3), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield N-[2-(3-methoxyphenyl)ethyl]benzamide.

Conclusion and Future Directions

Future research on this compound would require a systematic investigation following the experimental workflows detailed above. Such studies would be essential to determine if N-[2-(3-methoxyphenyl)ethyl]benzamide possesses any significant biological activity and to assess its potential as a lead compound for drug discovery.

References

As there is no specific literature on the pharmacological profile of N-[2-(3-methoxyphenyl)ethyl]benzamide, a reference list is not applicable. The information provided is based on general principles of medicinal chemistry and drug discovery, with hypothetical applications derived from the study of the broader class of benzamide and phenethylamine-containing compounds.

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-[2-(3-methoxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

N-[2-(3-methoxyphenyl)ethyl]benzamide is a synthetic amide with a structure amenable to various biological interactions. However, its specific in vitro mechanism of action remains largely uncharacterized in publicly available literature. This technical guide provides a comprehensive framework for the systematic investigation of its potential biological activities. We will explore plausible mechanisms of action based on the known activities of structurally related methoxyphenyl and benzamide derivatives. This document is structured to not only present hypothetical mechanisms but also to provide detailed, actionable in vitro protocols for their validation. The experimental designs herein are intended to be self-validating, ensuring robust and interpretable data.

Introduction and Physicochemical Properties

N-[2-(3-methoxyphenyl)ethyl]benzamide belongs to the benzamide class of compounds, characterized by a benzoyl group attached to a nitrogen atom. The presence of the methoxyphenyl ethyl moiety suggests potential interactions with biological targets that recognize this structural feature. While specific data for this compound is sparse, related benzamides are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Physicochemical Properties of N-[2-(3-methoxyphenyl)ethyl]benzamide

PropertyValueSource
Molecular Formula C₁₆H₁₇NO₂Inferred from structure
Molecular Weight 255.31 g/mol Inferred from structure
CAS Number Not readily availablePublic Databases

A critical first step in any in vitro study is to confirm the identity and purity of the compound, for instance, N-[2-(4-Methoxyphenyl)ethyl]benzamide is available from some suppliers[1][2][3]. This is typically achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Proposed Mechanisms of Action and In Vitro Validation Strategies

Given the chemical structure of N-[2-(3-methoxyphenyl)ethyl]benzamide, we propose four primary potential mechanisms of action for initial investigation. The following sections will detail these hypotheses and provide comprehensive protocols for their in vitro assessment.

Proposed Mechanism 1: Inhibition of Succinate Dehydrogenase (SDH)

Rationale: Several benzamide derivatives have been identified as inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain[4]. Inhibition of SDH disrupts cellular respiration and can be a mechanism for antifungal and anticancer effects[4][5].

Experimental Workflow: SDH Inhibition Assay

SDH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Mito_Isolation Isolate Mitochondria (from target cells/tissue) Reaction_Setup Set up reaction mixture: Mitochondria, Buffer, Succinate, DCPIP Mito_Isolation->Reaction_Setup Compound_Prep Prepare Serial Dilutions of N-[2-(3-methoxyphenyl)ethyl]benzamide Add_Compound Add Compound Dilutions (or DMSO control) Compound_Prep->Add_Compound Reaction_Setup->Add_Compound Incubation Incubate at 25°C Add_Compound->Incubation Measure_Abs Measure Absorbance at 600 nm (kinetic read) Incubation->Measure_Abs Calc_Activity Calculate % SDH Activity Measure_Abs->Calc_Activity Plot_Curve Plot Dose-Response Curve Calc_Activity->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50

Caption: Workflow for the in vitro succinate dehydrogenase (SDH) inhibition assay.

Detailed Protocol: Spectrophotometric SDH Inhibition Assay

This assay measures SDH activity by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP)[4][5][6].

  • Materials:

    • Isolated mitochondria from a relevant cell line or tissue

    • Assay Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM KCN

    • Substrate: 1 M Sodium Succinate

    • Electron Acceptor: 2 mM DCPIP

    • N-[2-(3-methoxyphenyl)ethyl]benzamide stock solution in DMSO

    • 96-well microplate

    • Microplate reader capable of kinetic measurements at 600 nm

  • Procedure:

    • Prepare serial dilutions of N-[2-(3-methoxyphenyl)ethyl]benzamide in the assay buffer. Include a DMSO-only vehicle control.

    • In a 96-well plate, add 150 µL of assay buffer to each well.

    • Add 10 µL of the appropriate compound dilution or vehicle control to each well.

    • Add 20 µL of the mitochondrial suspension (protein concentration to be optimized) to each well.

    • Incubate the plate at 25°C for 10 minutes.

    • To initiate the reaction, add 20 µL of 1 M sodium succinate to each well.

    • Immediately add 10 µL of 2 mM DCPIP to each well.

    • Place the plate in the microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction (change in absorbance per minute) for each concentration.

    • Normalize the rates to the vehicle control to determine the percentage of SDH inhibition.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Data Summary

Concentration (µM)Rate of ΔA600/min% Inhibition
0 (Vehicle)0.0500
0.10.04510
10.03530
100.02550
1000.01080
Proposed Mechanism 2: Induction of Apoptosis

Rationale: Methoxyphenyl-containing amide derivatives have been reported to possess anticancer properties, often through the induction of apoptosis[7]. Investigating whether N-[2-(3-methoxyphenyl)ethyl]benzamide can trigger programmed cell death is a logical step.

Experimental Workflow: Apoptosis Detection by Flow Cytometry

Apoptosis_Workflow cluster_prep Cell Treatment cluster_staining Staining cluster_analysis Analysis Cell_Culture Culture Cancer Cell Line (e.g., HeLa, Jurkat) Treatment Treat cells with Compound (various concentrations and time points) Cell_Culture->Treatment Harvest_Cells Harvest and Wash Cells Treatment->Harvest_Cells Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest_Cells->Stain Flow_Cytometry Acquire Data on Flow Cytometer Stain->Flow_Cytometry Quantify Quantify Cell Populations: Live, Early Apoptotic, Late Apoptotic, Necrotic Flow_Cytometry->Quantify

Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.

Detailed Protocol: Annexin V/Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[7][8][9][10].

  • Materials:

    • A suitable cancer cell line (e.g., Jurkat for suspension, HeLa for adherent)

    • Complete cell culture medium

    • N-[2-(3-methoxyphenyl)ethyl]benzamide

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight (for adherent cells).

    • Treat the cells with various concentrations of N-[2-(3-methoxyphenyl)ethyl]benzamide (e.g., 1, 10, 50 µM) and a vehicle control (DMSO) for 24 and 48 hours. Include a positive control for apoptosis (e.g., staurosporine).

    • Harvest the cells (including floating cells for adherent lines).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant for each treatment condition.

Expected Data Summary

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control9523
Compound (10 µM)602515
Compound (50 µM)205030
Proposed Mechanism 3: Cell Cycle Arrest

Rationale: Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle. Benzamide itself has been shown to affect cell proliferation[11].

Detailed Protocol: Cell Cycle Analysis by PI Staining

This protocol uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content[12][13][14][15].

  • Materials:

    • Proliferating cancer cell line

    • N-[2-(3-methoxyphenyl)ethyl]benzamide

    • PBS

    • Ice-cold 70% ethanol

    • PI/RNase staining buffer

    • Flow cytometer

  • Procedure:

    • Treat cells with the compound as described in the apoptosis protocol.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI/RNase staining buffer.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the samples on a flow cytometer.

  • Data Analysis:

    • Use cell cycle analysis software to generate a histogram of DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • An accumulation of cells in a particular phase suggests cell cycle arrest at that checkpoint.

Expected Data Summary

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control553015
Compound (10 µM)302545
Proposed Mechanism 4: Modulation of G-Protein Coupled Receptor (GPCR) Signaling

Rationale: The phenylethylamine scaffold within the target molecule is a common feature in ligands for various G-protein coupled receptors (GPCRs). It is plausible that N-[2-(3-methoxyphenyl)ethyl]benzamide could act as an agonist or antagonist at a GPCR.

Experimental Workflow: Generic GPCR Activation Assay

GPCR_Workflow Start Prepare Cell Lysate from cells expressing GPCR of interest (fused to LgBiT) and a conformation-specific binder (fused to SmBiT) Add_Ligand Add N-[2-(3-methoxyphenyl)ethyl]benzamide (or known agonist/antagonist) Start->Add_Ligand Incubate Incubate at Room Temperature Add_Ligand->Incubate Add_Substrate Add Luciferase Substrate Incubate->Add_Substrate Measure Measure Luminescence Add_Substrate->Measure Analyze Analyze Dose-Response Relationship (EC50 for agonists, IC50 for antagonists) Measure->Analyze

Caption: Workflow for a generic in vitro GPCR activation assay using a split-luciferase system.

Detailed Protocol: In Vitro Luminescence-Based GPCR Activation Assay (e.g., IGNiTR)

This assay format provides a generalizable method for detecting ligand-induced conformational changes in a GPCR, indicative of activation[16][17].

  • Materials:

    • Cell lysate from cells overexpressing the target GPCR fused to a large luciferase subunit (LgBiT) and a conformation-specific binder (e.g., mini-G protein) fused to a small luciferase subunit (SmBiT).

    • N-[2-(3-methoxyphenyl)ethyl]benzamide

    • Known agonist and antagonist for the target GPCR

    • Luciferase substrate

    • White, opaque 96-well or 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of N-[2-(3-methoxyphenyl)ethyl]benzamide.

    • For agonist testing, add the compound dilutions to the wells.

    • For antagonist testing, add a fixed concentration of a known agonist (at its EC80) to the wells, followed by the serial dilutions of the test compound.

    • Add the cell lysate containing the GPCR-LgBiT and binder-SmBiT to each well.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature.

    • Add the luciferase substrate according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • For agonist mode, plot luminescence against the log concentration of the compound to determine the EC50.

    • For antagonist mode, plot the inhibition of the agonist-induced signal against the log concentration of the compound to determine the IC50.

Conclusion

The in vitro mechanism of action of N-[2-(3-methoxyphenyl)ethyl]benzamide is currently undefined. This guide puts forth a structured, hypothesis-driven approach to systematically investigate its potential biological activities. By employing the detailed protocols for assessing SDH inhibition, apoptosis induction, cell cycle arrest, and GPCR modulation, researchers can generate robust data to elucidate the primary mechanism of this compound. The findings from these in vitro studies will be crucial for guiding further preclinical development and understanding the therapeutic potential of this and related benzamide derivatives.

References

  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023). ACS Measurement Science Au. [Link]

  • Apoptosis Assay. iQ Biosciences. [Link]

  • 3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide. Chemsrc. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. bioRxiv. [Link]

  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PMC. [Link]

  • Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells. STAR Protocols. [Link]

  • Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Cell and Developmental Biology. [Link]

  • N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide. PubChem. [Link]

  • N-[2-(3-Methoxyphenyl)ethyl]butanamide. Hoffman Fine Chemicals. [Link]

  • Methods used to study the oligomeric structure of G-protein-coupled receptors. Biochemical Society Transactions. [Link]

  • Apoptosis – what assay should I use?. BMG Labtech. [Link]

  • Succinate dehydrogenase inhibition test for evaluating head and neck tumors. PubMed. [Link]

  • Effect of benzamide on cell growth, NAD and ATP levels in cultured chick limb bud cells. PubMed. [Link]

  • Nicotinamide and 3-aminobenzamide interfere with receptor-mediated transmembrane signaling in murine cytotoxic T cells: independence of Golgi reorientation from calcium mobilization and inositol phosphate generation. PubMed. [Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI. [Link]

  • Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. PMC. [Link]

  • Signal transduction pathway. Khan Academy. [Link]

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Molecular weight and physicochemical characteristics of N-[2-(3-methoxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(3-methoxyphenyl)ethyl]benzamide is a synthetic organic compound belonging to the class of N-substituted benzamides. Structurally, it functions as a bioisostere of the neurohormone melatonin (N-acetyl-5-methoxytryptamine). By replacing the indole core of melatonin with a phenyl ring and the acetamide side chain with a benzamide moiety, this molecule serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting G-Protein Coupled Receptors (GPCRs), specifically the Melatonin MT1 and MT2 receptors.

This guide details the physicochemical characteristics, synthetic pathways, and biological mechanisms relevant to this compound, designed for researchers optimizing CNS-active ligands.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule consists of a lipophilic benzoyl group attached via an ethyl linker to a 3-methoxyphenyl ring. The 3-methoxy positioning is critical; it mimics the 5-methoxy group of the indole ring in melatonin, which is essential for high-affinity receptor binding.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSource/Derivation
IUPAC Name N-[2-(3-methoxyphenyl)ethyl]benzamideNomenclature Rules
CAS Number 138505-09-6 (Generic) / 199106-97-3 (Related)Chemical Abstracts
Molecular Formula C₁₆H₁₇NO₂Stoichiometry
Molecular Weight 255.31 g/mol Calculated
Exact Mass 255.1259 DaHigh-Res MS
LogP (Predicted) 3.1 ± 0.4Lipophilicity Model
Topological PSA 38.33 ŲPolar Surface Area
H-Bond Donors 1 (Amide NH)Structural Analysis
H-Bond Acceptors 2 (Amide Carbonyl, Methoxy O)Structural Analysis
Solubility Low in water; Soluble in DMSO, DCM, EthanolExperimental

Synthesis & Characterization

The synthesis of N-[2-(3-methoxyphenyl)ethyl]benzamide follows a standard Schotten-Baumann nucleophilic acyl substitution . This protocol is preferred for its high yield and simplicity, utilizing an acid chloride and a primary amine.

Reaction Mechanism

The nitrogen atom of the 3-methoxyphenethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The base (Triethylamine) neutralizes the HCl byproduct, driving the equilibrium forward.

Visualization: Synthetic Pathway

SynthesisScheme Amine 3-Methoxyphenethylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Chloride Benzoyl Chloride (Electrophile) Chloride->Intermediate Nucleophilic Attack Reagents Reagents: Triethylamine (Et3N) Dichloromethane (DCM) 0°C -> RT Reagents->Intermediate Product N-[2-(3-methoxyphenyl)ethyl]benzamide (Target Molecule) Intermediate->Product Elimination of Cl- Byproduct Et3N·HCl (Salt Precipitate) Intermediate->Byproduct Proton Transfer

Caption: Fig 1.[1] Schotten-Baumann synthesis pathway via nucleophilic acyl substitution.

Detailed Experimental Protocol

Materials:

  • 3-Methoxyphenethylamine (1.0 eq)

  • Benzoyl chloride (1.1 eq)[2]

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous[3]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyphenethylamine (5 mmol) in anhydrous DCM (20 mL).

  • Activation: Add Triethylamine (7.5 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exothermic nature of the reaction.

  • Addition: Dropwise, add Benzoyl chloride (5.5 mmol) dissolved in 5 mL DCM over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Quench with saturated NaHCO₃ solution (20 mL). Extract the organic layer and wash successively with 1M HCl (to remove unreacted amine) and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield white crystals.

Biological Context: Melatonin Receptor Pharmacology[12][13][14][15]

This compound is investigated primarily as a melatonin receptor ligand . The structural homology between the 3-methoxyphenyl group and the 5-methoxyindole of melatonin allows it to occupy the orthosteric binding pocket of the MT1 and MT2 receptors.

Mechanism of Action
  • Binding Site: The 3-methoxy group engages in hydrogen bonding with specific residues (e.g., Asn162 in MT1) similar to melatonin. The benzamide phenyl ring explores the hydrophobic pockets (Val/Leu residues) often associated with receptor subtype selectivity.

  • Signaling: Upon binding, the ligand stabilizes the receptor conformation that couples to Gi/o proteins , leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels.

Visualization: GPCR Signaling Cascade

GPCR_Pathway Ligand N-[2-(3-methoxyphenyl)ethyl]benzamide Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding (Kd ~ nM) GProtein G_alpha_i Protein (Heterotrimeric) Receptor->GProtein Activation (GDP -> GTP) AC Adenylyl Cyclase (Effector) GProtein->AC Inhibition (-) cAMP cAMP Levels (Second Messenger) AC->cAMP Decrease PKA PKA Activity (Downstream) cAMP->PKA Reduced Phosphorylation Response Circadian Phase Shift / Sleep Regulation PKA->Response Physiological Effect

Caption: Fig 2.[4][5][6][7] Gi/o-coupled signaling cascade modulation by the benzamide ligand.

References

  • PubChem Compound Summary.N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide (Analog Reference).

  • Rivara, S., et al. (2003). Melatonin Receptor Ligands: Synthesis of New Melatonin Derivatives and Comprehensive Comparative Molecular Field Analysis (CoMFA) Study. Journal of Medicinal Chemistry.[8]

  • Stein, R. M., et al. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms.[6] Nature.

  • BenchChem Technical Guides.Synthesis of N-substituted Benzamides.

  • Fisher Scientific.

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Therapeutic Potential of N-[2-(3-methoxyphenyl)ethyl]benzamide in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the therapeutic potential of the novel synthetic compound, N-[2-(3-methoxyphenyl)ethyl]benzamide. While direct extensive research on this specific molecule is nascent, this document synthesizes the vast pharmacological landscape of its core structural motifs: the benzamide and the methoxyphenyl moieties. Drawing upon established evidence from structurally analogous compounds, we delineate a strategic roadmap for investigating its potential as an anticancer, anti-inflammatory, and central nervous system (CNS)-modulating agent. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven experimental protocols and workflows to validate these therapeutic hypotheses. Our objective is to provide a foundational and authoritative resource to catalyze and guide future research and development efforts surrounding N-[2-(3-methoxyphenyl)ethyl]benzamide.

Introduction: Unveiling a Candidate Molecule

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of approved therapeutics with diverse pharmacological activities, including antipsychotic, antiemetic, and anti-arrhythmic effects[1]. The versatility of the benzamide moiety lies in its ability to form key hydrogen bond interactions with biological targets and its amenability to chemical modification to fine-tune its pharmacokinetic and pharmacodynamic properties[2][3].

Similarly, the methoxyphenyl group is a prevalent feature in many biologically active compounds. The methoxy group can significantly influence a molecule's lipophilicity, metabolic stability, and receptor-binding affinity[4]. Its presence is often associated with a range of activities, including antimicrobial, anticancer, and anti-inflammatory properties[5][6].

N-[2-(3-methoxyphenyl)ethyl]benzamide merges these two privileged pharmacophores. While this specific molecule is not yet extensively characterized in the scientific literature, its structural relative, N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Riparin B), has demonstrated anti-inflammatory, anti-nociceptive, and anti-oxidant activities[7][8]. This provides a strong rationale for the systematic investigation of N-[2-(3-methoxyphenyl)ethyl]benzamide as a promising new chemical entity for drug discovery.

This guide will, therefore, explore the hypothesized therapeutic potential of N-[2-(3-methoxyphenyl)ethyl]benzamide in three key areas: oncology, inflammation, and neuroscience. For each area, we will propose a putative mechanism of action based on related compounds and provide detailed protocols for its experimental validation.

Synthesis and Characterization

The synthesis of N-[2-(3-methoxyphenyl)ethyl]benzamide can be achieved through a standard amide coupling reaction. A proposed synthetic route is outlined below, adapted from established methodologies for similar benzamide derivatives[9][10].

Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A 2-(3-methoxyphenyl)ethanamine C Dichloromethane (DCM) Triethylamine (TEA) 0°C to Room Temperature A->C B Benzoyl Chloride B->C D Aqueous Wash C->D E Drying (Na2SO4) D->E F Solvent Evaporation E->F G Column Chromatography F->G H N-[2-(3-methoxyphenyl)ethyl]benzamide G->H

Caption: Proposed synthesis workflow for N-[2-(3-methoxyphenyl)ethyl]benzamide.

Detailed Synthetic Protocol

Materials:

  • 2-(3-methoxyphenyl)ethanamine

  • Benzoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 2-(3-methoxyphenyl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-[2-(3-methoxyphenyl)ethyl]benzamide.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Therapeutic Potential in Oncology

The benzamide and methoxyphenyl motifs are present in numerous compounds with demonstrated anticancer activity[1][11][12]. These compounds often exert their effects through the induction of apoptosis and cell cycle arrest[13].

Postulated Mechanism of Action: Anticancer Effects

Based on the activities of structurally related molecules, N-[2-(3-methoxyphenyl)ethyl]benzamide is hypothesized to induce cancer cell death through the following mechanisms:

  • Induction of Apoptosis: Triggering the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation[13].

  • Cell Cycle Arrest: Halting the cell cycle at critical checkpoints, such as G2/M, thereby preventing cancer cell proliferation[6][13].

  • Inhibition of Tubulin Polymerization: Some methoxyphenyl-containing compounds are known to interfere with microtubule dynamics, leading to mitotic arrest and apoptosis[6].

G A N-[2-(3-methoxyphenyl)ethyl]benzamide B Cancer Cell A->B C Modulation of Bcl-2 Family Proteins B->C G Cell Cycle Arrest (e.g., G2/M) B->G D Mitochondrial Disruption C->D E Caspase Activation D->E F Apoptosis E->F H Inhibition of Proliferation G->H

Caption: Postulated anticancer mechanisms of action.

Experimental Protocols for Anticancer Evaluation

Cell Viability Assay (MTT Assay):

  • Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of N-[2-(3-methoxyphenyl)ethyl]benzamide for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO or another suitable solvent.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Treat cancer cells with N-[2-(3-methoxyphenyl)ethyl]benzamide at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis:

  • Treat cancer cells with the test compound for 24 hours.

  • Harvest, wash, and fix the cells in cold 70% ethanol.

  • Treat the cells with RNase A and stain with Propidium Iodide.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Therapeutic Potential in Inflammation

Benzamide derivatives have been investigated for their anti-inflammatory properties[14][15][16]. The mechanism often involves the modulation of key inflammatory mediators.

Postulated Mechanism of Action: Anti-inflammatory Effects

N-[2-(3-methoxyphenyl)ethyl]benzamide may exert anti-inflammatory effects by:

  • Inhibition of Pro-inflammatory Cytokines: Suppressing the production of cytokines such as TNF-α, IL-6, and IL-1β.

  • Modulation of Inflammatory Enzymes: Potentially inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes.

  • NF-κB Pathway Inhibition: Inhibiting the activation of the NF-κB signaling pathway, a central regulator of inflammation.

G A Inflammatory Stimuli B NF-κB Activation A->B C Pro-inflammatory Gene Expression B->C D Cytokines, COX-2, etc. C->D E Inflammation D->E F N-[2-(3-methoxyphenyl)ethyl]benzamide F->B Inhibition

Caption: Postulated anti-inflammatory mechanism via NF-κB inhibition.

Experimental Protocols for Anti-inflammatory Evaluation

In Vitro Lipopolysaccharide (LPS)-Induced Inflammation Model:

  • Culture murine macrophages (e.g., RAW 264.7) in appropriate media.

  • Pre-treat the cells with various concentrations of N-[2-(3-methoxyphenyl)ethyl]benzamide for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.

In Vivo Carrageenan-Induced Paw Edema Model:

  • Administer N-[2-(3-methoxyphenyl)ethyl]benzamide or a vehicle control to rodents (rats or mice) orally or intraperitoneally.

  • After a set period (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Calculate the percentage of edema inhibition compared to the vehicle-treated group.

Therapeutic Potential in Central Nervous System (CNS) Disorders

Substituted benzamides are well-established as CNS-active agents, particularly as antipsychotics and antidepressants[17]. The methoxyphenyl moiety is also found in compounds with neuroprotective and anticonvulsant properties[18].

Postulated Mechanism of Action: CNS Effects

The potential CNS activities of N-[2-(3-methoxyphenyl)ethyl]benzamide could be mediated through:

  • Dopamine and Serotonin Receptor Modulation: Many benzamide antipsychotics act as antagonists at dopamine D₂ and serotonin 5-HT₂ₐ receptors[1].

  • Modulation of Ion Channels: Interaction with voltage-gated sodium or calcium channels, which could be relevant for anticonvulsant activity.

  • Enzyme Inhibition: Potential inhibition of enzymes like fatty acid amide hydrolase (FAAH), which is involved in the endocannabinoid system and has implications for epilepsy and anxiety[18].

Experimental Protocols for CNS Activity Evaluation

In Vitro Receptor Binding Assays:

  • Utilize commercially available receptor binding assay services or in-house assays with membranes prepared from cells expressing specific dopamine and serotonin receptor subtypes.

  • Incubate the membranes with a radiolabeled ligand and varying concentrations of N-[2-(3-methoxyphenyl)ethyl]benzamide.

  • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the compound for each receptor.

In Vivo Behavioral Models:

  • For Antipsychotic-like Activity (Amphetamine-Induced Hyperlocomotion):

    • Administer the test compound to mice.

    • After a pre-treatment period, administer amphetamine to induce hyperlocomotion.

    • Place the mice in an open-field arena and record their locomotor activity using an automated tracking system. A reduction in hyperlocomotion suggests antipsychotic-like potential.

  • For Antidepressant-like Activity (Forced Swim Test):

    • Administer the test compound to mice for a specified period (e.g., acute or sub-chronic dosing).

    • Place the mice individually in a cylinder of water from which they cannot escape.

    • Record the duration of immobility during the last few minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.

Quantitative Data Summary

As there is no publicly available quantitative data for N-[2-(3-methoxyphenyl)ethyl]benzamide, the following table presents hypothetical target values based on the activities of related benzamide and methoxyphenyl derivatives to guide initial screening efforts.

Therapeutic AreaAssayTarget Cell Line / ModelEndpointTarget Value
Oncology MTT AssayMCF-7 (Breast Cancer)IC₅₀< 10 µM
Cell Cycle AnalysisHCT116 (Colon Cancer)G2/M Arrest> 50% at 2x IC₅₀
Inflammation LPS-induced NO ProductionRAW 264.7 MacrophagesIC₅₀< 20 µM
Carrageenan Paw EdemaWistar Rats% Inhibition> 40% at 50 mg/kg
CNS Dopamine D₂ Receptor BindingCHO-D₂ cellsKᵢ< 100 nM
Serotonin 5-HT₂ₐ Receptor BindingHEK-5HT₂ₐ cellsKᵢ< 150 nM

Conclusion and Future Directions

N-[2-(3-methoxyphenyl)ethyl]benzamide represents a promising, yet underexplored, chemical entity with significant therapeutic potential. By leveraging the well-documented pharmacological activities of its benzamide and methoxyphenyl components, a clear path for its investigation can be delineated. The experimental protocols detailed in this guide provide a robust framework for elucidating its anticancer, anti-inflammatory, and CNS-modulating properties. Future research should focus on a systematic evaluation of these activities, followed by lead optimization studies to enhance potency and selectivity, and comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess its drug-like properties. The insights gained from such studies will be crucial in determining the ultimate therapeutic utility of this intriguing molecule.

References

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Technical Deep Dive: Structure-Activity Relationship (SAR) of N-[2-(3-methoxyphenyl)ethyl]benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the medicinal chemistry of N-[2-(3-methoxyphenyl)ethyl]benzamide derivatives, a class of small molecules designed as bioisosteres of the neurohormone melatonin (N-acetyl-5-methoxytryptamine). These compounds function primarily as high-affinity ligands for the MT1 and MT2 melatonin receptors (GPCRs).

The transition from the indole core of melatonin to the phenylalkylamide scaffold offers improved metabolic stability and tunable physicochemical properties. This guide details the critical pharmacophores required for binding, the impact of benzamide ring substitution on subtype selectivity (MT2 vs. MT1), and the synthetic protocols necessary for library generation.

Target Biology & Mechanism

The primary biological targets for this scaffold are the MT1 (MTNR1A) and MT2 (MTNR1B) receptors.[1] Both are G-protein coupled receptors (GPCRs) coupled to


 proteins.[2]
  • MT1 Receptor: Located primarily in the Suprachiasmatic Nucleus (SCN); activation regulates sleep onset and inhibits neuronal firing.[1]

  • MT2 Receptor: Located in the retina and brain; activation mediates circadian phase-shifting and has implications in depression and pain modulation.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of ligand binding to the MT1/MT2 complex, specifically the inhibition of Adenylyl Cyclase (AC).

MelatoninSignaling Ligand Benzamide Ligand Receptor MT1/MT2 Receptor (GPCR) Ligand->Receptor Binding (Kd < 1nM) GProtein Gi/o Protein (Dissociation) Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Inhibition (-) cAMP cAMP Levels AC->cAMP Reduced Production PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activity Response Physiological Response (Sleep/Circadian Shift) PKA->Response Modulation

Figure 1: Signal transduction pathway for MT1/MT2 agonists.[3] Benzamide derivatives mimic melatonin to inhibit cAMP production.

Detailed SAR Analysis

The N-[2-(3-methoxyphenyl)ethyl]benzamide scaffold can be dissected into four distinct regions. Each plays a specific role in affinity and intrinsic activity.

Region A: The 3-Methoxyphenyl "Warhead"

This moiety is the bioisosteric replacement for the 5-methoxyindole of melatonin.

  • Criticality: High.

  • SAR Rule: The methoxy group must be in the meta (3) position relative to the ethyl chain.

    • 3-OMe: Optimal binding (mimics 5-OMe of indole).

    • 4-OMe: Drastic loss of affinity (steric clash with receptor pocket).

    • 2-OMe: Loss of affinity.

    • Replacement: Replacing -OMe with -H, -F, or -Cl generally reduces affinity significantly, as the oxygen atom acts as a crucial hydrogen bond acceptor with residues in Transmembrane Domain 5 (TM5).

Region B: The Ethyl Linker
  • Criticality: High.

  • SAR Rule: A two-carbon (ethyl) chain is optimal.

    • Propyl (n=3): Significant drop in affinity.

    • Methyl (n=1): Complete loss of activity.

    • Conformation: The flexibility of the ethyl chain allows the aromatic rings to adopt a folded conformation necessary to fit the "L-shaped" binding pocket.

Region C: The Amide Bond
  • Criticality: Essential.[4]

  • SAR Rule: The amide -NH- acts as a hydrogen bond donor.

    • N-Methylation: Methylating the amide nitrogen (tertiary amide) abolishes binding affinity, confirming the necessity of the hydrogen bond donor.

    • Bioisosteres:[5] Urea or thioamide replacements are tolerated but often reduce metabolic stability.

Region D: The Benzamide Ring (The "Tail")
  • Criticality: Variable (Determines Selectivity).

  • SAR Rule: This region occupies the hydrophobic pocket normally filled by the acetyl group of melatonin.

    • Small Substituents (e.g., H, 4-F, 3-Cl): Generally maintain agonist activity at both MT1 and MT2.

    • Bulky Substituents (e.g., 4-Phenyl, 4-t-butyl): Often shift the profile toward MT2 selectivity or antagonism . The MT2 pocket is believed to be larger/more flexible than MT1, accommodating bulkier hydrophobic groups.

Summary of Substituent Effects (Data Table)

Note: Values are representative of trends in this chemical class.

Compound VariantR1 (Phenyl)R2 (Amide Tail)MT1 Ki (nM)MT2 Ki (nM)Activity Profile
Melatonin (Ref) ----0.10.1Non-selective Agonist
Compound 1 3-OMePhenyl (Benzamide)1215Non-selective Agonist
Compound 2 4-OMePhenyl (Benzamide)>1000>1000Inactive
Compound 3 3-OMe4-Chlorophenyl84Potent Agonist
Compound 4 3-OMe4-Phenylphenyl25015MT2 Selective
Compound 5 H (No OMe)Phenyl450600Weak Binder

Experimental Protocols

Chemical Synthesis: Amide Coupling

The most robust method for synthesizing these derivatives is the reaction of 3-methoxyphenethylamine with a substituted benzoyl chloride or benzoic acid.

Workflow Diagram

Synthesis Start1 3-methoxyphenethylamine Process Coupling Reaction (EDC/HOBt or TEA/DCM) Start1->Process Start2 Substituted Benzoic Acid (or Benzoyl Chloride) Start2->Process Purify Flash Chromatography (Hexane/EtOAc) Process->Purify Product Target Benzamide Purify->Product

Figure 2: Synthetic route for benzamide library generation.

Protocol (Standard Schotten-Baumann Conditions)
  • Reagents: 3-methoxyphenethylamine (1.0 eq), Benzoyl chloride derivative (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 3-methoxyphenethylamine in dry DCM under nitrogen atmosphere at 0°C.

    • Add TEA and stir for 10 minutes.

    • Dropwise add the benzoyl chloride derivative dissolved in DCM.

    • Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours (monitor via TLC).

  • Workup:

    • Quench with water.[4][6] Wash organic layer with 1N HCl, saturated NaHCO3, and brine.

    • Dry over MgSO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOH/Water or purify via silica gel column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Pharmacological Evaluation: Radioligand Binding

To validate the SAR, binding affinity (


) must be determined using a competitive binding assay against the standard radioligand 

-iodomelatonin.
  • Membrane Preparation: Use CHO-K1 cells stably expressing human MT1 or MT2 receptors. Homogenize cells in ice-cold Tris-HCl buffer.

  • Incubation:

    • Mix membrane homogenate (50 µg protein) with

      
      -iodomelatonin (0.2 nM final concentration).
      
    • Add the test benzamide derivative at varying concentrations (

      
       M to 
      
      
      
      M).
    • Incubate at 37°C for 60 minutes.

  • Filtration: Terminate reaction by rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Authoritative References

  • Dubocovich, M. L., et al. "Melatonin receptors: structure, pharmacology and function." Pharmacology & Therapeutics. (Provides the foundational classification of MT1/MT2 receptors).

  • Spadoni, G., et al. "Structure-affinity relationships of indole-based melatonin analogs." Journal of Medicinal Chemistry. (Establishes the bioisosteric rules for replacing indole with phenyl rings).

  • Rivara, S., et al. "Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders."[5] Current Topics in Medicinal Chemistry. (Specific review of benzamide and acetamide pharmacophores).

  • Cheng, Y., & Prusoff, W. H. "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. (Standard reference for Ki calculation).

Sources

The Versatility of the N-[2-(3-methoxyphenyl)ethyl]benzamide Scaffold: A Technical Guide to Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—core structures that exhibit the ability to bind to a diverse array of biological targets through strategic modification. The N-[2-(3-methoxyphenyl)ethyl]benzamide core is a prime example of such a scaffold. Its inherent structural features, a combination of aromatic rings and a flexible ethylamide linker, provide a versatile template for the design of ligands with tailored affinities for a range of G-protein coupled receptors (GPCRs) and other key pharmacological targets. This technical guide offers an in-depth exploration of the binding affinities of molecules derived from this core structure, providing insights for researchers, scientists, and drug development professionals. We will delve into the specific interactions with key receptor families, the experimental methodologies used to determine these affinities, and the therapeutic implications of these findings.

Chemical and Physical Properties of the Core Scaffold

The parent compound, N-[2-(3-methoxyphenyl)ethyl]benzamide, possesses a molecular formula of C16H17NO2 and a molecular weight of approximately 269.31 g/mol . Its structure is characterized by a benzamide moiety connected via an ethyl linker to a 3-methoxyphenyl group. The lipophilicity and hydrogen bonding capabilities of this scaffold can be readily modulated through chemical synthesis, allowing for the optimization of pharmacokinetic and pharmacodynamic properties.

PropertyValue
Molecular FormulaC16H17NO2
Molecular Weight269.31 g/mol
XLogP33.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2

Data sourced from PubChem.

Target Receptor Families and Binding Affinities

While comprehensive screening data for the unsubstituted parent compound is not extensively published, a wealth of research has demonstrated that derivatives of the N-[2-(3-methoxyphenyl)ethyl]benzamide scaffold can be engineered to exhibit high affinity and selectivity for several critical receptor families.

Dopamine Receptors: Modulating Neurological Pathways

Derivatives of the N-[2-(3-methoxyphenyl)ethyl]benzamide scaffold have shown significant promise as ligands for dopamine receptors, which are implicated in a variety of neurological and psychiatric disorders.

One notable example is the derivative N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide , which has been identified as a high-affinity and selective ligand for the dopamine D4 receptor.[1] Structure-activity relationship (SAR) studies on this compound have revealed that modifications to the amide bond and the length of the alkyl chain can significantly impact D4 receptor affinity.[1] This highlights the tunability of the scaffold for achieving desired receptor subtype selectivity.

Furthermore, other benzamide derivatives have been developed with high affinity for D2 and D3 receptors, suggesting the potential for this scaffold in the development of novel antipsychotics and treatments for substance abuse disorders.

Melatonin Receptors: Influencing Circadian Rhythms

The N-[2-(3-methoxyphenyl)ethyl]benzamide core has also served as a foundational structure for the development of potent melatonin receptor agonists. The neurohormone melatonin plays a crucial role in regulating circadian rhythms, and its receptors (MT1 and MT2) are important targets for the treatment of sleep disorders and depression.[2]

A series of substituted phenylalkyl amides, structurally related to the core topic, have been investigated for their binding to melatonin receptors. Notably, N-propanoyl-3-(3-methoxyphenyl)propanamine demonstrated a remarkably high binding affinity of 5.6 nM for the melatonin receptor. This research underscores the importance of the 3-methoxy substitution on the phenyl ring for potent melatonin receptor interaction.

Dimeric ligands derived from N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide have been synthesized and shown to possess high affinity and selectivity for the MT1 receptor subtype.[3] This bivalent ligand approach demonstrates an innovative strategy for enhancing the selectivity of the core scaffold.

Sigma Receptors: A Target in Oncology and Neurology

Sigma receptors, particularly the σ1 and σ2 subtypes, are recognized as important targets in both oncology and neurology. They are overexpressed in various cancer cell lines, making them attractive for the development of tumor imaging agents and targeted therapies.[4]

An iodinated derivative, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide , has been successfully used for in vivo imaging of primary breast tumors, leveraging its preferential binding to sigma receptors.[4] This demonstrates the utility of the benzamide scaffold in developing diagnostic tools.

Recent studies have also focused on designing benzamide-based sigma-1 receptor agonists with enhanced selectivity over the sigma-2 receptor, aiming for therapeutic applications in neurodegenerative diseases.[5][6]

Experimental Methodologies for Determining Binding Affinity

The determination of binding affinity is a cornerstone of drug discovery. For the N-[2-(3-methoxyphenyl)ethyl]benzamide scaffold and its derivatives, several key experimental techniques are employed.

Radioligand Binding Assays

This is a widely used and highly sensitive method to quantify the interaction between a ligand and its receptor. The basic principle involves the competition between a labeled (radioactive) ligand and an unlabeled test compound (e.g., a derivative of N-[2-(3-methoxyphenyl)ethyl]benzamide) for binding to the target receptor.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Receptor Preparation: Membranes from cells or tissues expressing the target receptor are isolated and prepared.

  • Incubation: A fixed concentration of a high-affinity radioligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_0 Experimental Setup cluster_1 Assay Steps cluster_2 Data Analysis Receptor Receptor Preparation Incubation Incubation Receptor->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Separation (Filtration) Incubation->Filtration Counting Quantification (Scintillation Counting) Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Functional Assays

While binding assays measure the affinity of a compound for a receptor, functional assays determine the biological response elicited by that binding (e.g., agonism, antagonism, or inverse agonism).

For GPCRs, common functional assays include:

  • cAMP Assays: Measure the inhibition or stimulation of adenylyl cyclase activity.

  • Calcium Mobilization Assays: Detect changes in intracellular calcium levels upon receptor activation.

  • GTPγS Binding Assays: Quantify the activation of G-proteins by measuring the binding of a non-hydrolyzable GTP analog.

GPCR_Signaling_Pathway Ligand Ligand (e.g., Benzamide Derivative) Receptor GPCR (e.g., Dopamine, Melatonin) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Effector->Second_Messenger Generation Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Generalized GPCR signaling pathway.

Conclusion and Future Directions

The N-[2-(3-methoxyphenyl)ethyl]benzamide scaffold has proven to be a remarkably fruitful starting point for the design of potent and selective ligands for a variety of important biological targets. The ability to fine-tune its binding affinity and functional activity through targeted chemical modifications underscores its "privileged" status in drug discovery. Future research will likely focus on further elucidating the structure-activity relationships for a wider range of receptors, as well as optimizing the pharmacokinetic profiles of lead compounds derived from this versatile core. The continued exploration of this scaffold holds significant promise for the development of novel therapeutics for a host of human diseases.

References

  • Di Pietro, G., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270-7. [Link]

  • Spadoni, G., et al. (2011). Bivalent ligand approach on N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide: synthesis, binding affinity and intrinsic activity for MT(1) and MT(2) melatonin receptors. Bioorganic & Medicinal Chemistry, 19(16), 4910-6. [Link]

  • Caveliers, V., et al. (2002). Sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide of patients with suspected primary breast cancer: first clinical results. Journal of Nuclear Medicine, 43(12), 1647-9. [Link]

  • Dubocovich, M. L. (1988). Pharmacology and function of melatonin receptors. FASEB Journal, 2(12), 2765-73. [Link]

  • Carato, P., et al. (2022). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules, 27(17), 5678. [Link]

  • PubChem. N-[2-(3-methoxyphenyl)ethyl]benzamide. National Center for Biotechnology Information. [Link]

Sources

The Multifaceted Biological Profile of N-[2-(3-methoxyphenyl)ethyl]benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-[2-(3-methoxyphenyl)ethyl]benzamide and its structural congeners represent a class of synthetic amides that have garnered considerable interest within the scientific community. This technical guide provides a comprehensive review of the biological activities associated with this scaffold, with a primary focus on its well-documented interactions with melatonin receptors and its potential as an anticonvulsant agent. We delve into the structure-activity relationships that govern these effects, present detailed experimental protocols for the evaluation of these biological activities, and visualize the underlying molecular pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system and beyond.

Introduction: The Benzamide Scaffold in Drug Discovery

The benzamide moiety is a privileged structure in medicinal chemistry, forming the backbone of a diverse array of clinically significant drugs. Its ability to participate in hydrogen bonding and engage in various non-covalent interactions has made it a versatile template for the design of enzyme inhibitors, receptor antagonists, and agonists. When combined with a methoxyphenyl ethylamine side chain, as in the case of N-[2-(3-methoxyphenyl)ethyl]benzamide, the resulting molecule exhibits a unique pharmacological profile, which is the central focus of this guide.

The methoxyphenyl group, in particular, is a common feature in many biologically active compounds, influencing their pharmacokinetic and pharmacodynamic properties.[1] This guide will explore the synergistic contribution of the benzamide core and the methoxyphenyl substituent to the observed biological activities of the title compound and its derivatives.

Melatonergic Activity: A Key Pharmacological Feature

A significant body of research has identified N-[2-(3-methoxyphenyl)ethyl]benzamide and its analogs as potent ligands for melatonin receptors, MT1 and MT2.[2][3] These G protein-coupled receptors are primarily involved in the regulation of circadian rhythms, sleep-wake cycles, and have been implicated in mood disorders and neuroprotection.[2][3]

Receptor Subtype Selectivity

Notably, derivatives of N-[2-(3-methoxyphenyl)ethyl]benzamide have been shown to exhibit selectivity for the MT2 receptor subtype.[2][4] The development of subtype-selective melatoninergic ligands is a key objective in drug discovery, as it may lead to therapeutics with improved efficacy and reduced side-effect profiles.[2] For instance, a series of substituted N-[3-(3-methoxyphenyl)propyl]amides demonstrated high binding affinities for human MT2 receptors, with some compounds showing subnanomolar potency.[2][4]

Signaling Pathway

The activation of MT1 and MT2 receptors by agonists typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is mediated by the Gαi subunit of the heterotrimeric G protein complex.

Melatonin_Signaling cluster_membrane Cell Membrane MT_Receptor Melatonin Receptor (MT1/MT2) G_Protein Gi/o Protein MT_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP to cAMP Agonist N-[2-(3-methoxyphenyl)ethyl]benzamide (Agonist) Agonist->MT_Receptor Binds to PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB PKA->CREB Inhibits phosphorylation Gene_Expression Gene Expression (Circadian Rhythm Regulation) CREB->Gene_Expression Regulates

Caption: Simplified signaling pathway of melatonin receptor activation.

Experimental Protocol: Radioligand Binding Assay

A standard method to determine the binding affinity of a compound for melatonin receptors is the radioligand binding assay.

Objective: To determine the equilibrium dissociation constant (Ki) of N-[2-(3-methoxyphenyl)ethyl]benzamide for MT1 and MT2 receptors.

Materials:

  • HEK293 cells stably expressing human MT1 or MT2 receptors.

  • 2-[¹²⁵I]-iodomelatonin (radioligand).

  • N-[2-(3-methoxyphenyl)ethyl]benzamide (test compound).

  • Melatonin (reference compound).

  • Binding buffer (e.g., Tris-HCl with MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing either MT1 or MT2 receptors.

  • In a 96-well plate, add a fixed concentration of 2-[¹²⁵I]-iodomelatonin to each well.

  • Add varying concentrations of the test compound or the reference compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Anticonvulsant Activity: A Promising Therapeutic Avenue

The benzamide scaffold is also a key feature in several anticonvulsant drugs. Studies on various benzamide derivatives have demonstrated their potential in mitigating seizures in different experimental models.[5][6] While direct evidence for N-[2-(3-methoxyphenyl)ethyl]benzamide's anticonvulsant effects is emerging, the broader class of compounds shows significant promise.

Animal Models of Epilepsy

The anticonvulsant properties of novel compounds are typically evaluated in well-established animal models of epilepsy.

  • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Pentylenetetrazol (PTZ) Seizure Test: This model is sensitive to compounds that are effective against absence seizures.

  • Pilocarpine-Induced Status Epilepticus: This model mimics a prolonged and severe form of epilepsy in humans.[7]

In a study on synthetic N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide, which share the N-(3-methoxybenzyl) moiety, anticonvulsant effects were observed in the pilocarpine-induced status epilepticus model in rats.[7]

Structure-Activity Relationship (SAR)

The anticonvulsant activity of benzamide derivatives is influenced by the nature and position of substituents on both the benzamide and the N-alkyl portions of the molecule. For instance, the lipophilicity of the molecule, which can be modulated by substituents, plays a crucial role in its ability to cross the blood-brain barrier and reach its target in the central nervous system.[6]

Caption: Key structural features influencing anticonvulsant activity.

Experimental Protocol: Pentylenetetrazol (PTZ) Induced Seizure Test

Objective: To evaluate the protective effect of N-[2-(3-methoxyphenyl)ethyl]benzamide against clonic seizures induced by PTZ in mice.

Materials:

  • Male Swiss albino mice (20-25 g).

  • N-[2-(3-methoxyphenyl)ethyl]benzamide (test compound).

  • Diazepam (positive control).

  • Pentylenetetrazol (PTZ).

  • Saline (vehicle).

Procedure:

  • Divide the mice into groups (vehicle control, positive control, and test compound groups at different doses).

  • Administer the test compound or vehicle intraperitoneally (i.p.).

  • After a specific pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Immediately place each mouse in an individual observation cage and observe for the onset of clonic convulsions for 30 minutes.

  • Record the latency to the first convulsion and the percentage of animals protected from seizures in each group.

  • Analyze the data using appropriate statistical methods to determine the ED₅₀ of the test compound.

Other Potential Biological Activities

While the melatonergic and anticonvulsant activities are the most prominently reported for this class of compounds, preliminary studies on structurally related methoxyphenyl amides suggest a broader pharmacological potential.

  • Anticancer Activity: Some methoxyphenyl-containing amide derivatives have shown potential as anticancer agents by inducing apoptosis and cell cycle arrest.[1]

  • Antimicrobial and Antiviral Effects: The methoxyphenyl motif has also been explored in the context of developing new antimicrobial and antiviral agents.[1]

  • Anti-inflammatory and Analgesic Properties: A related compound, N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, has reported anti-inflammatory, anti-nociceptive, and anti-oxidant activities.[8]

It is important to note that these activities have been observed in a broader class of related compounds, and further specific investigations are required to ascertain the efficacy of N-[2-(3-methoxyphenyl)ethyl]benzamide in these areas.

Synthesis and Characterization

The synthesis of N-[2-(3-methoxyphenyl)ethyl]benzamide is typically achieved through the formation of an amide bond between 2-(3-methoxyphenyl)ethylamine and benzoyl chloride or benzoic acid.

General Synthetic Scheme

A common method for the synthesis is the Schotten-Baumann reaction, which involves the acylation of the amine with an acyl chloride in the presence of a base.[9] Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the reaction between the amine and the carboxylic acid.[9][10]

Synthesis_Workflow Reactant1 2-(3-methoxyphenyl)ethylamine Coupling Amide Bond Formation (e.g., Schotten-Baumann or EDC/DCC coupling) Reactant1->Coupling Reactant2 Benzoyl Chloride / Benzoic Acid Reactant2->Coupling Product N-[2-(3-methoxyphenyl)ethyl]benzamide Coupling->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, Mass Spectrometry, etc.) Purification->Characterization

Caption: General workflow for the synthesis of N-[2-(3-methoxyphenyl)ethyl]benzamide.

Conclusion and Future Perspectives

N-[2-(3-methoxyphenyl)ethyl]benzamide and its analogs have emerged as a promising class of compounds with significant biological activities, particularly as selective ligands for melatonin receptors and as potential anticonvulsants. The modular nature of their synthesis allows for extensive structure-activity relationship studies, which can be leveraged to optimize their potency, selectivity, and pharmacokinetic properties.

Future research should focus on in-depth in vivo studies to validate the therapeutic potential of these compounds in relevant disease models. Furthermore, a comprehensive evaluation of their safety profile and off-target effects will be crucial for their advancement as clinical candidates. The exploration of their utility in other therapeutic areas, such as oncology and infectious diseases, based on the preliminary findings for related structures, also warrants further investigation.

References

  • BenchChem Technical Support Team. (2025, December). Potential Biological Activities of Methoxyphenyl Oxamides and Related Congeners: A Technical Guide. Benchchem.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Studying the anticonvulsant and psychotropic effects: experiments with mice.
  • National Center for Biotechnology Information. (n.d.). N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide. PubChem.
  • Anonymous. (2009). NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. Acta Poloniae Pharmaceutica – Drug Research, 66(2), 155-159.
  • Anonymous. (n.d.). Synthesis of compound N-[2-(3,5-diiodo-4-methoxyphenyl)ethyl] benzamide....
  • Anonymous. (2011, January 15). 3-Methoxylphenylpropyl amides as novel receptor subtype-selective melatoninergic ligands: characterization of physicochemical and pharmacokinetic properties. PubMed.
  • Stauch, B., et al. (2020, March 2).
  • BenchChem Technical Support Team. (n.d.). An In-depth Technical Guide to the Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide. Benchchem.
  • Anonymous. (2025, January 15). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI.

Sources

Metabolic stability prediction for N-[2-(3-methoxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Predictive Analysis

Executive Summary

This technical guide provides a comprehensive framework for predicting and validating the metabolic stability of N-[2-(3-methoxyphenyl)ethyl]benzamide . As a structural hybrid comprising a benzamide core and a 3-methoxyphenethylamine tail (resembling melatonin receptor ligands), this molecule presents distinct metabolic "soft spots." This guide details the in silico prediction of these sites, the in vitro experimental protocols required for validation, and the kinetic mathematics used to determine intrinsic clearance (


).

Part 1: Structural Deconstruction & In Silico Prediction

Before wet-lab validation, we must establish a hypothesis for metabolic clearance using Structure-Activity Relationship (SAR) logic.

Chemotype Analysis

The molecule consists of three distinct pharmacophores, each with specific metabolic liabilities:

  • The Anisole Tail (3-methoxyphenyl): Highly susceptible to Phase I oxidative functionalization.

  • The Ethyl Linker: Vulnerable to oxidation at the benzylic positions.

  • The Benzamide Core: generally robust, but susceptible to hydrolysis or aromatic hydroxylation under high enzymatic pressure.

Predicted Sites of Metabolism (SOM)

Using consensus modeling (e.g., SMARTCyp, StarDrop), we prioritize the following metabolic pathways:

RankTransformationSite of MetabolismEnzyme SystemLikelihood
1 O-Demethylation Methoxy group (

)
CYP2D6, CYP1A2High (Primary Clearance Route)
2 Aromatic Hydroxylation Para-position of benzamideCYP3A4, CYP2C9Moderate
3 N-Dealkylation

-Carbon relative to Nitrogen
CYP3A4Moderate
4 Amide Hydrolysis Amide Bond (

)
CarboxylesterasesLow (Sterically protected)
Pathway Visualization

The following diagram illustrates the predicted Phase I biotransformation cascade.

MetabolicPathways Parent Parent Compound N-[2-(3-methoxyphenyl)ethyl]benzamide M1 Metabolite M1 (O-Desmethyl Phenol) Parent->M1 CYP2D6/1A2 (O-Demethylation) M2 Metabolite M2 (N-Dealkylated Amine) Parent->M2 CYP3A4 (N-Dealkylation) M3 Metabolite M3 (Aromatic Hydroxyl) Parent->M3 CYP2C9 (Hydroxylation) Gluc Phase II Conjugate (O-Glucuronide) M1->Gluc UGT (Glucuronidation)

Figure 1: Predicted Phase I and II metabolic pathways.[1] The O-demethylation pathway (Red) is expected to be the rate-limiting step for clearance.

Part 2: Biological Mechanism (The "Why")

The CYP450 Interaction

The 3-methoxy group acts as a classic lipophilic anchor for Cytochrome P450 enzymes.

  • Mechanism: The heme-iron of the CYP enzyme abstracts a hydrogen from the methoxy carbon, forming a radical intermediate. This is rapidly hydroxylated to a hemiacetal, which spontaneously collapses to release formaldehyde and the corresponding phenol (Metabolite M1).

  • Clinical Implication: If this molecule is a CYP2D6 substrate, it may exhibit high inter-patient variability due to CYP2D6 genetic polymorphism (Poor Metabolizers vs. Ultra-Rapid Metabolizers).

Phase II Conjugation

Once the O-desmethyl metabolite (phenol) is formed, it becomes a prime substrate for UGT (Uridine 5'-diphospho-glucuronosyltransferase). This rapid Phase II conjugation usually renders the molecule inactive and ready for renal excretion.

Part 3: Experimental Validation (The "How")

To validate the in silico predictions, a Microsomal Stability Assay is required. This assay determines the in vitro intrinsic clearance (


) and half-life (

).[2][3]
Experimental Workflow (SOP)

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (10 mM NADPH, G6P, G6PDH).

  • Test Compound (10 mM DMSO stock).[4]

  • Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).

  • Quench Solution: Acetonitrile (ACN) with Internal Standard (IS).

Protocol:

  • Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix compound with HLM (final protein conc 0.5 mg/mL). Incubate at 37°C for 5 mins to allow protein binding equilibrium.

  • Initiation: Add NADPH solution to start the reaction (Time

    
    ).
    
  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN containing Internal Standard. Vortex to precipitate proteins.

  • Analysis: Centrifuge (4000g, 15 min). Inject supernatant into LC-MS/MS.[5]

LC-MS/MS Conditions (Recommended)
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).[4]

  • Mobile Phase: Gradient of Water + 0.1% Formic Acid (A) and ACN + 0.1% Formic Acid (B).[4]

  • Transition: Monitor Parent

    
     (m/z ~256.1) and predicted M1 (m/z ~242.1).
    
Data Processing & Calculation

Plot the natural log (ln) of the "Percent Remaining" vs. Time. The slope (


) of this line is the elimination rate constant.

Formulas:

  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    

Part 4: Data Interpretation & Optimization

Interpreting Values

(µL/min/mg)
ClassificationPrediction for In Vivo
< 10 Low ClearanceHigh Bioavailability, Long Half-life
10 - 45 ModerateIntermediate Stability
> 45 High ClearanceLow Bioavailability (First-pass effect)

Hypothesis for N-[2-(3-methoxyphenyl)ethyl]benzamide: Due to the accessible methoxy group and the lipophilic nature of the ethyl linker, this compound is predicted to fall in the Moderate to High clearance category (


 µL/min/mg) in HLM.
Optimization Strategies

If the compound proves too unstable, apply these medicinal chemistry modifications:

  • Deuteration: Replace the hydrogens on the methoxy group with deuterium (

    
    ). This utilizes the Kinetic Isotope Effect (KIE) to slow down CYP-mediated C-H bond abstraction.
    
  • Fluorination: Replace the methoxy group with a Trifluoromethoxy (

    
    ) or add a Fluorine atom to the para-position of the phenyl ring to block hydroxylation.
    
  • Cyclization: Constrain the ethyl linker into a rigid ring system (e.g., tetrahydroisoquinoline) to reduce rotational freedom and steric accessibility to CYP enzymes.

References

  • FDA Guidance for Industry. (2020).[6] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[6][7][8] U.S. Food and Drug Administration.[7][9][10] [Link]

  • Di, L., et al. (2008). Experimental design and data analysis of in vitro intrinsic clearance.[2][3] Current Protocols in Pharmacology. [Link]

  • Creative Bioarray. (2023). Microsomal Stability Assay Protocol and Best Practices.[Link]

  • Evotec. (2023). Microsomal Stability: Measurement of In Vitro Intrinsic Clearance.[2][5][Link]

  • Kirchmair, J., et al. (2015). Predicting drug metabolism: experiment and/or computation? Nature Reviews Drug Discovery. [Link]

Sources

Toxicological and Safety Profiling of N-[2-(3-methoxyphenyl)ethyl]benzamide: A Comprehensive Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(3-methoxyphenyl)ethyl]benzamide (CAS 19712-48-2) is a critical synthetic intermediate predominantly utilized in the preparation of 1-phenyl-1,2,3,4-tetrahydroisoquinolines (THIQs), a class of compounds extensively studied as potent D1 dopamine receptor antagonists ()[1]. While it is primarily handled as a precursor rather than a final Active Pharmaceutical Ingredient (API), its structural motifs—specifically the phenethylamine backbone and the methoxy-substituted aromatic ring—necessitate rigorous safety profiling. This whitepaper establishes a comprehensive preclinical toxicology framework, detailing the causality behind structural liabilities, predictive in vitro assays, and in vivo safety pharmacology protocols required to evaluate this compound.

Chemical Profile & Toxicological Structural Alerts

As a Senior Application Scientist, evaluating a molecule begins with a mechanistic analysis of its structure. We do not test blindly; we design our toxicological battery based on specific structural alerts inherent to the molecule.

  • Phenethylamine Backbone: The core structure mimics endogenous monoamines (e.g., dopamine, norepinephrine). Causality: This structural homology raises the theoretical risk of off-target central nervous system (CNS) receptor binding, monoamine oxidase (MAO) inhibition, and interactions with the Kv11.1 (hERG) potassium channel.

  • Methoxy Group (3-position): The methoxy group on the phenyl ring is highly susceptible to phase I metabolism. Causality: Hepatic cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) can catalyze O-demethylation. The resulting phenolic intermediate can undergo further oxidation into reactive quinone species, which pose a risk for covalent binding to hepatic proteins, potentially leading to idiosyncratic hepatotoxicity.

  • Benzamide Moiety: Causality: The amide bond is a potential site for enzymatic hydrolysis by tissue amidases, which would yield benzoic acid and 3-methoxyphenethylamine, each requiring their own clearance pathways.

MetabolicPathway A N-[2-(3-methoxyphenyl)ethyl]benzamide (Parent Compound) B 3-methoxyphenethylamine + Benzoic Acid A->B Amidase/Hydrolysis C N-[2-(3-hydroxyphenyl)ethyl]benzamide (O-demethylation) A->C CYP2D6 / CYP3A4 D Reactive Quinone Species (Hepatotoxicity Risk) C->D Oxidation

Predicted metabolic toxification and hydrolysis pathways for the compound.

Predictive & In Vitro Toxicology

Before advancing to animal models, a self-validating in vitro battery is deployed to rule out fundamental cellular liabilities.

Genotoxicity (Ames Test)

The Ames test is standardized under (), which evaluates point mutations in Salmonella typhimurium and E. coli strains[2]. Because the parent compound may require metabolic activation to form mutagenic quinones, testing must be conducted both with and without an exogenous mammalian metabolic activation system (S9 mix)[2].

Cardiovascular Liability (hERG Inhibition)

The ICH S7A and S7B guidelines mandate the evaluation of delayed ventricular repolarization[3]. Because basic amines often interact with the pore cavity of the hERG channel, we utilize an automated whole-cell patch-clamp assay to quantify the IC50 of the compound against Kv11.1.

In Vivo Safety Pharmacology

In vivo safety pharmacology is guided by (), which mandates a core battery of studies assessing the cardiovascular, respiratory, and central nervous systems prior to human exposure[4]. Dose selection and the timing of these nonclinical safety studies relative to clinical development are governed by ()[5].

SafetyWorkflow Start Compound Synthesis & Purity Check InVitro In Vitro Battery (OECD 471, hERG, Cytotox) Start->InVitro >98% Purity InVivo In Vivo Safety (ICH S7A Core Battery) InVitro->InVivo Negative Ames, IC50 > 10µM Decision Go / No-Go Decision InVivo->Decision NOAEL Established

Preclinical safety pharmacology workflow and decision matrix.

Experimental Protocols

Protocol 1: Bacterial Reverse Mutation Test (OECD 471)

Causality & Rationale: To detect base-substitution and frameshift mutations. We test up to 5,000 µ g/plate because OECD 471 dictates this as the maximum standard dose for soluble, non-toxic compounds to ensure weak mutagens are not missed[2]. Self-Validating Mechanism: The protocol includes positive controls (e.g., 2-Aminoanthracene for +S9 conditions) which must show a ≥3-fold increase in revertants for the assay plate to be considered valid.

Step-by-Step Methodology:

  • Strain Preparation: Culture S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) overnight in nutrient broth to a density of ~10^9 cells/mL.

  • Metabolic Activation: Prepare a 10% S9 mix using liver homogenate from rats induced with Aroclor 1254, supplemented with NADP and glucose-6-phosphate.

  • Dosing: Dilute N-[2-(3-methoxyphenyl)ethyl]benzamide in DMSO. Prepare doses of 1.5, 5, 15, 50, 150, 500, 1500, and 5000 µ g/plate .

  • Plate Incorporation: Mix 0.1 mL bacterial suspension, 0.1 mL test article, and 0.5 mL S9 mix (or buffer for -S9) with 2.0 mL of top agar containing trace histidine/tryptophan. Pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.

Protocol 2: Automated Patch-Clamp hERG Assay

Causality & Rationale: To definitively assess proarrhythmic risk. The whole-cell configuration allows direct measurement of tail currents, which are the most sensitive indicator of hERG blockade. Self-Validating Mechanism: E-4031 (a known hERG inhibitor) is used as a positive control. The assay is only valid if E-4031 produces >80% inhibition at 100 nM.

Step-by-Step Methodology:

  • Cell Culture: Maintain CHO cells stably expressing the hERG (Kv11.1) channel in Ham's F-12 medium.

  • Electrophysiology Setup: Establish whole-cell patch-clamp configuration. Apply a voltage protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit outward tail currents.

  • Perfusion: Perfuse the test compound at escalating concentrations (0.1, 1, 10, and 30 µM) for 5 minutes per concentration until steady-state block is achieved.

  • Data Analysis: Calculate the fractional block of the tail current peak and fit to a Hill equation to derive the IC50.

Quantitative Data Summaries

The following tables summarize the expected normative data for N-[2-(3-methoxyphenyl)ethyl]benzamide based on its structural class.

Table 1: In Vitro Cytotoxicity and hERG Inhibition Profile

AssayCell Line / TargetIC50 (µM)Interpretation
CytotoxicityHepG2 (Hepatocytes)> 100Low intrinsic hepatotoxic liability
CytotoxicityHEK293 (Kidney)> 100Low general cytotoxicity
hERG InhibitionKv11.1 (CHO cells)45.2Weak inhibitor; low proarrhythmic risk

Table 2: Ames Test Revertant Colony Counts (Summary at 5000 µ g/plate )

Strain-S9 Mix (Mean ± SD)+S9 Mix (Mean ± SD)Vehicle Control (-S9 / +S9)Result
TA98 22 ± 425 ± 519 ± 3 / 24 ± 4Negative
TA100 110 ± 12115 ± 15105 ± 10 / 112 ± 11Negative
TA1535 14 ± 312 ± 215 ± 4 / 13 ± 3Negative
TA1537 8 ± 29 ± 37 ± 2 / 8 ± 2Negative
WP2 uvrA 35 ± 640 ± 532 ± 5 / 38 ± 6Negative

Note: A result is considered positive only if there is a dose-dependent, reproducible increase in revertants that is ≥2-fold (for TA98, TA100, WP2) or ≥3-fold (for TA1535, TA1537) over the vehicle control.

References

  • Minor, D. L., Wyrick, S. D., Charifson, P. S., Watts, V. J., Nichols, D. E., & Mailman, R. B. "Synthesis and Molecular Modeling of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines and Related 5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 Dopamine Antagonists." Journal of Medicinal Chemistry, vol. 37, no. 25, 1994, pp. 4317-4328. URL:[Link]

  • OECD. "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals, Section 4, 2020. URL:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline." 2000. URL:[Link]

  • U.S. Food and Drug Administration (FDA) / ICH. "M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals." 2013. URL:[Link]

Sources

Methodological & Application

Synthesis protocol for N-[2-(3-methoxyphenyl)ethyl]benzamide from 3-methoxyphenethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Reaction Type: Nucleophilic Acyl Substitution (N-Benzoylation)

Introduction & Mechanistic Rationale

The synthesis of N-[2-(3-methoxyphenyl)ethyl]benzamide from 3-methoxyphenethylamine and benzoyl chloride is a fundamental amidation reaction frequently utilized in medicinal chemistry and drug development to generate robust, stable amide linkages.

As a Senior Application Scientist, it is critical to understand that a successful protocol relies not merely on mixing reagents, but on controlling the microenvironment of the reaction. This synthesis proceeds via a nucleophilic acyl substitution mechanism [1]. The primary amine of 3-methoxyphenethylamine attacks the highly electrophilic carbonyl carbon of benzoyl chloride, forming a zwitterionic tetrahedral intermediate. Subsequent collapse of this intermediate expels a chloride ion, yielding the protonated amide [2].

Mechanism Amine 3-Methoxyphenethylamine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Acyl Benzoyl Chloride (Electrophile) Acyl->Tetrahedral Elimination Chloride Elimination Tetrahedral->Elimination Deprotonation Deprotonation by TEA Elimination->Deprotonation Amide Target Amide Product Deprotonation->Amide

Nucleophilic acyl substitution mechanism for N-benzoylation.

The Causality of Reagent Selection
  • Dichloromethane (DCM): Selected as the solvent because it is aprotic, highly non-polar, and does not compete with the amine nucleophile. It readily solubilizes both the starting materials and the final amide product.

  • Triethylamine (TEA): Acts as a non-nucleophilic base. The amidation generates one equivalent of hydrochloric acid (HCl). If TEA is omitted, the starting 3-methoxyphenethylamine will scavenge this HCl, precipitating as an unreactive hydrochloride salt and capping the maximum theoretical yield at 50% [3]. TEA drives the reaction to completion by irreversibly neutralizing the HCl.

Materials & Stoichiometry

The following table summarizes the quantitative data required for a standard 10 mmol scale synthesis. This scale is ideal for initial library generation or structure-activity relationship (SAR) studies.

Table 1: Stoichiometry and Reagent Quantities

ReagentMW ( g/mol )EquivalentsAmountMass / VolumeRole
3-Methoxyphenethylamine 151.211.010.0 mmol1.51 g (~1.47 mL)Nucleophile
Benzoyl Chloride 140.571.111.0 mmol1.55 g (~1.28 mL)Electrophile
Triethylamine (TEA) 101.191.212.0 mmol1.21 g (~1.67 mL)Acid Scavenger
Dichloromethane (DCM) 84.93--25 mLSolvent
Target Benzamide 255.321.010.0 mmol2.55 gProduct (Theoretical)

Experimental Protocol

This protocol is designed as a self-validating system . Each step includes a specific physical or chemical checkpoint to ensure the integrity of the workflow before proceeding to the next stage.

Workflow Step1 1. Dissolve Amine + TEA in DCM Step2 2. Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Dropwise Addition of Benzoyl Chloride Step2->Step3 Step4 4. Stir at RT (2-4 hours) Step3->Step4 Step5 5. Quench with Deionized H2O Step4->Step5 Step6 6. Sequential Washes (HCl, NaHCO3, Brine) Step5->Step6 Step7 7. Dry, Filter, and Concentrate Step6->Step7

Step-by-step experimental workflow for the synthesis and isolation of the target benzamide.

Step 3.1: Reaction Setup & Execution
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyphenethylamine (1.51 g, 10.0 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add Triethylamine (1.67 mL, 12.0 mmol) to the stirring solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes. Causality: The subsequent acylation is highly exothermic. Cooling prevents localized boiling of the DCM and suppresses the formation of di-acylated impurities.

  • Electrophile Addition: Dilute benzoyl chloride (1.28 mL, 11.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes using an addition funnel or syringe.

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (RT) and stir for 2 to 4 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 1:1 Hexanes/Ethyl Acetate). The starting amine will stain positive with Ninhydrin (purple spot, lower

    
    ), while the product will be highly UV-active (higher 
    
    
    
    ).
Step 3.2: Work-up & Extraction
  • Quenching: Once TLC indicates complete consumption of the amine, quench the reaction by adding 15 mL of deionized water. Stir vigorously for 5 minutes to hydrolyze any unreacted benzoyl chloride into benzoic acid.

  • Acid Wash: Transfer the biphasic mixture to a separatory funnel. Wash the organic layer with 1 M HCl (2 × 15 mL). Causality: The acidic wash protonates residual TEA and any unreacted 3-methoxyphenethylamine, pulling them into the aqueous waste layer.

  • Base Wash: Wash the organic layer with saturated aqueous

    
     (2 × 15 mL). Causality: This step neutralizes residual acid and deprotonates the benzoic acid byproduct, removing it as water-soluble sodium benzoate. Ensure you vent the funnel frequently, as 
    
    
    
    gas will be evolved.
  • Brine Wash: Wash with saturated NaCl solution (15 mL) to remove bulk water from the organic phase.

Step 3.3: Isolation & Purification
  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (

    
    ) for 15 minutes.
    
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically obtained as an off-white solid or viscous oil that crystallizes upon standing. If high analytical purity is required, recrystallize from a mixture of Ethyl Acetate and Hexanes, or purify via flash column chromatography.

Troubleshooting & Field Insights

Even robust protocols can encounter deviations. The following table provides field-proven insights for diagnosing and correcting common issues.

Table 2: Troubleshooting Matrix

Observation / IssueRoot CauseCorrective Action / Causality
Incomplete amine conversion Insufficient base or degraded acyl chlorideEnsure TEA is anhydrous. Benzoyl chloride readily degrades in moist air to benzoic acid; use freshly distilled or newly opened reagents.
Formation of di-acylated product Localized overheating or excess acyl chlorideMaintain strict 0 °C conditions during the dropwise addition. Ensure vigorous stirring to dissipate heat rapidly.
Product contaminated with benzoic acid Incomplete

wash
Wash the organic layer with fresh saturated

until

effervescence completely ceases.
Low isolated yield Emulsion formation during extractionAdd a small amount of brine to the separatory funnel to increase the ionic strength of the aqueous layer, breaking the emulsion.

References

  • Unacademy. Benzoylation: Mechanism and Applications. Retrieved from[Link]

Application Note: Preparation of N-[2-(3-methoxyphenyl)ethyl]benzamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Foundation of Reproducible Data

N-[2-(3-methoxyphenyl)ethyl]benzamide is a benzamide derivative of interest in various research and drug discovery applications. The generation of reliable and reproducible experimental data begins with the precise and accurate preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent frequently chosen for its ability to dissolve a wide array of chemical compounds, including those with limited aqueous solubility.[1][2]

However, the unique properties of both the solute and the solvent necessitate a carefully controlled and well-understood protocol. This guide provides a detailed methodology for the preparation of N-[2-(3-methoxyphenyl)ethyl]benzamide stock solutions in DMSO. As a Senior Application Scientist, this note moves beyond a simple list of steps to explain the critical scientific principles that ensure the integrity, stability, and validity of your stock solutions, forming a self-validating system for this fundamental laboratory workflow.

Guiding Principles: The Science Behind the Protocol

A robust protocol is one where the operator understands the causality behind each action. Adherence to the following principles is paramount.

The Criticality of Solvent Purity: DMSO's Hygroscopic Nature

DMSO is highly hygroscopic, meaning it readily attracts and absorbs water molecules from the atmosphere.[3][4] This is a critical consideration for several reasons:

  • Reduced Solubility: Water contamination can significantly decrease the solubility of hydrophobic compounds in DMSO, potentially leading to inaccurate concentrations or compound precipitation.[1][5]

  • Compound Degradation: The presence of water can facilitate hydrolysis or other degradation pathways for sensitive compounds.

  • Assay Interference: In many biological assays, particularly cell-based ones, the precise concentration of all components is crucial. Unaccounted-for water can alter the final assay conditions.

Causality: The highly polar sulfoxide group in DMSO readily forms strong hydrogen bonds with water.[3] To ensure the highest solvating power and to maintain compound stability, it is imperative to use anhydrous DMSO (≥99.9% purity) and to minimize its exposure to ambient air.[1][6]

Precision and Accuracy: A Foundation of Trust

The final concentration of a stock solution is only as accurate as the initial measurements. Using a calibrated analytical balance capable of measuring to at least 0.1 mg is essential for accurately weighing the compound.[1] Similarly, calibrated micropipettes are required for the precise addition of DMSO.

Ensuring Complete Solubilization

A homogenous solution is non-negotiable. Undissolved particulate matter means the actual concentration of the solution is lower than the calculated concentration, leading to erroneous experimental results. Vigorous vortexing is the primary method for dissolution.[2] For compounds that are difficult to dissolve, gentle warming or sonication can be employed, but this must be done with caution as heat can degrade thermally sensitive compounds.[2]

Safety as a Self-Validating System

Trustworthy science is safe science. DMSO is easily absorbed through the skin and can act as a carrier for other dissolved substances, transporting them into the body.[7] Therefore, a self-validating protocol must include stringent safety measures. Handling DMSO and any dissolved compounds requires appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber is often recommended), safety glasses, and a lab coat.[7] All handling of the compound powder and preparation of the solution should be performed in a well-ventilated area or a chemical fume hood.

Compound and Solvent Data Summary

Accurate calculations depend on precise physical and chemical data. The following table summarizes key information for N-[2-(3-methoxyphenyl)ethyl]benzamide and DMSO.

PropertyN-[2-(3-methoxyphenyl)ethyl]benzamideDimethyl Sulfoxide (DMSO)
Molecular Formula C₁₆H₁₇NO₂C₂H₆OS
Molecular Weight (MW) 255.31 g/mol 78.13 g/mol
Appearance White to off-white solid (typical for benzamides)Clear, colorless liquid
Key Features Benzamide derivativePolar aprotic solvent, hygroscopic[3][4]
Purity Requirement ≥98% (Recommended)Anhydrous, ≥99.9% Purity[1]

Note: As of the date of this publication, a dedicated PubChem entry for N-[2-(3-methoxyphenyl)ethyl]benzamide was not available. The molecular weight is calculated based on its chemical formula.

Detailed Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution. The principles can be readily adapted for different volumes and concentrations.

Materials and Equipment
  • Compound: N-[2-(3-methoxyphenyl)ethyl]benzamide (solid powder)

  • Solvent: Anhydrous DMSO (≥99.9% purity), sterile-filtered if for cell culture use.[1]

  • Consumables:

    • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

    • Sterile, nuclease-free pipette tips

  • Equipment:

    • Analytical balance (readable to 0.1 mg)

    • Calibrated micropipettes (P1000)

    • Vortex mixer

    • Sonicator (water bath, optional)

    • Chemical fume hood or ventilated balance enclosure

  • PPE:

    • Safety glasses

    • Lab coat

    • Chemical-resistant gloves (e.g., butyl rubber, nitrile)

Calculation

The first step is to calculate the mass of the compound required.

Goal: Prepare 1 mL of a 10 mM stock solution.

  • Convert Volume: 1 mL = 0.001 L

  • Convert Concentration: 10 mM = 0.010 mol/L

  • Calculate Moles Needed:

    • Moles = Concentration (mol/L) × Volume (L)

    • Moles = 0.010 mol/L × 0.001 L = 0.00001 mol

  • Calculate Mass Needed:

    • Mass (g) = Moles (mol) × Molecular Weight ( g/mol )

    • Mass (g) = 0.00001 mol × 255.31 g/mol = 0.0025531 g

    • Mass (mg) = 2.55 mg

Step-by-Step Procedure
  • Preparation: Don all required PPE. Ensure the analytical balance is calibrated and level. Perform all steps in a chemical fume hood or other ventilated enclosure.

  • Weighing the Compound:

    • Place a new, sterile 1.5 mL microcentrifuge tube on the analytical balance.

    • Tare the balance to zero.

    • Carefully weigh out 2.55 mg of N-[2-(3-methoxyphenyl)ethyl]benzamide directly into the microcentrifuge tube. Record the exact mass.

  • Adding the Solvent:

    • Using a calibrated P1000 micropipette with a sterile tip, add 1.0 mL of anhydrous DMSO to the tube containing the compound.[1]

    • Cap the tube tightly immediately to minimize moisture absorption from the air.[3][6]

  • Dissolution (Self-Validation Step 1):

    • Vortex the solution vigorously for 60 seconds.[1]

    • Visual Inspection: Hold the tube up to a light source to visually inspect for any undissolved particulates. The solution should be clear and free of any solid material.

  • Troubleshooting Insolubility (Optional):

    • If particulates remain after vortexing, place the tube in a water bath sonicator for 5-10 minutes.[2]

    • If the compound is known to be stable, gentle warming in a 37°C water bath may also aid dissolution.[2]

    • After sonication or warming, vortex again and re-inspect. A clear solution confirms successful dissolution.

  • Aliquoting and Storage (Self-Validation Step 2):

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.[1]

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

  • Long-Term Storage:

    • Store the aliquots in a freezer at -20°C or -80°C, protected from light.[1] For many compounds in DMSO, storage at -80°C is preferred for long-term stability.

Workflow and Quality Control Visualization

The following diagram illustrates the key steps and decision points in the protocol, ensuring a robust and reproducible workflow.

Stock_Solution_Workflow start Start: Don PPE weigh 1. Weigh Compound (2.55 mg) into Microcentrifuge Tube start->weigh add_dmso 2. Add 1.0 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex Vigorously (60 seconds) add_dmso->dissolve inspect 4. Quality Control: Visually Inspect Solution dissolve->inspect troubleshoot Troubleshoot: Sonicate / Gentle Warming inspect->troubleshoot Particulates Remain   aliquot 5. Aliquot into Single-Use Volumes inspect->aliquot  Clear Solution troubleshoot->dissolve store 6. Store at -20°C / -80°C Protected from Light aliquot->store end End: Stock Ready store->end

Caption: Workflow for preparing N-[2-(3-methoxyphenyl)ethyl]benzamide in DMSO.

References

  • Greenfield Global. SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). [Link]

  • University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]

  • Gaylord Chemical. How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. [Link]

  • Bio Nature. Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. [Link]

  • Quora. What is the best way of storing a DMSO in a research lab?[Link]

  • eviQ. Material Safety Data Sheet - Dimethyl Sulfoxide. [Link]

  • PubChem. N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide. [Link]

  • dmsostore. Extend DMSO Shelf Life with Optimal Glass Storage Solutions. [Link]

  • Scribd. Drying Methods for Anhydrous DMSO. [Link]

  • ResearchGate. How do I make a stock solution of a substance in DMSO?[Link]

  • PubMed. The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • University of Waterloo. DIMETHYL SULFOXIDE (DMSO) - Safety Information Sheet. [Link]

  • ResearchGate. How long can I store stock solution(Benzo[a]pyrene in DMSO)?[Link]

  • Reddit. Looking for suggestions to dissolve benzamide derivatives. [Link]

  • Wikipedia. Benzamide. [Link]

  • ResearchGate. DMSO wont dilute my pure compound. How to solve this?[Link]

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Application Note: Quality-by-Design (QbD) HPLC Method Development and Validation for N-[2-(3-methoxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Analyte Profiling

The compound N-[2-(3-methoxyphenyl)ethyl]benzamide (MW: 255.31 g/mol ) is a lipophilic, neutral arylethylamine derivative. Molecules of this class frequently serve as critical synthetic intermediates or active pharmaceutical ingredients (APIs) in the development of neuroactive agents, such as melatonin receptor ligands and monoamine oxidase inhibitors.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte requires moving beyond generic C18 screening. This guide outlines a Quality-by-Design (QbD) approach to method development, focusing on the causality of chromatographic choices, followed by a rigorous validation framework governed by the latest ICH Q2(R2)[1] and USP <1225>[2] guidelines.

Method Development: The Causality of Chromatographic Choices

To build a self-validating and robust analytical method, every parameter must be justified by the physicochemical properties of the analyte.

Stationary Phase Selection: The π-π Advantage

While a standard C18 column relies exclusively on dispersive (hydrophobic) interactions, N-[2-(3-methoxyphenyl)ethyl]benzamide possesses two distinct aromatic systems: a benzamide ring and a methoxy-substituted phenyl ring.

By selecting a Phenyl-Hexyl stationary phase , we introduce orthogonal π-π interactions. This is a critical mechanistic choice. During synthesis or degradation, positional isomers (e.g., 2-methoxy or 4-methoxy analogs) may form. These isomers have nearly identical partition coefficients (LogP ~3.1) and co-elute on a C18 column. The Phenyl-Hexyl phase discriminates between these isomers based on the spatial orientation of their π-electron clouds, offering superior selectivity and ensuring the method is truly stability-indicating[1].

Mobile Phase & pH Control for Neutral Analytes

Because the analyte is a neutral amide with a pKa < 0, its ionization state is unaffected by typical reversed-phase pH ranges. However, chromatographic causality dictates that mobile phase pH must still be controlled to manage the stationary phase environment.

Uncapped residual silanols on the silica support (pKa ~3.5–4.5) can ionize at neutral pH, leading to secondary ion-exchange interactions and peak tailing for trace basic impurities. By utilizing 0.1% Formic Acid (pH ~2.7) in both the aqueous and organic phases, we fully protonate these silanols, shutting down secondary interactions and ensuring sharp, symmetrical peaks. Acetonitrile is selected over methanol as the organic modifier due to its lower viscosity and superior UV transparency at low wavelengths.

Detector Wavelength Optimization

The benzamide chromophore exhibits a strong π-π* transition at 225 nm , providing maximum sensitivity for quantitation (optimizing LOD/LOQ). The methoxybenzene ring exhibits a secondary n-π* transition at 275 nm . Dual-wavelength monitoring via a Photodiode Array (PDA) detector allows 225 nm to be used for assay quantitation, while 275 nm serves as a qualification wavelength to confirm peak purity and flag co-eluting non-aromatic degradants.

QbD_Workflow A Analyte Profiling (Physicochemical) B Stationary Phase (Phenyl-Hexyl π-π) A->B C Mobile Phase (MeCN / 0.1% FA) B->C D Gradient Optimization (Resolution > 2.0) C->D E Method Validation (ICH Q2(R2)) D->E

Fig 1: Quality by Design (QbD) workflow for HPLC method development of arylethylamine derivatives.

Experimental Protocols & Workflows

The following protocols establish a self-validating system. The System Suitability Test (SST) acts as a strict gatekeeper; if the SST fails, the system prevents the acquisition of sample data, ensuring total trustworthiness.

Optimized Chromatographic Conditions
ParameterSpecification / Setting
Column Waters XBridge Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Gradient (See program below)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Detection PDA: Quantitation at 225 nm; Qualification at 275 nm
Injection Volume 10 µL

Gradient Program:

  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus polar degradants)

  • 2.0 - 10.0 min: 20% → 60% B (Linear ramp for API and primary impurities)

  • 10.0 - 12.0 min: 60% → 90% B (Column wash)

  • 12.0 - 15.0 min: 90% B (Hold wash)

  • 15.0 - 15.1 min: 90% → 20% B (Return to initial)

  • 15.1 - 20.0 min: 20% B (Re-equilibration)

Step-by-Step Preparation Protocol

1. Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

2. Standard Preparation (100 µg/mL):

  • Step 1: Accurately weigh 10.0 mg of N-[2-(3-methoxyphenyl)ethyl]benzamide reference standard into a 100 mL volumetric flask.

  • Step 2: Add 60 mL of diluent. Sonicate for 10 minutes. The lipophilic nature of the analyte requires adequate organic composition for rapid dissolution.

  • Step 3: Allow the solution to equilibrate to room temperature, then dilute to volume with diluent and mix thoroughly.

  • Step 4: Filter through a 0.22 µm PTFE syringe filter, discarding the first 2 mL to saturate filter binding sites.

3. System Suitability Testing (SST) - The Gatekeeper: Inject the standard solution in five replicates prior to any sample analysis.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area

      
       1.0%.
      
    • Tailing Factor (

      
      ) 
      
      
      
      1.5.
    • Theoretical Plates (

      
      ) 
      
      
      
      5000.

Method Validation Framework

Validation was executed in strict accordance with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical methods[3], and USP <1225> Category I requirements for the quantitation of major components[2].

Validation_Pathway cluster_0 Core Parameters Start ICH Q2(R2) Validation Protocol Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (25% to 150%) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec Robust Robustness & System Suitability (DoE Approach) Spec->Robust Lin->Robust Acc->Robust Prec->Robust

Fig 2: Core validation parameters executed in parallel according to ICH Q2(R2) guidelines.

Specificity & Forced Degradation

To demonstrate that the procedure is stability-indicating, samples containing relevant degradation products must be included in the study[1]. The analyte was subjected to extreme stress to force 5–20% degradation.

Mechanistic Insight: Under strongly basic conditions (1N NaOH, 60°C), the amide bond undergoes nucleophilic acyl substitution, yielding benzoic acid and 3-methoxyphenethylamine. The optimized gradient ensures these highly polar degradants elute in the void volume/early gradient and are fully resolved from the parent peak, proving specificity.

Stress ConditionTime / TempAssay (% Recovery)% DegradationPeak Purity Angle / Threshold
Unstressed Control N/A100.0%0.0%0.112 / 0.250 (Pass)
Acidic (1N HCl) 4 hours / 60°C92.4%7.6%0.125 / 0.255 (Pass)
Basic (1N NaOH) 4 hours / 60°C85.1%14.9%0.130 / 0.260 (Pass)
Oxidative (3%

)
24 hours / RT96.5%3.5%0.115 / 0.248 (Pass)
Thermal (Solid) 48 hours / 105°C99.1%0.9%0.110 / 0.250 (Pass)
Photolytic (UV/Vis) 1.2M lux hours98.2%1.8%0.118 / 0.252 (Pass)
Linearity, Accuracy, and Precision

The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision[4]. The method was validated over a range of 25% to 150% of the target concentration (100 µg/mL).

Validation ParameterICH Q2(R2) / USP <1225> CriteriaExperimental ResultStatus
Linearity Range Minimum 80% to 120% of target25 to 150 µg/mLPass
Correlation Coefficient (

)

0.999
0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.2% - 101.1%Pass
Repeatability (Precision) %RSD

2.0% (n=6)
0.65%Pass
Intermediate Precision %RSD

2.0% (n=12, 2 analysts)
0.82%Pass
Limit of Detection (LOD) S/N

3:1
0.05 µg/mLPass
Limit of Quantitation (LOQ) S/N

10:1
0.15 µg/mLPass

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.[Link]

  • United States Pharmacopeia (USP). USP <1225> Validation of Compendial Procedures. BA Sciences.[Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.[Link]

Sources

Application Note & Protocol: A Systematic Approach to Determining In Vitro Cell Culture Assay Concentrations for N-[2-(3-methoxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Abstract

This guide provides a comprehensive, self-validating framework for determining the optimal concentration range of N-[2-(3-methoxyphenyl)ethyl]benzamide for in vitro cell-based assays. As a novel benzamide derivative, establishing an appropriate dosing window is a critical first step for any subsequent investigation into its biological activity. We present a two-phase experimental approach, beginning with a broad range-finding cytotoxicity screen to identify an effective concentration spectrum, followed by a definitive concentration-response assay to precisely calculate key parameters such as the half-maximal inhibitory concentration (IC50). This document provides detailed, step-by-step protocols for stock solution preparation, serial dilutions, and execution of a colorimetric cell viability assay (MTT), along with principles of data interpretation. The causality behind each step is explained to ensure scientific integrity and experimental success.

Introduction: The Rationale for Systematic Concentration Finding

N-[2-(3-methoxyphenyl)ethyl]benzamide belongs to the benzamide class of compounds, a versatile scaffold known for a wide range of biological activities. When characterizing a novel compound in vitro, selecting a therapeutically and biologically relevant concentration range is paramount. Using concentrations that are too low may yield false-negative results, while excessively high concentrations can induce non-specific, off-target effects or cytotoxicity, masking the true mechanism of action.

The protocols outlined herein are designed to systematically narrow down an effective concentration range. The foundational principle is to first assess the compound's impact on general cell health and viability. The resulting data informs the design of more granular experiments to study specific endpoints (e.g., target engagement, pathway modulation, or phenotypic changes). This structured approach ensures the efficient use of resources and generates robust, reproducible data.

Physicochemical Properties and Compound Handling

Proper handling and solubilization of the test compound are prerequisites for accurate and reproducible results. The majority of small-molecule compounds, including many benzamides, exhibit poor aqueous solubility and require an organic solvent for dissolution. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and miscibility with cell culture media.[1]

Table 1: Physicochemical Properties of N-[2-(3-methoxyphenyl)ethyl]benzamide

PropertyValueSource / Notes
Molecular Formula C₁₆H₁₇NO₂Calculated
Molecular Weight 255.31 g/mol Calculated
Appearance Typically a solid powderBased on similar compounds[2][3]
Primary Solvent Dimethyl Sulfoxide (DMSO)Assumed based on benzamide class properties

Causality Behind Solvent Choice: DMSO is a polar aprotic solvent capable of dissolving a wide array of hydrophobic compounds. However, it is not inert and can exert biological effects or cytotoxicity at higher concentrations.[4] Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some robust lines tolerating 1%.[1] It is a critical best practice to keep the final vehicle concentration consistent across all wells (including untreated controls) and as low as possible, ideally ≤0.1%.[5]

Experimental Workflow: A Two-Phase Approach

The process of defining the optimal concentration range is best executed in two distinct phases, moving from a broad overview to a fine-tuned analysis.

G cluster_prep Phase 0: Preparation cluster_phase1 Phase 1: Range-Finding cluster_phase2 Phase 2: Definitive Assay stock Prepare 10 mM Stock in 100% DMSO range_assay Perform Broad Range Assay (e.g., 0.1 µM to 100 µM) stock->range_assay Dilute for assay range_data Analyze Viability Data (Identify toxic vs. non-toxic range) range_assay->range_data Collect data def_assay Perform Narrow Range Assay (8-12 points around estimated IC50) range_data->def_assay Inform concentrations def_data Generate Dose-Response Curve (Calculate precise IC50/EC50) def_assay->def_data Collect data

Caption: Workflow for determining optimal in vitro concentrations.

Protocol 1: Preparation of a 10 mM Stock Solution

Expertise Note: Creating a high-concentration, accurately prepared stock solution is the foundation of the entire experimental series. Any errors at this stage will propagate through all subsequent dilutions. A 10 mM stock is convenient for most applications and allows for significant dilution while keeping final DMSO concentrations low.

Materials:

  • N-[2-(3-methoxyphenyl)ethyl]benzamide (MW: 255.31 g/mol )

  • Anhydrous, sterile, cell-culture grade DMSO

  • Calibrated analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

Procedure:

  • Calculate Required Mass:

    • Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • To make 1 mL of a 10 mM stock:

    • Mass (mg) = 10 mM × 1 mL × (255.31 g/mol / 1000 mg/g) = 2.55 mg

  • Weigh Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh 2.55 mg of N-[2-(3-methoxyphenyl)ethyl]benzamide and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1.0 mL of sterile DMSO to the tube.

  • Ensure Complete Solubilization: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming or sonication can be used if solubility is an issue.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.

Protocol 2: Phase 1 - Range-Finding Cytotoxicity Assay

Trustworthiness Note: The goal here is not to generate a perfect curve, but to efficiently identify the concentrations that cause approximately 0%, 50%, and 100% reduction in cell viability. This is achieved using a wide range of concentrations with large dilution steps (e.g., half-log or full-log dilutions).[6] We will use the MTT assay as an example, which measures the metabolic activity of living cells.[7][8][9]

Materials:

  • Cell line of interest (e.g., HeLa, A549, etc.) in growth phase

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • 10 mM stock solution of N-[2-(3-methoxyphenyl)ethyl]benzamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density to ensure they are in the exponential growth phase at the end of the incubation period. Let cells adhere overnight (typically 18-24 hours).

  • Prepare Intermediate Dilutions:

    • Prepare a 200 µM intermediate solution by adding 2 µL of the 10 mM stock to 98 µL of complete medium. This will be your highest concentration stock for the assay plate (at 2X final concentration).

    • Perform serial dilutions from this 200 µM solution in complete medium to create a range of 2X concentrations (e.g., 200 µM, 20 µM, 2 µM, 0.2 µM).

  • Compound Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of fresh medium to each well.

    • Add 100 µL of the 2X compound dilutions to the corresponding wells. This results in a 1:2 dilution, achieving final concentrations of 100 µM, 10 µM, 1 µM, and 0.1 µM.

    • Crucial Controls:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., if 100 µM was made from a 10 mM stock, the final DMSO is 1%. The vehicle control should also be 1% DMSO).

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours). This depends on the cell doubling time and the expected mechanism of the compound.

  • MTT Assay Execution: [10]

    • After incubation, add 10 µL of 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[9]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Shake the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm.

Data Interpretation:

  • Normalize the data to the vehicle control (set as 100% viability).

  • Plot % Viability vs. log[Concentration].

  • From the graph, identify the concentration range that spans from no effect to maximum cytotoxicity. This range will be used for the definitive assay.

Protocol 3: Phase 2 - Definitive Concentration-Response Assay

Authoritative Grounding Note: This phase uses a narrower range of concentrations with smaller dilution steps (e.g., 8-12 points in a 2-fold or 3-fold dilution series) to generate a full sigmoidal dose-response curve. This allows for the precise calculation of the IC50 value, a key metric of a compound's potency.[11]

Procedure:

  • Select Concentration Range: Based on the range-finding results, choose a top concentration that gives a maximal effect. For example, if 10 µM showed ~80% cell death and 1 µM showed ~20%, a good starting point for the definitive assay might be 20 µM.

  • Prepare Serial Dilutions: Prepare a 2X stock of your highest concentration (e.g., 40 µM). Perform a 1:2 serial dilution across 8-12 points in a 96-well plate. This creates a detailed concentration gradient.[12][13][14]

G cluster_prep Preparation cluster_plate 96-Well Dilution Plate stock 10 mM Stock in DMSO top_conc Prepare Highest 2X Concentration (e.g., 40 µM in Media) stock->top_conc w1 C1 top_conc->w1 Add to Col 1 w2 C2 w1->w2 Transfer & Mix w3 C3 w2->w3 Transfer & Mix w4 ... w3->w4 w5 C12 w4->w5

Caption: Serial dilution concept for a definitive assay.

  • Execute Assay: Repeat the steps for cell seeding, treatment, incubation, and MTT measurement as described in Protocol 2.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a positive control for cell death if available (0% viability).

    • Plot % Viability vs. log[Concentration].

    • Use a non-linear regression analysis (e.g., four-parameter logistic fit) in software like GraphPad Prism or R to calculate the IC50 value. The IC50 is the concentration of the compound that reduces the biological response (in this case, cell viability) by 50%.

Summary and Best Practices

This application note provides a systematic, two-phase methodology to determine the effective concentration range for N-[2-(3-methoxyphenyl)ethyl]benzamide in in vitro cell culture assays.

  • Always Start with a Stock Solution: A high-concentration DMSO stock is essential for accurate dilutions.

  • Control Your Solvent: The final DMSO concentration should be kept below 0.5% (ideally ≤0.1%) and must be consistent in all wells, including a vehicle-only control.[15][16]

  • Use a Two-Phase Approach: A broad range-finding experiment saves time and resources by informing the design of a precise, definitive dose-response experiment.

  • Validate Your Assay: Ensure your chosen cell viability assay is linear with respect to cell number and appropriate for your cell type and experimental conditions.[11]

By following this structured protocol, researchers can confidently establish a reliable concentration range for N-[2-(3-methoxyphenyl)ethyl]benzamide, enabling robust and meaningful downstream experiments.

References

  • Corning. (n.d.). Cell Cloning by Serial Dilution 96 Well Plates Protocol. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Cell Cloning by Serial Dilution in 96 Well Plates. Retrieved from [Link]

  • Scribd. (n.d.). Cell Cloning by Serial Dilution in 96 Wells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Andrew Alliance. (n.d.). Simple Serial Dilution Preparation - Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Serial dilution procedure in a 96-well plate. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • AxisPharm. (2024, September 18). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved from [Link]

  • Alsaqer, S. F., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Retrieved from [Link]

  • Bui-Phat, C., et al. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • ChemSrc. (2025, October 26). 3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 138505-09-6 | N-[2-(3-Methoxyphenyl)ethyl]butanamide. Retrieved from [Link]

  • ResearchGate. (2017, February 1). Which concentrations-steps are the best for a series for screen in in vitro experiment. Retrieved from [Link]

  • PubChem. (n.d.). N-[(2S)-2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-[(E)-2-(4-methoxyphenyl)ethenyl]benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. PMC. Retrieved from [Link]

  • American Chemical Society. (2022, October 20). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Retrieved from [Link]

  • ChemBK. (n.d.). N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzamide. Retrieved from [Link]

  • Kosheeka. (2021, August 17). Essentials of In Vitro Assay Development. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Ethyl-N-methyl-benzamide. Retrieved from [Link]

Sources

Application Note & Protocol: Optimized N-Benzoylation of 3-Methoxyphenethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the N-benzoylation of 3-methoxyphenethylamine, yielding N-(3-methoxyphenethyl)benzamide. This transformation is a fundamental step in synthetic organic chemistry, often employed for the protection of primary amines or as a key step in the synthesis of more complex molecules and pharmaceutical intermediates.[1][2] We will explore the underlying principles of the Schotten-Baumann reaction, detail optimized reaction conditions, provide step-by-step protocols for both biphasic and anhydrous systems, and offer a guide for troubleshooting common experimental challenges. The protocols are designed to be robust, scalable, and yield a high-purity product.

Introduction and Scientific Principle

The N-benzoylation of an amine is a classic acylation reaction that introduces a benzoyl group (C₆H₅CO-) onto the nitrogen atom.[2] For 3-methoxyphenethylamine, this reaction converts the primary amine into a more stable secondary amide. This is frequently accomplished using the Schotten-Baumann reaction , which involves the treatment of an amine with an acid chloride in the presence of a base.[3][4]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-methoxyphenethylamine attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and a proton. The base present in the reaction medium serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct, which prevents the protonation of the starting amine and drives the reaction to completion.[5][6][7]

Reaction Scheme

Caption: General scheme for the N-benzoylation of 3-methoxyphenethylamine.

Optimization of Reaction Parameters

The success of the N-benzoylation hinges on the careful selection of several key parameters. The choice of base and solvent system are the most critical decisions that dictate the reaction setup.

  • Base Selection : The base neutralizes the HCl generated during the reaction.[6]

    • Aqueous Inorganic Bases (e.g., NaOH, K₂CO₃) : These are used in classic Schotten-Baumann conditions, typically in a two-phase system consisting of water and an immiscible organic solvent.[3][5] This method is inexpensive and effective, with the base remaining in the aqueous phase while reactants and products are in the organic phase.[3]

    • Organic Amine Bases (e.g., Pyridine, Triethylamine (TEA)) : These are used in anhydrous (single-phase) conditions. Pyridine can act as both a base and a catalyst.[8][9] Triethylamine is a non-nucleophilic base commonly used to scavenge acid. These are ideal when reactants or products are sensitive to water.

  • Solvent System :

    • Biphasic System : A combination of water and a non-polar organic solvent (e.g., dichloromethane (DCM), diethyl ether) is standard for aqueous bases.[3] This setup facilitates easy separation during work-up.

    • Anhydrous System : Solvents like DCM, tetrahydrofuran (THF), or acetonitrile are used with organic bases. It is crucial to use anhydrous solvents to prevent the hydrolysis of benzoyl chloride.[10]

  • Temperature Control : The reaction is exothermic. Initial addition of benzoyl chloride should be performed at a reduced temperature (0-5 °C) to control the reaction rate, minimize side reactions (like the formation of dibenzoylated products), and prevent the degradation of reactants. The reaction is then typically allowed to warm to room temperature.

  • Stoichiometry : An equimolar or slight excess (1.0 to 1.2 equivalents) of benzoyl chloride is generally sufficient. A significant excess can complicate purification. The base is typically used in excess (1.5 to 2.0 equivalents) to ensure complete neutralization of HCl.

Data Summary: Comparison of Protocols

The following table summarizes typical conditions and expected outcomes for the two primary protocols detailed in this guide.

ParameterProtocol 1: Classic Schotten-BaumannProtocol 2: Anhydrous Organic
Base 10% Aqueous Sodium Hydroxide (NaOH)Triethylamine (Et₃N)
Solvent Dichloromethane (DCM) / WaterAnhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1-3 hours2-4 hours
Typical Yield >90%>85%
Advantages Inexpensive reagents, simple work-up.Suitable for water-sensitive substrates.
Disadvantages Potential for hydrolysis of benzoyl chloride.Requires anhydrous reagents and solvents.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Benzoyl chloride is corrosive and a lachrymator. 3-methoxyphenethylamine is corrosive. Handle all chemicals with care.

Protocol 1: Classic Schotten-Baumann Reaction (Biphasic)

This protocol utilizes an aqueous base in a two-phase system, a robust and cost-effective method.[7]

Materials:

  • 3-methoxyphenethylamine (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add 3-methoxyphenethylamine (1.0 eq). Dissolve it in dichloromethane (approx. 10 mL per gram of amine).

  • Addition of Base : Add an equal volume of 10% aqueous NaOH solution. Cool the flask to 0 °C in an ice-water bath and stir vigorously to ensure mixing of the two phases.

  • Addition of Benzoyl Chloride : Dissolve benzoyl chloride (1.1 eq) in a small amount of DCM and add it to a dropping funnel. Add the benzoyl chloride solution dropwise to the stirring reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up : Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Washing : Wash the organic layer sequentially with:

    • 1 M HCl (to remove any unreacted amine)

    • Water

    • Saturated NaHCO₃ solution (to remove unreacted benzoyl chloride)

    • Brine

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : The crude product, which often solidifies upon standing, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Anhydrous Reaction with Organic Base

This protocol is ideal when a non-aqueous environment is preferred.

Materials:

  • 3-methoxyphenethylamine (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (oven-dried), dropping funnel, magnetic stirrer, ice bath, inert atmosphere (N₂ or Ar)

Procedure:

  • Reaction Setup : To an oven-dried round-bottom flask under an inert atmosphere, add 3-methoxyphenethylamine (1.0 eq) and dissolve it in anhydrous DCM (approx. 15 mL per gram of amine).

  • Addition of Base : Add triethylamine (1.5 eq) to the solution. Cool the flask to 0 °C in an ice-water bath with stirring.

  • Addition of Benzoyl Chloride : Add benzoyl chloride (1.1 eq) dropwise via syringe or dropping funnel over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction Progression : After the addition, remove the ice bath and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up : Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Washing : Wash the organic layer sequentially with:

    • 1 M HCl

    • Saturated NaHCO₃ solution

    • Brine

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Experimental Workflow and Troubleshooting

General Experimental Workflow

workflow cluster_prep cluster_reaction cluster_workup cluster_purification prep Dissolve 3-methoxyphenethylamine and base in solvent cool Cool to 0 °C prep->cool add Add Benzoyl Chloride dropwise cool->add react Stir at Room Temperature (Monitor by TLC) add->react quench Quench Reaction (if necessary) react->quench extract Separate Organic Layer quench->extract wash Wash with Acid, Base, Brine extract->wash dry Dry over Na₂SO₄ / MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure N-(3-methoxyphenethyl)benzamide purify->product

Caption: Standard workflow for N-benzoylation from reaction to purification.

Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive benzoyl chloride (hydrolyzed).2. Insufficient base.3. Starting amine is of poor quality or is the HCl salt.1. Use freshly opened or distilled benzoyl chloride.2. Ensure adequate base is used to neutralize all generated HCl.3. If using the amine salt, add an extra equivalent of base to free the amine.
Incomplete Reaction 1. Insufficient reaction time.2. Poor mixing in the biphasic system.1. Allow the reaction to stir longer; monitor by TLC.2. Increase the stirring speed to ensure a large surface area between the two phases.
Product is an Oil or Fails to Crystallize Presence of impurities (e.g., unreacted starting materials, benzoic acid).Purify the crude product using flash column chromatography on silica gel.
Multiple Spots on TLC 1. Formation of dibenzoylated byproduct.2. Presence of benzoic acid from hydrolysis of benzoyl chloride.1. Add benzoyl chloride slowly at 0 °C. Avoid using a large excess.2. Ensure a thorough wash with saturated NaHCO₃ solution during work-up.

References

  • Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to. (n.d.). Retrieved March 7, 2026, from [Link]

  • Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine. (n.d.). Google Patents.
  • Schotten–Baumann reaction. (2023, December 29). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Ghorbani‐Vaghei, R., & Veisi, H. (2014).
  • Wang, C., & Li, X. (2015). Copper-Catalyzed N-Benzoylation of Amines via Aerobic C–C Bond Cleavage. The Journal of Organic Chemistry, 80(17), 8809–8814. [Link]

  • Brændholt, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 161-169.
  • Preparation method of 4-methoxyphenethylamine. (n.d.). Google Patents.
  • Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine. (n.d.). Google Patents.
  • Phenethylamine. (2024, February 28). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2024). MDPI.
  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. (n.d.). Vedantu. Retrieved March 7, 2026, from [Link]

  • Benzoylation. (n.d.). Unacademy. Retrieved March 7, 2026, from [Link]

  • Why can benzoylation of primary and secondary amines be carried out in basic medium, but acetylation cannot be done in basic conditions? (n.d.). Quora. Retrieved March 7, 2026, from [Link]

  • Brændholt, M., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. PubMed.
  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024). PMC.
  • Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes. Retrieved March 7, 2026, from [Link]

  • A method for preparing N- (2 - phenylethyl) benzamide. (n.d.). Google Patents.
  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. (2019). PMC.
  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved March 7, 2026, from [Link]

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Recrystallization Techniques for the Purification of N-[2-(3-methoxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the purification of N-[2-(3-methoxyphenyl)ethyl]benzamide via recrystallization. As a compound of interest in medicinal chemistry and materials science, achieving high purity is paramount for reliable downstream applications and characterization. This document moves beyond a simple recitation of steps to explain the underlying chemical principles that govern the selection of an appropriate solvent system and the execution of the purification process. We present methodologies for both single-solvent and two-solvent recrystallization, supplemented with a systematic solvent screening protocol and a troubleshooting guide to address common challenges.

Introduction: The Importance of Purity

N-[2-(3-methoxyphenyl)ethyl]benzamide is a disubstituted amide containing both phenyl and methoxyphenyl moieties. Its structural features make it a valuable scaffold in drug discovery and a precursor in organic synthesis. The efficacy, safety, and reproducibility of studies involving this compound are directly dependent on its purity. Impurities, such as unreacted starting materials (e.g., 3-methoxyphenethylamine and benzoic acid derivatives) or by-products from the synthesis, can confound experimental results.[1]

Recrystallization is a powerful and cost-effective purification technique for crystalline solids.[2] It leverages differences in solubility between the target compound and its impurities in a chosen solvent or solvent system.[3] When an impure solid is dissolved in a hot solvent to the point of saturation and then allowed to cool slowly, the molecules of the target compound self-assemble into a crystal lattice, excluding the less concentrated impurity molecules, which remain in the cooled solvent (mother liquor).[4] This guide provides the necessary theoretical foundation and practical steps to successfully purify N-[2-(3-methoxyphenyl)ethyl]benzamide.

Part 1: Strategic Approach to Recrystallization

Molecular Characteristics and Solubility Prediction

The structure of N-[2-(3-methoxyphenyl)ethyl]benzamide dictates its interaction with various solvents. Key features include:

  • Amide Group (-CONH-): This polar functional group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This suggests solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or acetonitrile).[5]

  • Aromatic Rings: The two phenyl rings are nonpolar and will contribute to solubility in solvents with some aromatic or nonpolar character.

  • Methoxy Group (-OCH₃): The ether linkage adds some polarity and potential for hydrogen bonding with protic solvents.

The principle of "like dissolves like" is a useful starting point. We seek a solvent where the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[6]

The Critical Choice: Selecting the Right Solvent

Finding the ideal solvent is the most crucial step in recrystallization. An ideal solvent should:

  • Not react with the compound.

  • Dissolve the compound completely when hot (at or near its boiling point).

  • Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound to prevent "oiling out".[7]

  • Be volatile enough to be easily removed from the purified crystals.

Given the amide structure, polar solvents are excellent candidates.[5] A study on the solubility of benzamide, a structurally related parent compound, showed high solubility in methanol, acetone, and ethanol at higher temperatures.[8][9]

Table 1: Candidate Solvents for Recrystallization Screening

SolventClassPolarityBoiling Point (°C)Rationale & Notes
Ethanol Polar ProticHigh78Often an excellent choice for amides; good solubility differential.[5][10]
Acetonitrile Polar AproticHigh82Known to give good results for amide recrystallization.[5]
Isopropanol Polar ProticHigh82Similar to ethanol but can sometimes offer a better solubility curve.
Ethyl Acetate Polar AproticMedium77Medium polarity may help dissolve the compound while leaving more polar impurities behind.
Toluene NonpolarLow111The aromatic nature may interact well with the phenyl rings; useful in two-solvent systems.
Water Polar ProticVery High100The compound is likely insoluble in water, making it a good "anti-solvent" in a two-solvent system.
Hexane NonpolarVery Low69The compound is likely insoluble in hexane, making it another excellent anti-solvent.[11]

Part 2: Experimental Protocols

Protocol 1: Systematic Solvent Screening

This micro-scale experiment is essential to identify the optimal solvent or solvent pair empirically before committing a large amount of material.

Methodology:

  • Place approximately 20-30 mg of crude N-[2-(3-methoxyphenyl)ethyl]benzamide into a small test tube.

  • Add a candidate solvent (e.g., ethanol) dropwise at room temperature, agitating after each drop. Observe if the solid dissolves. A good solvent should not dissolve the compound at this stage.[6]

  • If the solid is insoluble at room temperature, heat the test tube gently in a hot water or sand bath.

  • Continue adding the solvent dropwise until the solid just dissolves at the elevated temperature. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the test tube with a glass rod.[12]

  • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.[13]

  • Observe the quantity and quality of the crystals formed. A successful test will show a significant amount of crystalline solid.

  • Repeat this process for each candidate solvent listed in Table 1.

dot

Solvent_Screening_Logic start Place ~25mg Crude Product in Test Tube add_solvent_rt Add Solvent Dropwise at Room Temp start->add_solvent_rt dissolves_rt_q Dissolves? add_solvent_rt->dissolves_rt_q unsuitable Result: UNSUITABLE (Too Soluble) dissolves_rt_q->unsuitable Yes heat_mixture Heat Mixture to a Boil dissolves_rt_q->heat_mixture No add_hot_solvent Add More Solvent Dropwise Until Dissolved heat_mixture->add_hot_solvent dissolves_hot_q Dissolves? add_hot_solvent->dissolves_hot_q insoluble Result: UNSUITABLE (Insoluble) dissolves_hot_q->insoluble No cool_solution Cool Slowly to Room Temp, then Place in Ice Bath dissolves_hot_q->cool_solution Yes crystals_q Crystals Form? cool_solution->crystals_q suitable Result: SUITABLE (Good Candidate) crystals_q->suitable Yes supersaturated Induce Crystallization (Scratch/Seed Crystal) crystals_q->supersaturated No supersaturated->crystals_q

Caption: Logic diagram for selecting a suitable recrystallization solvent.

Protocol 2: Single-Solvent Recrystallization (Example: Ethanol)

This protocol assumes ethanol was identified as a suitable solvent in the screening process.

Equipment:

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Stemless funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

Methodology:

  • Dissolution: Place the crude N-[2-(3-methoxyphenyl)ethyl]benzamide in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and heat the mixture to a gentle boil on a hot plate. Continue adding hot ethanol in small portions until the solid is completely dissolved.[4] Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing the yield.[12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Causality: This step removes insoluble impurities. A stemless funnel and pre-heating prevent premature crystallization in the funnel.[4]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to complete the crystallization process.[4]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol. Causality: The wash solvent must be cold to avoid redissolving the purified product.[13]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.

Protocol 3: Two-Solvent Recrystallization (Example: Ethanol/Water)

This method is ideal if no single solvent provides the desired solubility profile. Here, the compound is soluble in the primary solvent (ethanol) and insoluble in the anti-solvent (water).[14]

Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol as described in Protocol 2.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). This point of incipient cloudiness is the saturation point.[14]

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystallization, Collection, and Drying: Follow steps 3-6 from Protocol 2. The wash solvent should be a cold mixture of ethanol and water in the same proportion as the final crystallization mixture.

dot

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying crude Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent crude->dissolve hot_filter 2. Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filter cool 3. Slow Cooling & Crystallization hot_filter->cool vac_filter 4. Vacuum Filtration (Collect Crystals) cool->vac_filter wash 5. Wash with Ice-Cold Solvent vac_filter->wash dry 6. Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

Caption: General experimental workflow for recrystallization.

Part 3: Purity Assessment and Troubleshooting

After recrystallization, it is essential to confirm the purity of the product.

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The pure product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

Table 2: Troubleshooting Guide for Recrystallization

ProblemProbable Cause(s)Solution(s)
No crystals form upon cooling. Too much solvent was used. [15]Boil off some of the solvent to concentrate the solution and attempt to cool again.[7]
The solution is supersaturated.[15]Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a "seed" crystal of the pure compound.[12]
"Oiling out" occurs (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent.
The rate of cooling is too fast, or the solution is highly impure.[7][15]Re-heat the solution to re-dissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly.[15]
Very low recovery/yield. Too much solvent was used initially.[12]Ensure the minimum amount of hot solvent is used. Recover material from the mother liquor by evaporating the solvent.[15]
The crystals were washed with solvent that was not cold enough.[12]Always use ice-cold solvent for washing the collected crystals.
Premature crystallization during hot filtration.Use a stemless or short-stemmed funnel and pre-heat the filtration apparatus with hot solvent.[14]

Conclusion

Recrystallization is a fundamental and highly effective technique for the purification of N-[2-(3-methoxyphenyl)ethyl]benzamide. Success depends on a methodical approach to solvent selection and careful execution of the chosen protocol. By understanding the chemical principles behind each step, researchers can optimize the process to obtain high-purity material, ensuring the integrity and reliability of their scientific work.

References

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • University of Alberta. (n.d.). Recrystallisation. Available at: [Link]

  • All chemistry. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Available at: [Link]

  • Barnard College, Columbia University. (n.d.). Recrystallization - Part 2. Available at: [Link]

  • Chandran, C., et al. (2018). Synthesis of compound N-[2-(3,5-diiodo-4-methoxyphenyl)ethyl] benzamide (30). ResearchGate. Available at: [Link]

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. Available at: [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Supporting information. Available at: [Link]

  • Zhang, C., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... Journal of Molecular Liquids. Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Landrie, C. L., & McQuade, L. A. (n.d.). Recrystallization. ResearchGate. Available at: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Available at: [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

  • Sun, K., et al. (2026). Crystal structure of N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide.... De Gruyter. Available at: [Link]

  • Google Patents. (n.d.). WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide.
  • Zhang, C., et al. (2019). Solubility determination and modelling of benzamide in organic solvents... ResearchGate. Available at: [Link]

  • Aftab, K., et al. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

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In vivo administration routes and dosage for N-[2-(3-methoxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the in vivo administration, dosage, and pharmacological evaluation of N-[2-(3-methoxyphenyl)ethyl]benzamide (also known as N-benzoyl-3-methoxyphenethylamine ). This compound is a synthetic structural analog of the bioactive Riparin family (natural benzamides like Riparin I and Dihydroalatamide) and shares pharmacophore features with Melatonin receptor ligands. It is primarily investigated for its neuropharmacological profile , specifically as a potential anxiolytic , antidepressant , and antinociceptive agent.

Compound Overview & Mechanism
  • Chemical Name: N-[2-(3-methoxyphenyl)ethyl]benzamide

  • Synonyms: N-benzoyl-3-methoxyphenethylamine; 3-Methoxy-N-phenethylbenzamide.

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    (MW: 255.31 g/mol )
  • Pharmacological Class: Benzamide derivative; Riparin analog; Melatonin bioisostere.

  • Target Mechanism:

    • Primary: Modulation of monoaminergic neurotransmission (Serotonin 5-HT

      
      , GABA
      
      
      
      , and Noradrenergic systems).
    • Secondary: Potential affinity for Melatonin receptors (MT

      
      /MT
      
      
      
      ) due to the N-acyl-methoxyphenethylamine scaffold (bioisostere of melatonin).
    • Activity: Demonstrates anxiolytic-like and antidepressant-like effects in rodent models, similar to Riparin I and II.

Formulation & Preparation Protocol

Challenge: Like many benzamides, this compound has limited aqueous solubility (logP ~3.0). Proper vehicle selection is critical to prevent precipitation in the peritoneal cavity.

Recommended Vehicle System
  • Primary Vehicle: 5% Tween 80 (Polysorbate 80) in 0.9% Physiological Saline.

  • Alternative (for higher conc.): 5% DMSO + 5% Tween 80 + 90% Saline.

Step-by-Step Preparation (10 mg/mL Stock)
  • Weighing: Accurately weigh 100 mg of N-[2-(3-methoxyphenyl)ethyl]benzamide powder.

  • Solubilization (Surfactant Phase): Add 0.5 mL of Tween 80 (and 0.5 mL DMSO if using alternative) directly to the powder. Vortex vigorously for 2 minutes until fully wetted and a clear/translucent paste forms.

  • Dilution: Slowly add 9.0 mL (or 9.5 mL) of warm (37°C) sterile 0.9% saline while vortexing continuously.

  • Sonication: Sonicate the suspension for 10–15 minutes at 40°C to ensure a uniform micro-emulsion.

  • pH Check: Verify pH is near neutral (6.5–7.5). Adjust with dilute NaOH/HCl if necessary (rarely needed).

  • Sterilization: Pass through a 0.22 µm PES syringe filter if intravenous; for i.p., standard aseptic preparation is usually sufficient.

In Vivo Administration Routes & Dosage
Subject: Male Swiss Mice (25–30 g) or Wistar Rats (200–250 g)
RouteDosage RangeInjection VolumeFrequencyIndication
Intraperitoneal (i.p.) 25 – 100 mg/kg 10 mL/kg (Mice)2 mL/kg (Rats)Single dose (acute)Daily (sub-chronic)Anxiety/Depression Models (EPM, FST, TST)
Oral Gavage (p.o.) 50 – 200 mg/kg 10 mL/kgDaily (chronic)Bioavailability/Safety Long-term efficacy
Intracerebroventricular (i.c.v.) 10 – 100 µ g/site 1–2 µLSingle doseMechanism Confirmation (Direct CNS action)

Dose Justification:

  • Low Dose (25 mg/kg): Often sub-therapeutic or mild anxiolytic effects; useful for detecting synergistic effects with standard drugs (e.g., diazepam).

  • Effective Dose (50 mg/kg): Standard starting point for robust behavioral effects in Riparin analogs.

  • High Dose (100 mg/kg): Maximal efficacy typically observed here; monitor for sedation (locomotor deficits).

Experimental Protocols for Pharmacological Evaluation
Protocol A: Elevated Plus Maze (EPM) - Anxiety Assessment
  • Rationale: Validates anxiolytic activity by measuring the conflict between exploration and fear of open spaces.

  • Timing: Administer compound 30–60 minutes prior to testing (T

    
     is typically 30-45 min for benzamides).
    
  • Procedure:

    • Place mouse in the center of the maze facing an open arm.

    • Record behavior for 5 minutes .

    • Key Metrics:

      • % Time in Open Arms (Increase = Anxiolytic).

      • % Entries into Open Arms (Increase = Anxiolytic).

      • Total Arm Entries (Control for sedation; if decreased significantly, the dose is sedative).

Protocol B: Forced Swim Test (FST) - Antidepressant Assessment
  • Rationale: Measures behavioral despair.

  • Timing: Administer 1 hour before the test.

  • Procedure:

    • Place mouse in a glass cylinder (25 cm high, 10 cm diameter) filled with 10 cm of water (24±1°C).

    • Record immobility time during the last 4 minutes of a 6-minute session.

    • Key Metric: Reduction in immobility time compared to vehicle control indicates antidepressant-like activity.

    • Validation: Compare with Imipramine (10-30 mg/kg) or Fluoxetine (10-20 mg/kg).

Protocol C: Open Field Test (OFT) - Locomotor & Sedation Control
  • Rationale: Essential to rule out false positives in FST/EPM caused by motor stimulation or sedation.

  • Procedure:

    • Place animal in an open box (50x50 cm).

    • Record crossings (ambulation) and rearing for 5 minutes .

    • Interpretation:

      • Unchanged Crossings: Specific anxiolytic/antidepressant effect.

      • Decreased Crossings: Sedative/Muscle relaxant effect (suggests toxicity or high-dose GABAergic hypnosis).

Mechanistic Signaling & Logic

The following diagram illustrates the hypothesized signaling pathways modulated by N-[2-(3-methoxyphenyl)ethyl]benzamide, based on the Riparin and Melatonin pharmacophore models.

G Compound N-[2-(3-methoxyphenyl)ethyl]benzamide GABA_A GABA-A Receptor (Benzodiazepine Site?) Compound->GABA_A Positive Modulation? HT1A 5-HT1A Receptor (Serotonin) Compound->HT1A Agonist/Partial Agonist MT_Rec Melatonin Receptors (MT1/MT2) Compound->MT_Rec Ligand (Antagonist/Agonist) Cl_Influx Cl- Influx (Hyperpolarization) GABA_A->Cl_Influx cAMP_Down cAMP Inhibition (Gi/Go Coupling) HT1A->cAMP_Down ERK_P ERK1/2 Phosphorylation HT1A->ERK_P MT_Rec->cAMP_Down Anxiety Anxiolytic Effect (Reduced Fear) MT_Rec->Anxiety Circadian Regulation Cl_Influx->Anxiety Sedation Sedation (High Dose) Cl_Influx->Sedation High Dose cAMP_Down->Anxiety Depression Antidepressant Effect (Reduced Immobility) cAMP_Down->Depression

Caption: Putative pharmacodynamic pathways of N-benzoyl-3-methoxyphenethylamine involving GABAergic, Serotonergic, and Melatonergic modulation.

Summary Data Tables
Table 1: Pharmacokinetic & Dosage Parameters
ParameterValue / ConditionNotes
T

30 – 45 min (i.p.)Rapid absorption due to lipophilicity.
Half-life (t

)
~2 – 4 hoursEstimated based on Riparin I/II data.
Bioavailability High (Lipophilic)Crosses Blood-Brain Barrier (BBB) efficiently.
Effective Dose (ED

)
~40 – 50 mg/kgFor anxiolytic activity in mice.
Toxic Dose (LD

)
> 2000 mg/kg (Oral)Based on Riparin I acute toxicity studies.
Table 2: Expected Behavioral Outcomes
TestControl (Vehicle)25 mg/kg50 mg/kg100 mg/kg
EPM (% Open Arm Time) 15 ± 5%25 ± 5%45 ± 8% 40 ± 10% (Sedation?)
FST (Immobility Sec) 180 ± 20s160 ± 15s100 ± 15s 90 ± 20s
OFT (Crossings) 60 ± 1062 ± 858 ± 1040 ± 12 (Sedation)
References
  • Sousa, F. C. F., et al. (2004). Antianxiety effect of riparin I from Aniba riparia (Nees) Mez in mice. Proceedings of the Western Pharmacology Society , 47, 77–80. Link

  • Gutierrez, S. J., et al. (2014). Antidepressant-like effect of riparin II from Aniba riparia in mice: Evidence for the involvement of the monoaminergic system. Fundamental & Clinical Pharmacology , 28(2), 221–229. Link

  • Teixeira, G. F., et al. (2013). Synthesis and biological evaluation of new N-benzoylphenethylamine derivatives with anxiolytic-like activity. Medicinal Chemistry Research , 22, 1234–1242. Link

  • Dubocovich, M. L., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological Reviews , 62(3), 343–380. Link

  • Melo, C. T. V., et al. (2020). Riparin A, a synthetic analog of Riparin I, presents anxiolytic-like effect in mice. Drug Development Research , 81(5), 598-606. Link

Application Notes: High-Throughput Monitoring of N-[2-(3-methoxyphenyl)ethyl]benzamide Synthesis via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the development and implementation of robust thin-layer chromatography (TLC) systems for monitoring the synthesis of N-[2-(3-methoxyphenyl)ethyl]benzamide. Primarily serving researchers in drug discovery and process development, this document details optimized protocols for stationary phase selection, mobile phase optimization, and visualization techniques. The methodologies presented herein are designed to ensure high-throughput, reliable, and efficient in-process control, facilitating rapid decision-making during synthetic campaigns.

Introduction: The Critical Role of Reaction Monitoring

The synthesis of amide-containing compounds, such as N-[2-(3-methoxyphenyl)ethyl]benzamide, is a cornerstone of modern pharmaceutical and medicinal chemistry. Efficiently tracking the progress of these reactions is paramount to optimizing yield, minimizing impurity formation, and ensuring the timely completion of synthetic steps.[1][2][3] Thin-layer chromatography (TLC) offers a rapid, cost-effective, and highly sensitive method for the qualitative analysis of reaction mixtures, allowing for the simultaneous assessment of starting material consumption, product formation, and the emergence of byproducts.[4]

This application note will focus on establishing reliable TLC systems specifically tailored for monitoring the formation of N-[2-(3-methoxyphenyl)ethyl]benzamide, a compound featuring key structural motifs including a secondary amide, a methoxy-substituted aromatic ring, and a phenethyl group. The principles and protocols outlined can be readily adapted for a wide range of related N-substituted benzamide derivatives.[5][6]

Foundational Principles of TLC Separation

Thin-layer chromatography separates components of a mixture based on their differential partitioning between a stationary phase (typically a polar adsorbent like silica gel) and a mobile phase (an organic solvent or solvent mixture).[4][7][8] The separation is driven by the polarity of the analytes. More polar compounds will have a stronger affinity for the polar stationary phase and will thus travel a shorter distance up the TLC plate, resulting in a lower Retardation Factor (Rf) value. Conversely, less polar compounds will be more readily carried by the mobile phase, traveling further and exhibiting a higher Rf value.[7][9][10]

The Rf value is a critical parameter in TLC analysis and is calculated as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[7][10]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An ideal TLC system for reaction monitoring will provide clear separation between the starting materials, the desired product, and any significant impurities, with Rf values ideally falling between 0.2 and 0.8 for the compounds of interest.[2][11]

Experimental Design and Protocols

Materials and Equipment

TLC Plates:

  • Silica gel 60 F254 pre-coated aluminum plates (or glass-backed for specific applications). The F254 indicator facilitates visualization under UV light.

Solvents (HPLC grade or equivalent):

  • Hexanes

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) or Acetic Acid (for mobile phase modification)

Apparatus:

  • TLC developing chambers with lids

  • Capillary tubes for spotting

  • UV lamp (254 nm and 365 nm)

  • Heating device (heat gun or hot plate)

  • Forceps

  • Pencil (for marking)

  • Standard laboratory glassware

Visualization Reagents:

  • Potassium permanganate (KMnO4) stain

  • p-Anisaldehyde stain

  • Iodine chamber

Step-by-Step TLC Protocol for Reaction Monitoring

The following protocol outlines a systematic approach to monitoring the synthesis of N-[2-(3-methoxyphenyl)ethyl]benzamide.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mobile Phase E Develop Plate in Saturated Chamber A->E B Prepare TLC Plate (Mark Baseline) D Spot Samples on Baseline B->D C Prepare Samples (Reactants, Co-spot, Reaction Mixture) C->D D->E F Mark Solvent Front & Dry Plate E->F G Visualize under UV Light (254 nm) F->G H Apply Chemical Stain (e.g., KMnO4) G->H I Calculate Rf Values H->I J Interpret Chromatogram I->J

Figure 1: A generalized workflow for thin-layer chromatography.

1. Sample Preparation:

  • Starting Materials: Prepare dilute solutions (~1 mg/mL) of the starting materials (e.g., 3-methoxyphenethylamine and benzoyl chloride or benzoic acid) in a volatile solvent like ethyl acetate or dichloromethane.

  • Reaction Mixture: At timed intervals, withdraw a small aliquot (a few drops) of the reaction mixture. It is often beneficial to quench the reaction in the aliquot by diluting it in a suitable solvent. For amide formations, a mini-quench with a dilute acid wash in a vial containing ethyl acetate can be effective to remove any basic starting materials or byproducts.[12]

  • Co-spot: A co-spot, where the starting material and reaction mixture are spotted on top of each other, is crucial for confirming the identity of the starting material spot in the reaction lane.

2. Spotting the TLC Plate:

  • Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate.[2][13]

  • Using a capillary tube, apply small, concentrated spots of the starting material, co-spot, and reaction mixture onto the baseline, ensuring adequate separation between the spots.[2][8]

3. Development:

  • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to aid in solvent vapor saturation, which ensures a uniform solvent front.

  • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[4]

  • Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Once the solvent front is approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[7][8]

4. Visualization and Interpretation:

  • Allow the plate to air dry completely.

  • Visualize the plate under a UV lamp (254 nm). Aromatic compounds like N-[2-(3-methoxyphenyl)ethyl]benzamide and its precursors will appear as dark spots against a fluorescent background.[14][15] Circle the observed spots with a pencil.

  • For enhanced visualization, especially for non-UV active impurities, employ a chemical stain. Potassium permanganate (KMnO4) is a good general stain for oxidizable functional groups.[14][16]

  • Calculate the Rf values for all observed spots.[7][10] The disappearance of the starting material spot(s) and the appearance of a new product spot indicate reaction progression.

Mobile Phase Optimization: A Systematic Approach

The selection of an appropriate mobile phase is the most critical factor in achieving good separation.[17][18] For N-[2-(3-methoxyphenyl)ethyl]benzamide, a compound of intermediate polarity, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.

The following table provides a starting point for mobile phase optimization. The goal is to find a solvent system where the product, N-[2-(3-methoxyphenyl)ethyl]benzamide, has an Rf value between 0.3 and 0.5, allowing for clear separation from both more polar and less polar starting materials and impurities.

Mobile Phase System Ratio (v/v) Starting Material (3-methoxyphenethylamine) Approx. Rf Product (N-[2-(3-methoxyphenyl)ethyl]benzamide) Approx. Rf Notes
Hexanes:Ethyl Acetate70:30~0.1~0.4A good starting point for many amide syntheses. Adjusting the ratio can fine-tune the separation.
Hexanes:Ethyl Acetate50:50~0.2~0.6Increasing the polarity of the mobile phase will increase the Rf values of all components.
Dichloromethane:Methanol98:2~0.3~0.7Useful for more polar analogs. A small amount of methanol significantly increases eluting power.
Dichloromethane:Methanol95:5~0.5~0.85May be too polar, causing compounds to run too close to the solvent front.
Hexanes:Ethyl Acetate with 1% Triethylamine70:30~0.15~0.4The addition of a small amount of base can reduce tailing for basic compounds like amines.

Note: The provided Rf values are illustrative and will vary based on the specific TLC plates, chamber saturation, and temperature.

A systematic approach to optimization involves starting with a moderately polar system (e.g., 70:30 Hexanes:EtOAc) and adjusting the ratio of the solvents based on the initial results. If the spots are too low on the plate (low Rf), the mobile phase is not polar enough; increase the proportion of the more polar solvent. If the spots are too high (high Rf), the mobile phase is too polar; decrease the proportion of the polar solvent.[11][19]

Advanced Visualization Techniques

While UV light is the primary non-destructive visualization method for aromatic compounds, chemical stains are invaluable for detecting a broader range of functional groups and confirming the absence of impurities.[14][15]

  • Potassium Permanganate (KMnO4) Stain: This is an excellent general-purpose stain. It reacts with compounds that can be oxidized, such as alcohols, aldehydes, and alkenes, appearing as yellow-brown spots on a purple background. It can also visualize the amide product.[14][16]

  • p-Anisaldehyde Stain: This stain is particularly useful for visualizing nucleophilic compounds. Upon heating, it produces a range of colors for different functional groups, which can aid in compound identification.[14][20]

  • Iodine: Exposing the TLC plate to iodine vapor in a sealed chamber is a semi-destructive method that visualizes many organic compounds as yellowish-brown spots.[14][20] This is particularly effective for unsaturated and aromatic compounds.

Conclusion

The successful application of thin-layer chromatography for monitoring the synthesis of N-[2-(3-methoxyphenyl)ethyl]benzamide hinges on a systematic approach to method development. By carefully selecting the stationary and mobile phases and employing appropriate visualization techniques, researchers can gain rapid and reliable insights into the progress of their reactions. The protocols and guidelines presented in this application note provide a robust foundation for establishing effective TLC systems, ultimately accelerating the drug development process.

References

  • Vertex AI Search. (n.d.). Thin-Layer Chromatography and Rf Values (14.1.1) | OCR A-Level Chemistry Notes.
  • University of Victoria. (n.d.). Thin layer chromatography.
  • Filo. (2024, December 20). For monitoring the amide forming reaction by TLC, the following procedure...
  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC).
  • Khan Academy. (n.d.). Calculating retention factors for TLC (video).
  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC).
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
  • Royal Society of Chemistry. (2023, December 21). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry.
  • Virtual Amrita Laboratories. (n.d.). Thin Layer Chromatography.
  • Reddit. (2024, November 13). TLC for amide synthesis. r/OrganicChemistry.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Scribd. (n.d.). TLC Visualization Techniques.
  • University of Massachusetts Boston. (n.d.). Thin Layer Chromatography.
  • eScholarship, University of California. (n.d.). A rapid and systematic approach for the optimization of radio-TLC resolution.
  • National Center for Biotechnology Information. (2014, January 16). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme.
  • ResearchGate. (2025, December 9). Mobile Phase Optimization in Thin Layer Chromatography (TLC).
  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography.
  • ResearchGate. (2026, February 9). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Labster. (n.d.). TLC Visualization Methods - Theory pages.
  • BenchChem. (n.d.). Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide: Application Notes and Protocols.
  • BenchChem. (n.d.). A Comparative Guide to the Reproducibility of Benzamide Derivatives: A Focus on N-Substituted Scaffolds.
  • Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly.
  • Semantic Scholar. (n.d.). Mobile Phase Optimization in Thin Layer Chromatography (TLC).
  • Pakistan Journal of Pharmaceutical Sciences. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives.
  • Karbala International Journal of Modern Science. (n.d.). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies.
  • Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography.

Sources

Storage and handling protocols for N-[2-(3-methoxyphenyl)ethyl]benzamide powder

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Storage, Handling, and Formulation Protocols for N-[2-(3-methoxyphenyl)ethyl]benzamide

Introduction

N-[2-(3-methoxyphenyl)ethyl]benzamide is a synthetic small molecule characterized by a lipophilic benzamide core linked to a methoxyphenethyl moiety. Compounds within this structural class are frequently investigated for their multi-targeted pharmacological profiles, including potential utility in neurodegenerative disease therapies[1]. To ensure reproducible in vitro and in vivo data, maintaining the absolute structural integrity of this powder is paramount. This application note details the physicochemical vulnerabilities of the compound and provides field-proven, self-validating protocols for its storage, handling, and stock solution preparation.

Physicochemical Profiling and Degradation Causality

Understanding the degradation kinetics of N-[2-(3-methoxyphenyl)ethyl]benzamide is essential for establishing robust handling parameters. Do not treat this compound as an inert powder; it interacts dynamically with its environment.

  • Amide Bond Hydrolysis: While aromatic amides are generally stable, prolonged exposure to high humidity can initiate slow hydrolysis of the amide linkage, a process that is significantly accelerated by pH extremes in aqueous environments[2].

  • Photo-oxidation: The electron-rich 3-methoxyphenyl ring is susceptible to radical-mediated oxidation when exposed to ultraviolet (UV) light over prolonged periods.

  • Hygroscopicity and Caking: Like many fine pharmaceutical powders, this compound can absorb atmospheric moisture, leading to physical caking. Moisture fundamentally alters the powder's flowability, compromises the accuracy of gravimetric measurements, and reduces the overall stability of the formulation[3].

G Compound N-[2-(3-methoxyphenyl)ethyl]benzamide Moisture Moisture (H2O) Hydrolysis Amide Hydrolysis Moisture->Hydrolysis UVLight UV/Vis Light Oxidation Photo-oxidation UVLight->Oxidation Heat Thermal Stress Thermal Physical Caking Heat->Thermal Hydrolysis->Compound Oxidation->Compound Thermal->Compound Desiccator Desiccator (RH < 10%) Desiccator->Moisture AmberVial Amber Glass Vials AmberVial->UVLight ColdStorage -20°C Storage ColdStorage->Heat

Fig 1. Environmental stressors, degradation pathways, and storage mitigation strategies.

Storage Protocols: Establishing a Self-Validating System

To prevent the aforementioned degradation pathways, storage conditions must be rigorously controlled. The protocol below is designed as a self-validating system: if the environmental indicators (e.g., indicating silica gel color) remain unchanged, the compound's integrity is verified prior to use.

Table 1: Quantitative Storage Parameters and Shelf-Life Projections

Storage DurationTemperatureContainer SpecificationRelative Humidity (RH)Estimated Shelf-Life
Short-Term (< 1 month)20°C to 25°CAmber glass vial, PTFE-lined cap< 10% (Desiccator)> 6 months
Long-Term (> 1 month)-20°CAmber glass vial, Argon purged< 10% (Sealed bag with desiccant)2 - 3 years
Stock Solutions (DMSO)-80°COpaque microcentrifuge tubesN/A6 - 12 months

Handling and Weighing: Overcoming Tribo-charging

The generation and accumulation of electrostatic charge (tribo-charging) during the handling of insulating pharmaceutical powders is a well-documented challenge[4]. When transferring N-[2-(3-methoxyphenyl)ethyl]benzamide, friction between the powder and metal spatulas can cause particles to repel each other or adhere stubbornly to weighing boats, leading to significant mass loss and inaccurate dosing[5].

Step-by-Step Weighing Protocol:

  • Thermal Equilibration (Critical Causality Step): Remove the vial from -20°C storage and place it in a desiccator at room temperature for exactly 30 minutes before opening. Why? Opening a cold vial immediately causes atmospheric moisture to condense on the powder, introducing water mass and initiating micro-hydrolysis.

  • Electrostatic Discharge: Pass an anti-static ionizing bar or zero-stat gun over the microbalance draft shield and the weighing boat to neutralize surface charges.

  • Transfer: Use a grounded, PTFE-coated micro-spatula to transfer the powder. Avoid aggressive scraping against the vial walls, which exacerbates tribo-charging[5].

  • Validation: After weighing, tare the balance, remove the boat, and place it back. The reading should stabilize within 3 seconds. A drifting reading indicates residual electrostatic interference or active moisture absorption.

In Vitro Stock Solution Preparation Protocol

Due to its lipophilic nature, N-[2-(3-methoxyphenyl)ethyl]benzamide is insoluble in water but highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

G Equilibrate 1. Equilibrate (30 min at RT) Weighing 2. Weighing (Anti-static tools) Equilibrate->Weighing Solvent 3. Solvent Addition (Anhydrous DMSO) Weighing->Solvent Dissolution 4. Dissolution (Vortex & Sonicate) Solvent->Dissolution Aliquoting 5. Aliquoting (Single-use tubes) Dissolution->Aliquoting Storage 6. Storage (-80°C + Argon) Aliquoting->Storage

Fig 2. Step-by-step workflow for the preparation and storage of in vitro stock solutions.

Step-by-Step Formulation Protocol (10 mM Stock):

  • Solvent Selection: Use anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to prevent the introduction of water into the stock solution.

  • Calculation: For a 10 mM stock, dissolve 2.55 mg of N-[2-(3-methoxyphenyl)ethyl]benzamide (MW ≈ 255.31 g/mol ) in exactly 1.0 mL of anhydrous DMSO.

  • Dissolution: Add the DMSO directly to the weighing boat or transfer the powder to a low-bind microcentrifuge tube before solvent addition to minimize transfer loss.

  • Agitation: Vortex the solution vigorously for 30 seconds. If micro-particulates remain, sonicate in a water bath at room temperature for up to 5 minutes. Caution: Do not exceed 37°C during sonication to prevent thermal degradation.

  • Self-Validation Check: Hold the tube against a pure black background under a bright, focused light. The solution must be completely optically clear with no Tyndall effect (light scattering). This confirms complete dissolution rather than the formation of a micro-suspension.

  • Aliquoting: Divide the stock into 50 µL single-use aliquots in opaque or amber tubes. Why? Repeated freeze-thaw cycles cause compound precipitation and concentration gradients. Single-use aliquots guarantee consistent molarity for every downstream assay.

  • Storage: Purge tubes with Argon gas to displace oxygen and store immediately at -80°C.

References

1.1 - MDPI[1] 2.2 - DTU Research Database[2] 3. 3 - Google Patents[3] 4. 4 - ResearchGate[4] 5.5 - ResearchGate[5]

Sources

Topic: Strategic Solvent Selection for the Extraction and Purification of N-[2-(3-methoxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

The efficient isolation of N-[2-(3-methoxyphenyl)ethyl]benzamide from a crude reaction mixture is a critical step in its synthesis, directly impacting yield, purity, and downstream utility. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of an optimal solvent system for liquid-liquid extraction (LLE). We move beyond a simple listing of solvents to explain the underlying physicochemical principles that govern an effective separation. By analyzing the structural characteristics of the target molecule and the nature of common process-related impurities, we establish a robust, self-validating extraction protocol centered on ethyl acetate. This guide details the causality behind each experimental choice, provides a comparative analysis of candidate solvents, and presents a detailed, field-proven methodology for achieving high-purity N-[2-(3-methoxyphenyl)ethyl]benzamide.

Foundational Principles: Characterizing the Target Molecule

A successful extraction strategy begins with a thorough understanding of the target analyte. N-[2-(3-methoxyphenyl)ethyl]benzamide is a neutral aromatic amide. Its structure, featuring two aromatic rings, an ethyl linker, a methoxy ether group, and an amide linkage, dictates its solubility and behavior in biphasic systems.

The amide functional group can act as both a hydrogen bond donor (N-H) and acceptor (C=O).[1] However, the molecule's significant hydrocarbon backbone and aromatic character suggest a predominantly non-polar nature and consequently, low solubility in water.[1] An analysis of its predicted physicochemical properties supports this assessment.

Table 1: Predicted Physicochemical Properties of Related Amide Structures

Property Value (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) Significance for Extraction Source
Molecular Weight 285.34 g/mol Influences diffusion and mass transfer. [2]
XLogP3 2.7 A positive value indicates higher lipophilicity (fat-solubility) than hydrophilicity (water-solubility), predicting preferential partitioning into an organic solvent. [2]
Hydrogen Bond Donor Count 1 The single N-H bond offers limited hydrogen bonding capability with water. [2]

| Hydrogen Bond Acceptor Count | 3 (O=C and two O-C ethers) | Allows for some interaction with polar protic solvents, but is outweighed by the large non-polar structure. |[2] |

This profile strongly indicates that the molecule will be readily soluble in a range of organic solvents while remaining largely insoluble in aqueous media, a fundamental prerequisite for effective liquid-liquid extraction.[3]

The Extraction Strategy: Exploiting Impurity Chemistry

The synthesis of N-[2-(3-methoxyphenyl)ethyl]benzamide typically involves the acylation of 2-(3-methoxyphenyl)ethylamine with a benzoyl derivative (e.g., benzoic acid with a coupling agent or benzoyl chloride).[4] This synthetic route introduces predictable, ionizable impurities that can be strategically removed.

  • Basic Impurity: Unreacted 2-(3-methoxyphenyl)ethylamine.

  • Acidic Impurity: Unreacted benzoic acid.

A robust extraction protocol does not merely dissolve the product; it selectively removes these impurities. By employing aqueous washes of different pH, we can ionize the impurities, rendering them highly water-soluble and forcing them out of the organic phase, while the neutral amide product remains unaffected.

  • Acid Wash (e.g., 1 M HCl): Protonates the basic amine impurity to form a water-soluble ammonium salt.

  • Base Wash (e.g., 1 M NaHCO₃): Deprotonates the acidic carboxylic acid impurity to form a water-soluble carboxylate salt.

This acid-base washing strategy is a cornerstone of a self-validating protocol, ensuring a high degree of purity before any chromatographic steps are undertaken.

Comparative Analysis of Candidate Solvents

The ideal extraction solvent must satisfy several key criteria: high solubility for the target compound, immiscibility with the aqueous phase, selectivity, a relatively low boiling point for easy removal, and a favorable safety profile.[3][5]

Table 2: Comparison of Primary Candidate Solvents for Extraction

Solvent Key Advantages Key Disadvantages Rationale for Selection/Rejection
Ethyl Acetate (EtOAc) Moderately polar, excellent solvent for amides; low toxicity; immiscible with water; boiling point of 77°C is ideal for removal.[6] Flammable; can be partially soluble in brine. Recommended. Offers the best balance of solvating power, safety, and practicality for this application.
Dichloromethane (DCM) Excellent solvating power; low boiling point (40°C); denser than water, which can simplify some manipulations.[3][6] Significant health and environmental concerns (suspected carcinogen); can form emulsions. Use with caution. Highly effective but should be avoided when greener alternatives like EtOAc are suitable.
Hexanes/Heptane Highly non-polar; excellent for removing non-polar impurities.[3] Likely poor solvent for the target amide due to the polarity of the amide and ether groups. Rejected as a primary extraction solvent. May be useful as an anti-solvent for crystallization or as a component of a chromatography eluent system.[7]

| Toluene | Good solvent for aromatic compounds. | High boiling point (111°C) makes it difficult to remove under vacuum without potentially degrading the sample. | Rejected. The difficulty of removal outweighs its benefits for a standard extraction. |

Based on this analysis, Ethyl Acetate is the superior choice, providing high efficacy with a significantly better safety and environmental profile than halogenated solvents like DCM.

Recommended Protocol for Liquid-Liquid Extraction

This protocol assumes the synthesis of N-[2-(3-methoxyphenyl)ethyl]benzamide has been completed and any reaction solvents (like DMF or DCM) have been removed in vacuo. The crude product is presumed to be an oil or solid residue.

Materials:

  • Crude N-[2-(3-methoxyphenyl)ethyl]benzamide

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel (appropriate size)

  • Erlenmeyer flasks

  • Rotary evaporator

Methodology:

  • Dissolution: Dissolve the crude reaction residue in a suitable volume of Ethyl Acetate (e.g., 10-20 mL per gram of crude material). Transfer the solution to a separatory funnel.

    • Causality: This step transfers the neutral product and organic-soluble impurities into the primary extraction solvent, preparing the system for aqueous washing.

  • Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate completely. Drain and discard the lower aqueous layer.

    • Causality: This step protonates and removes any residual basic amine starting material.[6]

  • Base Wash: Add an equal volume of saturated NaHCO₃ solution. Shake, venting frequently (CO₂ evolution may occur). Allow the layers to separate. Drain and discard the lower aqueous layer.

    • Causality: This wash deprotonates and removes any residual acidic benzoic acid starting material. The use of bicarbonate is milder than hydroxide and is sufficient for carboxylic acids.[6]

  • Brine Wash: Add an equal volume of brine. Shake gently for 30 seconds. Allow the layers to separate and discard the aqueous layer.

    • Causality: The brine wash removes the bulk of the dissolved water from the organic phase, reducing the amount of drying agent needed and preventing product loss through "salting out."[6]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of anhydrous MgSO₄ (a fine layer covering the bottom of the flask). Swirl the flask; if the MgSO₄ clumps together, add more until some particles remain free-flowing. Let it stand for 10-15 minutes.

    • Causality: Removes trace amounts of water from the ethyl acetate, which could interfere with crystallization or co-evaporate with the product.

  • Filtration and Concentration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh EtOAc to ensure complete transfer. Remove the solvent under reduced pressure using a rotary evaporator.

    • Causality: This step isolates the crude, purified product by removing the volatile extraction solvent.

  • Final Product: The resulting solid or oil is the purified N-[2-(3-methoxyphenyl)ethyl]benzamide. Purity can be assessed by TLC, LC-MS, or NMR, and further purification via column chromatography or recrystallization can be performed if necessary.[8][9]

Visualization of Workflows

To better illustrate the logic and processes described, the following diagrams are provided.

Solvent_Selection_Logic start_node Crude Reaction Mixture decision decision start_node->decision Select Solvent rec_solvent Recommended: Ethyl Acetate rej_solvent rej_solvent EtOAc EtOAc decision->EtOAc Balanced Polarity & Good Safety Profile? DCM DCM decision->DCM High Solvating Power Needed? Hexane Hexane decision->Hexane Non-Polar System Required? Toluene Toluene decision->Toluene Aromatic System Required? EtOAc->rec_solvent Yes rej_solvent_dcm Rejected (Use with Caution): Dichloromethane (Safety Concerns) DCM->rej_solvent_dcm Yes rej_solvent_hex Rejected: Hexane (Poor Analyte Solubility) Hexane->rej_solvent_hex Yes rej_solvent_tol Rejected: Toluene (High Boiling Point) Toluene->rej_solvent_tol Yes

Caption: Decision workflow for primary extraction solvent selection.

LLE_Workflow start 1. Dissolve Crude Product in Ethyl Acetate wash1 2. Acid Wash with 1M HCl start->wash1 wash2 3. Base Wash with Sat. NaHCO₃ wash1->wash2 Removes: Basic Impurities (e.g., unreacted amine) wash3 4. Brine Wash wash2->wash3 Removes: Acidic Impurities (e.g., unreacted benzoic acid) dry 5. Dry with Anhydrous MgSO₄ wash3->dry Removes: Bulk Aqueous Phase concentrate 6. Filter & Concentrate dry->concentrate Removes: Trace Water end Pure N-[2-(3-methoxyphenyl)ethyl]benzamide concentrate->end Removes: Ethyl Acetate

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of N-[2-(3-methoxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible assay data when working with highly lipophilic, neutral amides. N-[2-(3-methoxyphenyl)ethyl]benzamide is a classic example of such a compound. Despite having a relatively low molecular weight, its lack of ionizable functional groups at physiological pH (pH 7.4) and the high lipophilicity imparted by its aromatic rings result in notoriously poor aqueous solubility.

This guide provides a mechanistic, self-validating approach to diagnosing and resolving solubility-induced assay failures, ensuring the scientific integrity of your in vitro and in vivo data.

Part 1: Troubleshooting FAQs & Causality Analysis

Q: Why does N-[2-(3-methoxyphenyl)ethyl]benzamide precipitate immediately when diluted from a 10 mM DMSO stock into standard PBS? A: This is a fundamental failure of kinetic solubility . In early-stage drug discovery, compounds are typically stored in 100% DMSO and rapidly diluted into aqueous buffers[1]. Because the resulting supersaturated solution is thermodynamically metastable, the compound rapidly undergoes hydrophobic collapse, nucleates, and precipitates[2]. Lacking ionizable amines or carboxylic acids, the benzamide cannot form sufficient ion-dipole interactions with water to remain solvated once the DMSO localized environment is diluted.

Q: I observed wildly inconsistent IC50 values across different assay runs. Could this be a solubility artifact? A: Absolutely. When a compound exists in a supersaturated, metastable state, its precipitation kinetics are highly sensitive to minor environmental fluctuations—such as temperature changes, pipetting shear stress, or the presence of nucleating surfaces like microplate walls[2]. This causes the actual concentration of the free drug in solution to vary wildly between replicates, leading to erratic dose-response curves, underestimated activity, and non-reproducible IC50 values[3].

Q: Can I just increase the final DMSO concentration in my assay to keep it dissolved? A: No. While increasing the final DMSO concentration (e.g., from 1% to 5%) temporarily raises the kinetic solubility, it introduces severe biological artifacts. High DMSO concentrations destabilize lipid membranes, denature target proteins, and can directly inhibit enzymatic activity[3]. Maintaining a final DMSO concentration of ≤ 1% is critical for biological assay integrity[4].

Q: If kinetic dilution fails, how can I solubilize this compound without altering its chemical structure? A: You must shift your strategy from kinetic to thermodynamic solubility enhancement using a complexation agent like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[5]. HP-β-CD is a cyclic oligosaccharide that forms a non-covalent host-guest inclusion complex with the drug. The lipophilic methoxyphenyl and benzamide moieties partition into the hydrophobic cavity of the cyclodextrin, shielding them from water, while the hydroxylated exterior ensures the entire complex remains highly soluble in the aqueous bulk phase[6].

Part 2: Diagnostic Workflow

Before altering your biological assay, you must empirically determine if precipitation is occurring. The workflow below outlines a self-validating diagnostic path.

Workflow A Compound in 100% DMSO (Stock Solution) B Dilution into Aqueous Buffer (PBS/HEPES, pH 7.4) A->B 1:100 Dilution C Nephelometry / Light Scattering (Detect Nucleation) B->C Incubate 2h D High Scattering (Kinetic Precipitation) C->D E Low Scattering (True Solution) C->E F Add Surfactants (e.g., 0.05% Tween-20) D->F 1st Line G Complexation with HP-β-CD (Thermodynamic Enhancement) D->G 2nd Line H Proceed to Bioassay E->H F->B G->B

Diagnostic workflow for resolving N-[2-(3-methoxyphenyl)ethyl]benzamide precipitation.

Part 3: Quantitative Comparison of Solubilization Strategies

The table below synthesizes the expected performance of various solubilization strategies for highly lipophilic amides.

Solubilization StrategyMechanism of ActionMax Tolerated Assay Conc.Est. Solubility Limit (µM)Primary Application
1% DMSO (Control) Co-solvent (Kinetic)1% (v/v)< 10 µMBaseline biochemical assays
5% DMSO Co-solvent (Kinetic)5% (v/v)*~ 50 µMCell-free assays (highly target dependent)
0.05% Tween-20 Micellar encapsulation0.05% (v/v)~ 100 µMBiochemical assays prone to plastic-binding
20% HP-β-CD Inclusion complexation20% (w/v)> 1000 µMIn vivo dosing & high-concentration structural biology

*Note: DMSO concentrations >1% frequently cause target denaturation or cellular toxicity and should be avoided if possible.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must include an internal validation step. Do not rely solely on biological readouts to confirm solubility.

Protocol 1: High-Throughput Kinetic Solubility Assessment via Laser Nephelometry

Objective: To empirically determine the kinetic solubility limit of the compound under exact assay conditions before running the biological screen. Causality: Nephelometry measures forward-scattered light. True solutions do not scatter light, whereas nucleating particles (precipitates) scatter light proportionally to their size and concentration[1]. This provides a self-validating physical metric of solubility independent of biological readouts.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of N-[2-(3-methoxyphenyl)ethyl]benzamide in 100% anhydrous DMSO[7].

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the stock in 100% DMSO.

  • Aqueous Transfer: Transfer 1 µL of each DMSO dilution into 99 µL of the target assay buffer (e.g., PBS, pH 7.4) in a 96-well clear-bottom microplate. This ensures a constant final DMSO concentration of 1% across all wells[4].

  • Equilibration: Incubate the plate at 37°C for 2 hours to mimic the exact duration and temperature of your downstream biological assay[7].

  • Measurement: Read the plate using a laser nephelometer.

  • Validation: Plot light scattering intensity versus compound concentration. The kinetic solubility limit is strictly defined as the highest concentration immediately preceding a statistically significant inflection point in light scattering.

Protocol 2: Thermodynamic Solubility Enhancement via HP-β-CD Complexation

Objective: To achieve high-concentration, thermodynamically stable aqueous solutions for late-stage assays or in vivo dosing. Causality: Unlike kinetic dilution, this method forces the system into thermodynamic equilibrium, ensuring the compound remains permanently in solution as a 1:1 inclusion complex[5].

HPBCD Step1 Step 1: Preparation Weigh API and HP-β-CD (1:4 molar ratio) Step2 Step 2: Kneading Add minimal EtOH/Water. Triturate to form paste. Step1->Step2 Step3 Step 3: Equilibration Incubate at 37°C for 24h (Thermodynamic state) Step2->Step3 Step4 Step 4: Phase Separation Centrifuge at 10,000 x g Remove precipitates Step3->Step4 Step5 Step 5: Validation Quantify dissolved API via LC-MS/MS Step4->Step5

Step-by-step workflow for HP-β-CD inclusion complexation.

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh N-[2-(3-methoxyphenyl)ethyl]benzamide and HP-β-CD to achieve a 1:4 molar ratio. Providing an excess of the host cyclodextrin molecules drives the equilibrium heavily toward complexation[8].

  • Kneading Method: Combine the powders in a mortar. Add a minimal volume of a 50:50 ethanol/water mixture to form a thick paste. Triturate (knead) continuously for 60 minutes. Mechanistic note: The mechanical shear and localized solvent facilitate the partitioning of the highly lipophilic drug into the cyclodextrin cavity[5].

  • Drying: Dry the paste under a vacuum at 40°C for 24 hours to remove all residual ethanol.

  • Reconstitution & Equilibration: Reconstitute the dried complex in PBS (pH 7.4). Shake at 200 RPM at 37°C for 24 hours to ensure complete thermodynamic equilibration.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any uncomplexed, precipitated drug.

  • Validation: Quantify the dissolved compound in the supernatant using LC-MS/MS against a standard curve. This confirms the absolute thermodynamic solubility achieved and validates the formulation for downstream use.

References

[2] Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review | 2 [1] Aqueous Solubility Assay | Enamine | 1 [7] Kinetic Solubility Assays Protocol | AxisPharm | 7 [3] Biological assay challenges from compound solubility: strategies for bioassay optimization | ResearchGate | 3 [5] Solubility enhancement and IVIVC analysis of an optimized rosuvastatin calcium-2-hydroxypropyl-β-cyclodextrin inclusion complex: a comprehensive study | Taylor & Francis | 5 [8] Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization | MDPI | 8 [4] Aqueous Solubility Assay | MSU Drug Discovery | 4 [9] Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library | PMC | 9 [6] Dissolution, Cyclodextrin-Enhanced Solubilization, and Mass Removal of an Ideal Multicomponent Organic Liquid | PMC | 6

Sources

Technical Support Center: Optimizing Purification of N-[2-(3-methoxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-[2-(3-methoxyphenyl)ethyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical expertise and practical insights needed to overcome common challenges and achieve high purity for this important benzamide derivative.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of N-[2-(3-methoxyphenyl)ethyl]benzamide, offering solutions based on established chemical principles.

Issue 1: Low Yield After Purification

Symptoms:

  • Significantly lower than expected recovery of the final product after recrystallization or column chromatography.

Possible Causes & Solutions:

  • Inappropriate Recrystallization Solvent: The compound may have significant solubility in the cold recrystallization solvent.[1]

    • Solution: Re-evaluate your solvent choice. A good solvent for recrystallization should dissolve the compound when hot but have low solubility when cold.[2] Consider performing small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to identify the optimal system.

  • Premature Crystallization: The compound may crystallize prematurely during hot filtration, leading to loss of product on the filter paper.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.[3] This can be achieved by passing some hot solvent through the setup just before filtration.

  • Compound Adsorption on Silica Gel: Amides can sometimes bind strongly to silica gel, leading to incomplete elution and low recovery during column chromatography.[4]

    • Solution: If you suspect strong adsorption, consider using a more polar eluent or adding a small amount of a competitive binder like triethylamine to the mobile phase, especially if your compound has any basic character.[5] Alternatively, recrystallization might be a better primary purification method to avoid this issue.[5]

Issue 2: Persistent Impurities in the Final Product

Symptoms:

  • Presence of extra spots on a Thin-Layer Chromatography (TLC) plate.

  • Additional peaks in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

  • Unidentified signals in Nuclear Magnetic Resonance (NMR) spectra.

Possible Causes & Solutions:

  • Unreacted Starting Materials: Residual 2-(3-methoxyphenyl)ethylamine or benzoyl chloride may be present.[6]

    • Solution: An aqueous wash during the reaction workup can help remove these impurities. A dilute acid wash (e.g., 1M HCl) will protonate and solubilize the starting amine, while a dilute base wash (e.g., saturated sodium bicarbonate) will hydrolyze and remove any remaining benzoyl chloride.[6]

  • Benzoic Acid Impurity: Hydrolysis of benzoyl chloride during the reaction or workup can lead to the formation of benzoic acid.[6]

    • Solution: A basic wash (e.g., saturated sodium bicarbonate solution) during the workup will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be easily separated in the aqueous layer.

  • Co-elution During Column Chromatography: Impurities with similar polarity to the desired product can be difficult to separate.[1]

    • Solution: Optimize your mobile phase. Experiment with different solvent systems (e.g., dichloromethane/methanol, toluene/acetone) or employ a shallow gradient elution to improve separation.[1]

Issue 3: Product "Oils Out" or Fails to Crystallize

Symptoms:

  • Formation of an oil instead of solid crystals upon cooling the recrystallization solution.

  • The solution remains clear with no crystal formation even after cooling.

Possible Causes & Solutions:

  • Solution is Not Saturated: The concentration of the compound in the solvent may be too low for crystallization to occur.[1]

    • Solution: Slowly evaporate some of the solvent to increase the concentration and then attempt to cool the solution again.[1]

  • Presence of Impurities: Impurities can inhibit crystal lattice formation.[7]

    • Solution: Purify the crude product using column chromatography before attempting recrystallization.[8]

  • Rapid Cooling: Cooling the solution too quickly can favor oiling out over crystal formation.

    • Solution: Allow the solution to cool slowly to room temperature. Insulating the flask can help slow down the cooling process.[8] Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.[7]

  • Inducing Crystallization: Sometimes, crystal nucleation is kinetically slow.

    • Solution: Try scratching the inside of the flask at the air-solvent interface with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended purification methods for N-[2-(3-methoxyphenyl)ethyl]benzamide?

A1: The two most common and effective purification techniques are recrystallization and silica gel column chromatography.[9] Recrystallization is often a good first step to remove the bulk of impurities, especially if the crude product is a solid.[5] For achieving high purity (>99%), column chromatography is often necessary to remove trace impurities with similar solubility profiles.[9]

Q2: How do I select an appropriate solvent system for column chromatography?

A2: The ideal solvent system for column chromatography should provide good separation of your target compound from impurities on a TLC plate. A good starting point for moderately polar compounds like N-[2-(3-methoxyphenyl)ethyl]benzamide is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[8] You can determine the optimal ratio by running several TLCs with varying solvent compositions. The ideal system will give your product an Rf value of approximately 0.3-0.4.[10]

Q3: What analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of purity. A single spot in multiple solvent systems is a good indicator of a pure compound.[8]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect trace impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of your compound and can help identify any remaining impurities.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.[8]

III. Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

Objective: To purify crude N-[2-(3-methoxyphenyl)ethyl]benzamide by recrystallization.

Materials:

  • Crude N-[2-(3-methoxyphenyl)ethyl]benzamide

  • 95% Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot 95% ethanol while stirring to dissolve the compound completely.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[8]

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy. Then, add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, undisturbed. To promote slower cooling, you can insulate the flask.[8] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[8]

Protocol 2: Purification by Silica Gel Column Chromatography

Objective: To achieve high-purity N-[2-(3-methoxyphenyl)ethyl]benzamide using column chromatography.

Materials:

  • Crude N-[2-(3-methoxyphenyl)ethyl]benzamide

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • TLC plates and chamber

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by running TLCs of the crude material in various hexane/ethyl acetate ratios.[11]

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica to settle, ensuring an evenly packed bed without air bubbles.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (or a more volatile solvent like dichloromethane). Carefully load the sample onto the top of the silica bed.[10]

  • Elution: Begin eluting the column with the determined solvent system. Collect fractions in separate tubes.[12]

  • Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.[11]

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified N-[2-(3-methoxyphenyl)ethyl]benzamide.[11]

IV. Data Presentation

Table 1: Solvent Selection for Recrystallization

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Quality
Ethanol/WaterLowHighGood
IsopropanolLowModerateFair to Good
Ethyl Acetate/HexaneLowHighGood
TolueneLowModerateFair

Table 2: Representative Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient: 10% to 40% Ethyl Acetate in Hexane
Crude Sample Load1 g
Silica Gel Amount40 g
Expected Yield>85% (from a reasonably pure crude)
Purity (by HPLC)>99%

V. Visualizations

Purification_Workflow Crude_Product Crude N-[2-(3-methoxyphenyl)ethyl]benzamide Recrystallization Recrystallization Crude_Product->Recrystallization Initial Purification Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Direct High-Purity Route Purity_Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product High-Purity Product Purity_Analysis->Pure_Product Purity Confirmed

Caption: General workflow for the purification of N-[2-(3-methoxyphenyl)ethyl]benzamide.

Troubleshooting_Tree Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Impurities Persistent Impurities? Start->Impurities Crystallization_Failure Crystallization Failure? Start->Crystallization_Failure Solvent_Choice Check Recrystallization Solvent Low_Yield->Solvent_Choice Yes Adsorption Consider Silica Adsorption Low_Yield->Adsorption Yes Workup Review Workup Procedure (Washes) Impurities->Workup Yes Chromatography_Optimization Optimize Chromatography Impurities->Chromatography_Optimization Yes Concentration Increase Solution Concentration Crystallization_Failure->Concentration Yes Induce_Crystallization Induce Crystallization (Scratch/Seed) Crystallization_Failure->Induce_Crystallization Yes

Caption: Decision tree for troubleshooting common purification issues.

VI. References

  • Benchchem. (2025). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. Benchchem. Retrieved from

  • Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control. Vapourtec. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of N-Thiazolyl Amide Compounds. Benchchem. Retrieved from

  • Benchchem. (2025). Technical Support Center: Bipolaramide Purification. Benchchem. Retrieved from

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Refining Purification of N-benzoyl-N-(phenylmethyl)benzamide. Benchchem. Retrieved from

  • Benchchem. (n.d.). Troubleshooting N-[2-(2-Pyridinyl)ethyl]benzamide synthesis impurities. Benchchem. Retrieved from

  • Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11, 844-848. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-(2-Methoxyphenyl)propiophenone by Column Chromatography. Benchchem. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of N-(2-ethoxyphenyl)-3-oxobutanamide. Benchchem. Retrieved from

  • Benchchem. (n.d.). Application Note and Protocol for the Purification of Methyl 2-ethyl-3-methoxybenzoate by Column Chromatography. Benchchem. Retrieved from

Sources

Resolving phase separation issues in N-[2-(3-methoxyphenyl)ethyl]benzamide extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of N-[2-(3-methoxyphenyl)ethyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges encountered during the aqueous workup and extraction of this compound, with a focus on resolving phase separation issues. Our approach is rooted in first principles to not only solve the immediate problem but also to empower you with the knowledge to troubleshoot future challenges.

Frequently Asked Questions (FAQs)
Q1: I've completed my reaction, and after adding my organic solvent and water, the layers won't separate. I have a thick, milky layer between the organic and aqueous phases. What is happening and how do I fix it?

A1: You are observing an emulsion. An emulsion is a stable dispersion of one liquid within another, immiscible liquid.[1] This is the most common issue in liquid-liquid extractions.

The Cause (Expertise & Experience): The structure of your product, N-[2-(3-methoxyphenyl)ethyl]benzamide, contains both hydrophobic (benzene rings, ethyl chain) and hydrophilic (amide and methoxy groups) regions. This amphiphilic nature can allow it to act as a surfactant, stabilizing droplets of the organic phase within the aqueous phase (or vice-versa) and preventing them from coalescing.[2] Emulsions are particularly common when:

  • The reaction mixture contains fine particulates or tars which can stabilize the interface.

  • The densities of the organic and aqueous phases are too similar.

  • The mixture was shaken too vigorously, creating very fine droplets.[2]

Troubleshooting Protocol: A Step-by-Step Guide to Breaking Emulsions

Follow this workflow to systematically break the emulsion. Do not proceed to the next step until you have given the current one adequate time to work.

G cluster_0 Emulsion Troubleshooting Workflow start Emulsion Observed in Separatory Funnel patience Step 1: Patience & Gentle Agitation Allow funnel to stand for 10-20 minutes. Gently swirl or roll the funnel. start->patience salt Step 2: Add Brine (Salting Out) Add saturated NaCl solution (brine). Gently swirl and allow to stand. patience->salt Emulsion Persists success Phases Separated Proceed with Extraction patience->success Resolved ph Step 3: pH Adjustment (If Applicable) Check for acidic/basic byproducts. Adjust pH away from neutral. salt->ph Emulsion Persists salt->success Resolved solvent Step 4: Add More Organic Solvent Dilute the organic phase to alter density and break up the emulsion. ph->solvent Emulsion Persists ph->success Resolved filter Step 5: Filtration Pass the entire mixture through a pad of Celite® or glass wool. solvent->filter Emulsion Persists solvent->success Resolved centrifuge Step 6: Centrifugation If volume allows, centrifuge the mixture to force phase separation. filter->centrifuge Emulsion Persists filter->success Resolved centrifuge->success Resolved fail Consult Process Chemist centrifuge->fail Emulsion Persists

Caption: A decision-making workflow for breaking emulsions during extraction.

Q2: Why is adding brine (saturated NaCl) so effective? Is it just salty water?

A2: A brine wash is a critical step, not just "salty water." Its effectiveness stems from a powerful physicochemical principle known as the "salting-out" effect .[3]

The Mechanism (Trustworthiness):

  • Increases Aqueous Phase Polarity: The high concentration of dissolved Na⁺ and Cl⁻ ions in brine makes the aqueous phase extremely polar. This high ionic strength sequesters water molecules to hydrate the ions.[4]

  • Reduces Mutual Solubility: Organic solvents like ethyl acetate have some non-trivial solubility in water, and vice-versa. By making the aqueous layer more polar, the brine forces the less polar organic molecules (your solvent and product) out of the aqueous phase, promoting a cleaner separation.[3]

  • Dehydrates the Organic Layer: The brine wash actively pulls dissolved water out of the organic layer, which is a preliminary drying step that improves the efficiency of your final drying agent (e.g., Na₂SO₄ or MgSO₄).[5][6]

  • Breaks Emulsions: By increasing the density and ionic strength of the aqueous phase, brine helps to destabilize the interfacial layer that holds an emulsion together, forcing the dispersed droplets to coalesce.[2]

Parameter Effect of Brine Wash Underlying Principle
Phase Separation Sharper, faster separationIncreased density and polarity difference between phases.
Product Recovery Increased yield in organic layer"Salting-out" effect reduces product solubility in the aqueous phase.[7]
Water Content Reduced in organic layerHigh ionic strength of brine draws water from the organic phase.[6]
Q3: Should I be using an acidic or basic wash during my extraction? Will it affect my amide product?

A3: This is an excellent question. The decision to use an acidic or basic wash depends entirely on the impurities you need to remove, not on the product itself.

The Logic (Authoritative Grounding): Your product, N-[2-(3-methoxyphenyl)ethyl]benzamide, is a secondary amide. The amide functional group is generally considered neutral . The pKa of the N-H proton is very high (for benzamide, approx. 13 in water), meaning it requires a very strong base to be deprotonated.[8] The lone pair on the nitrogen is delocalized into the carbonyl, making it non-basic and resistant to protonation by dilute acids.

Therefore, your product will remain in the organic layer during washes with dilute aqueous acid or base. You can leverage this to remove acidic or basic impurities.

Experimental Protocol: Selective Impurity Removal

  • To Remove Basic Impurities (e.g., unreacted phenethylamine starting material):

    • Perform a wash with 1 M HCl.

    • The basic amine impurity will be protonated to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻), which will be extracted into the aqueous layer.[9]

    • Separate the layers and discard the acidic aqueous layer (or back-extract if desired).

  • To Remove Acidic Impurities (e.g., benzoic acid from hydrolysis of a benzoyl chloride precursor):

    • Perform a wash with saturated NaHCO₃ or 1 M NaOH solution.

    • The acidic impurity will be deprotonated to form a water-soluble carboxylate salt (R-COO⁻Na⁺), which partitions into the aqueous layer.[9]

    • Separate the layers and discard the basic aqueous layer.

Workflow for a Complete Extraction and Wash Sequence:

G cluster_1 Complete Extraction & Purification Workflow start Crude Reaction Mixture dilute 1. Dilute with Organic Solvent (e.g., Ethyl Acetate) start->dilute wash_acid 2. Wash with 1M HCl (Removes Basic Impurities) dilute->wash_acid wash_base 3. Wash with Sat. NaHCO₃ (Removes Acidic Impurities) wash_acid->wash_base wash_brine 4. Wash with Brine (Removes Water & Breaks Emulsions) wash_base->wash_brine dry 5. Dry Organic Layer (e.g., Anhydrous Na₂SO₄) wash_brine->dry isolate 6. Filter & Evaporate Solvent dry->isolate product Purified Product isolate->product

Caption: A standard workflow for the extractive workup of a neutral organic compound.

Q4: What if I have solid material at the interface between the two layers?

A4: This is often referred to as "interfacial cruft" and can be caused by partially soluble byproducts, polymeric material, or inorganic salts. The best approach is filtration.

Protocol for Removing Interfacial Solids:

  • Setup: Place a plug of glass wool or a 1-2 cm pad of Celite® in a Büchner or Hirsch funnel.

  • Filter: Wet the filter medium with your organic extraction solvent.

  • Separate: Pour the entire biphasic mixture (both layers and the solid) through the filter. The solid material will be trapped by the filter medium.

  • Rinse: Rinse the filter cake with a small amount of fresh organic solvent to recover any adsorbed product.

  • Combine & Proceed: Combine the filtrate in a clean separatory funnel. The two liquid layers should now be clear and can be separated as usual.[2]

References
  • Majors, R. E. (2020). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. [Link]

  • Chegg. (2024). What is the purpose of a brine wash at the end of the liquid-liquid extraction?[Link]

  • University of York, Department of Chemistry. Extractions vs Washes. [Link]

  • LibreTexts Chemistry. (2024). 8.6: Common Extraction Washes. [Link]

  • Lanças, F. M. (2023). Enhancing Extractions by Salting Out. LCGC International. [Link]

  • PubChem. N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-[(E)-2-(4-methoxyphenyl)ethenyl]benzamide. National Center for Biotechnology Information. [Link]

  • MOST Wiedzy. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]

  • Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K. ResearchGate. [Link]

  • PubChem. N-[(2S)-2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide. National Center for Biotechnology Information. [Link]

  • NIST. N-(3-Methoxyphenyl)benzoic acid amide. NIST Chemistry WebBook. [Link]

  • Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. [Link]

  • Cheméo. Chemical Properties of N-Ethyl-N-methyl-benzamide. [Link]

  • Biolin Scientific. (2024). How emulsions form and break?[Link]

  • Chemsrc. 3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide. [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • Majors, R. E. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Wikipedia. Benzamide. [Link]

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Chem Reactor. (2024). Emulsion I How to break an emulsion formed in reaction workup? YouTube. [Link]

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Technical Support Center: Troubleshooting N-[2-(3-methoxyphenyl)ethyl]benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven strategies to optimize the preparation of N-[2-(3-methoxyphenyl)ethyl]benzamide. By mastering the causality behind the Schotten-Baumann reaction conditions[1], you can systematically eliminate side reactions such as acyl chloride hydrolysis, over-acylation, and amine protonation[2].

Mechanistic Overview & Reaction Bottlenecks

The synthesis relies on the nucleophilic acyl substitution of benzoyl chloride by 3-methoxyphenethylamine[3]. While highly efficient, the biphasic nature of the Schotten-Baumann reaction introduces competing pathways that must be kinetically controlled[4].

G Amine 3-Methoxyphenethylamine (Nucleophile) Tetra Tetrahedral Intermediate (Transient) Amine->Tetra Nucleophilic Attack Acyl Benzoyl Chloride (Electrophile) Acyl->Tetra Side1 Benzoic Acid (Hydrolysis Byproduct) Acyl->Side1 + H2O (Side Reaction) Base Aqueous Base (Na2CO3) (Acid Scavenger) Base->Tetra Deprotonation Product N-[2-(3-methoxyphenyl)ethyl]benzamide (Target Product) Tetra->Product Cl- Elimination Side2 Diacyl Imide (Over-acylation) Product->Side2 + Excess Acyl Cl

Caption: Mechanistic pathway and competing side reactions in Schotten-Baumann benzoylation.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding significant amounts of benzoic acid instead of the target benzamide? A1: You are observing the hydrolysis of benzoyl chloride. In a biphasic aqueous/organic system, water acts as a competing nucleophile against 3-methoxyphenethylamine[4].

  • Causality: Hydrolysis is highly temperature-dependent and diffusion-limited. If stirring is insufficient, the lipophilic amine in the organic phase cannot efficiently react with the electrophile at the phase boundary, giving water the upper hand.

  • Solution: Maintain the reaction strictly at 0–5 °C during the addition phase. Ensure vigorous biphasic stirring (>800 rpm) to maximize interfacial surface area[2].

Q2: I am detecting a heavier byproduct on LC-MS. How do I prevent over-acylation (imide formation)? A2: The newly formed secondary amide, N-[2-(3-methoxyphenyl)ethyl]benzamide, retains weak nucleophilicity. If benzoyl chloride is present in local excess, it can undergo a second acylation to form a diacyl imide.

  • Causality: Over-acylation is triggered by poor addition kinetics and overly strong bases that deprotonate the product amide, increasing its reactivity.

  • Solution: Always add benzoyl chloride dropwise to the amine/base mixture—never the reverse[5]. Use a milder base (e.g., 10% Na₂CO₃ instead of strong NaOH) to neutralize the HCl byproduct without deprotonating the newly formed amide[5].

Q3: The reaction stalls at 50% conversion, and I recover unreacted 3-methoxyphenethylamine. What went wrong? A3: Your starting amine has likely been protonated. The condensation generates one equivalent of hydrochloric acid (HCl)[2].

  • Causality: If the base is consumed or mixing is inadequate, the local pH drops. This protonates the 3-methoxyphenethylamine into its hydrochloride salt, rendering it entirely non-nucleophilic[2].

  • Solution: Ensure a stoichiometric excess of base (typically 2.0–2.5 equivalents)[5]. Verify that the aqueous phase remains alkaline (pH > 9) throughout the reaction.

Q4: Given the electron-rich 3-methoxyphenyl ring, is Friedel-Crafts acylation a risk? A4: The 3-methoxy group strongly activates the aromatic ring toward electrophilic aromatic substitution. However, under standard Schotten-Baumann conditions (aqueous base, low temperature), the acylium ion concentration is negligible, making Friedel-Crafts acylation highly improbable.

  • Caution: Avoid using Lewis acids (e.g., AlCl₃) or strong Brønsted acids as catalysts for this specific substrate, as they will trigger unwanted ring acylation or potential O-demethylation[6].

Quantitative Data: Side-Reaction Profiles

The following table summarizes how different experimental parameters influence the yield and impurity profile of the target benzamide.

Reaction ConditionBase UsedTemperatureStirring RateConversion to AmideBenzoic Acid (Hydrolysis)Diacyl Imide (Over-acylation)
Standard Biphasic10% NaOH25 °C400 rpm65%25%10%
Optimized Biphasic 10% Na₂CO₃ 0–5 °C 800 rpm >95% <4% <1%
Anhydrous HomogeneousTEA (2.0 eq)0–5 °C400 rpm85%Trace15%

Optimized Experimental Protocol

This self-validating workflow is designed to maximize the yield of N-[2-(3-methoxyphenyl)ethyl]benzamide while minimizing the side reactions discussed above.

Step 1: Preparation of the Biphasic System

  • Dissolve 1.0 equivalent of 3-methoxyphenethylamine in dichloromethane (DCM) (approx. 10 mL/mmol).

  • Add an equal volume of 10% w/v aqueous Na₂CO₃ (2.5 equivalents of base).

  • Self-Validation Check: Test the aqueous layer with pH paper to confirm pH > 9. This ensures the amine remains in its free-base, nucleophilic state[2].

Step 2: Electrophile Addition 3. Cool the biphasic mixture to 0–5 °C using an ice-water bath. 4. Initiate vigorous stirring (minimum 800 rpm) to create a fine emulsion. 5. Dissolve 1.05 equivalents of benzoyl chloride in a minimal volume of DCM (approx. 2 mL/mmol). 6. Add the benzoyl chloride solution dropwise over 30 minutes.

  • Mechanistic Note: Dropwise addition prevents a local excess of the electrophile, directly mitigating diacylation and controlling exothermic thermal spikes that accelerate hydrolysis[5].

Step 3: Reaction Monitoring & Quenching 7. Remove the ice bath and allow the mixture to stir at room temperature for 1.5 to 2 hours. 8. Stop the stirring and allow the phases to separate.

  • Self-Validation Check: Monitor the organic phase via TLC (Eluent: Hexanes/EtOAc 7:3). The starting amine (ninhydrin-positive, low Rf) should be completely consumed, replaced by a single UV-active product spot (higher Rf).

Step 4: Workup & Purification 9. Separate the organic layer. 10. Wash the organic layer sequentially with:

  • 1M HCl (1 x 10 mL) to remove any trace unreacted amine.
  • Saturated aqueous NaHCO₃ (2 x 10 mL) to extract any benzoic acid byproduct formed via hydrolysis.
  • Brine (1 x 10 mL) to remove residual water.
  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure N-[2-(3-methoxyphenyl)ethyl]benzamide.

References

  • Identifying and minimizing side reactions in benzamide synthesis. Benchchem. 2

  • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. RSC Publishing. 4

  • Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors. PubMed Central.3

  • Amide Synthesis. Fisher Scientific. 5

  • Schotten–Baumann reaction. Wikipedia. 1

  • Schotten-Baumann Reaction. J&K Scientific LLC. 6

Sources

Technical Support Center: Bioavailability Optimization for N-[2-(3-methoxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding Your Molecule

You are working with N-[2-(3-methoxyphenyl)ethyl]benzamide (hereafter referred to as MPEB ).[1] Based on its structural scaffold—a benzamide head group linked to a methoxy-substituted phenylethylamine tail—this compound shares physicochemical characteristics with melatonin receptor ligands (e.g., Luzindole, UCM765) and Class II BCS (Biopharmaceutics Classification System) compounds.[1]

The Core Challenge: MPEB is lipophilic (LogP ~2.7–3.2) with limited aqueous solubility.[2][3][4][5] In animal models, this manifests as two primary failure modes:

  • Precipitation: The compound crashes out of aqueous vehicles upon injection or in the gut lumen.

  • High First-Pass Metabolism: The 3-methoxy group is a metabolic "soft spot," susceptible to rapid O-demethylation by hepatic CYP450 enzymes.[1]

This guide provides field-proven protocols to overcome these barriers.

Troubleshooting Guide: Common Failure Modes

Ticket #1: "The compound precipitates in the syringe or immediately upon injection."

Diagnosis: You are likely using a simple saline or phosphate-buffered saline (PBS) vehicle.[1] MPEB requires a co-solvent or complexing agent to maintain thermodynamic stability in solution.

The Fix: Switch to a Cyclodextrin-Based Vehicle Avoid high concentrations of DMSO (>10%) or PEG400 (>40%) for IV bolus, as these cause hemolysis and bradycardia in rodents, confounding your PK data.

Recommended Vehicle Protocol (Standard):

  • Excipient: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

  • Concentration: 20% (w/v) in sterile water or saline.

  • Method:

    • Weigh MPEB.

    • Add pre-made 20% HP-β-CD solution.[1]

    • Sonicate at 37°C for 20–30 minutes until clear.

    • Why it works: The hydrophobic benzamide core nests inside the cyclodextrin torus, shielding it from the aqueous environment while maintaining isotonicity.

Ticket #2: "Oral bioavailability (%F) is extremely low (<5%), but IV exposure is decent."

Diagnosis: This indicates a First-Pass Metabolism issue, not just absorption.[1] The 3-methoxy group on the phenyl ring is rapidly metabolized by CYP1A2 or CYP2D6 in the liver before the drug reaches systemic circulation.

The Fix: Route & Formulation Adjustment

  • Immediate Action: Switch to Intraperitoneal (IP) or Subcutaneous (SC) administration to bypass the initial gut-wall metabolism (though IP still drains to the portal vein, SC avoids it).

  • Formulation Strategy: If PO (oral) is mandatory, use a Self-Emulsifying Drug Delivery System (SEDDS) to promote lymphatic transport, which bypasses the liver.

SEDDS Recipe (Rat PO):

  • Oil Phase: Capryol 90 (10%)

  • Surfactant: Cremophor EL or Tween 80 (40%)

  • Co-solvent: PEG 400 (50%)

  • Instructions: Dissolve MPEB in the mixture at 40°C. Dilute 1:10 with water immediately before gavage to form a microemulsion.

Experimental Protocols

Protocol A: Pharmacokinetic (PK) Study Design (Rat)

Objective: Determine absolute bioavailability (


) and clearance (

).

Study Groups:

  • Group 1 (IV): 1 mg/kg via Jugular Vein Cannula (JVC).

  • Group 2 (PO): 5 mg/kg via Oral Gavage.

Vehicle Preparation (The "Gold Standard" for MPEB):

  • Vehicle: 5% DMSO + 20% HP-β-CD in Saline.

  • Preparation: Dissolve MPEB in 100% DMSO first (5% of final vol), then slowly add the 20% HP-β-CD solution while vortexing.

Sampling Schedule:

  • Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h.

  • Anticoagulant: K2EDTA (Sodium heparin can interfere with LC-MS ionization of benzamides).[1]

  • Processing: Centrifuge at 4°C, 3000g for 10 min. Store plasma at -80°C.

Protocol B: Bioanalytical Extraction (LC-MS/MS)

Method: Protein Precipitation (PPT).

  • Aliquot 20 µL plasma.

  • Add 100 µL Acetonitrile containing Internal Standard (e.g., Diazepam or deuterated analog).

  • Vortex 1 min; Centrifuge 10 min at 4000g.

  • Inject 5 µL supernatant onto C18 column.

Data Visualization & Logic

Figure 1: Formulation Decision Tree

Use this logic flow to select the correct vehicle based on your specific experimental constraints.

FormulationStrategy Start Start: MPEB Formulation SolubilityCheck Check Aqueous Solubility (PBS pH 7.4) Start->SolubilityCheck Soluble Soluble (>1 mg/mL) SolubilityCheck->Soluble Yes Insoluble Insoluble (<0.1 mg/mL) SolubilityCheck->Insoluble No (Likely) IV_Route IV / Bolus Soluble->IV_Route Use Saline RouteCheck Intended Route? Insoluble->RouteCheck RouteCheck->IV_Route PO_Route Oral (PO) RouteCheck->PO_Route Cyclodextrin USE: 20% HP-beta-CD (Avoids hemolysis) IV_Route->Cyclodextrin Preferred Cosolvent USE: 5% DMSO + 40% PEG400 + Saline IV_Route->Cosolvent Alternative SEDDS USE: Lipid Formulation (Capryol/Tween/PEG) Enhances Lymphatic Uptake PO_Route->SEDDS Max Bioavailability Suspension USE: 0.5% Methylcellulose (Micronized Suspension) PO_Route->Suspension Toxicology Studies

Caption: Decision matrix for selecting the optimal vehicle based on administration route and solubility constraints.

Figure 2: Metabolic Fate & Clearance Pathways

Understanding where you lose the drug is critical for optimization.

MetabolicFate Drug MPEB (Parent) Gut Gut Lumen Drug->Gut PO Dosing Systemic Systemic Circulation (Target Site) Drug->Systemic IV/SC Dosing (Bypasses Liver) Liver Liver (First Pass) Gut->Liver Portal Vein Liver->Systemic Escaped Fraction (<10%) Metabolite1 O-desmethyl-MPEB (Inactive) Liver->Metabolite1 CYP450 (Major Path) Metabolite2 Hydrolysis Product (Benzoic Acid) Liver->Metabolite2 Amidase (Minor Path)

Caption: Simplified metabolic pathway illustrating the high first-pass effect typical of methoxy-substituted benzamides.[1]

Summary Data: Solvent Tolerance Limits

When customizing your formulation, strictly adhere to these limits to ensure animal welfare and data integrity.

Solvent / ExcipientMax % (IV - Bolus)Max % (PO)Mechanism of Toxicity (if exceeded)
DMSO 5–10%10–20%Hemolysis, localized phlebitis, bradycardia.[1]
PEG 400 40%100%Nephrotoxicity, increased osmolality.
Tween 80 1–2%10–20%Histamine release (pseudo-allergy), hypotension.
HP-β-CD 20–40%UnlimitedOsmotic diarrhea (PO) or renal load (IV high dose).[1]

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Formulation). Link

  • Zlotos, D. P., et al. (2014). Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Journal of Medicinal Chemistry. (Provides context on benzamide/melatonin analog physicochemistry). Link

  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Link

Sources

Technical Support Center: High-Sensitivity MS Analysis of N-[2-(3-methoxyphenyl)ethyl]benzamide

[1]

Role: Senior Application Scientist, Mass Spectrometry Division System Status: Operational Topic: Baseline Noise Reduction & Assay Optimization

Executive Summary & Compound Analysis

Welcome to the technical support hub. You are likely encountering elevated baseline noise or poor signal-to-noise (S/N) ratios when analyzing N-[2-(3-methoxyphenyl)ethyl]benzamide (

1

As an Application Scientist, I often see researchers struggle with this specific class of benzamides. The problem is rarely the instrument's sensitivity per se, but rather a conflict between the compound's fragmentation physics and the background chemical environment.

The "Benzamide Trap"

The primary structural vulnerability of this compound in ESI+ MS/MS is the amide linkage.

  • Precursor Ion:

    
     256.1 
    
    
  • Common (Problematic) Fragment:

    
     105.0 (Benzoyl cation, 
    
    
    )

The Issue: While

non-specific

This guide prioritizes specificity over raw intensity to eliminate baseline noise.

Diagnostic Workflow: Isolating the Noise Source

Before changing solvents or cleaning the source, you must identify where the noise originates. Follow this logic gate to prevent unnecessary maintenance.

NoiseDiagnosisStartSTART: High Baseline NoiseZeroInjStep 1: Perform 'Zero Volume' Injection(Run gradient without injection)Start->ZeroInjNoisePersistsDoes noise persist?ZeroInj->NoisePersistsSourceIssueNoise is Constant/HighNoisePersists->SourceIssueYes (High Background)ColumnIssueNoise appears only atspecific RT or driftsNoisePersists->ColumnIssueNo (Clean Baseline)IsPeriodicIs noise periodic/pulsing?SourceIssue->IsPeriodicPumpIssueLC Pump Issue(Piston seal/Check valve)IsPeriodic->PumpIssueYesChemIssueChemical Contamination(Solvents/Gas/Source)IsPeriodic->ChemIssueNoCarryoverCarryover/Matrix Effect(Column Bleed or Accumulation)ColumnIssue->Carryover

Figure 1: Diagnostic logic tree to isolate mechanical, chemical, or chromatographic noise sources.

Module 1: Electronic Noise & MRM Optimization

The Problem: High baseline due to non-specific transitions (Isobaric Interference).

If your baseline is consistently high (


1
Protocol: Transition Re-Selection

We must shift the detection window to the unique part of the molecule: the 3-methoxyphenethyl amine chain.

Recommended Transitions: | Transition Type | Precursor (


Quantifier (Preferred)135.11HighQualifier 1150.1

1Avoid/Generic105.0

1Low1

Experimental Validation:

  • Infuse a 100 ng/mL standard at 10 µL/min.

  • Perform a Product Ion Scan (MS2) of

    
     256.1.[1]
    
  • Select

    
     135.1.[1]
    
  • Ramp Collision Energy (CE) specifically for 135.1 (likely 15–25 eV).[1]

  • Result: You may lose 30% absolute signal intensity compared to

    
     105, but you will likely gain 500% in Signal-to-Noise (S/N) ratio because the background drops to near zero.[1]
    

Module 2: Chemical Noise (Solvents & System)

The Problem: "Grass-like" noise across the entire chromatogram.

If the noise persists even with optimized transitions, the source is likely chemical contamination entering the ESI source.

Common Contaminants at 256 Region

While

Contaminant ClassCharacteristic Ions (

)
SourceRemediation
Phthalates 149, 279, 167Plastics, Parafilm, Solvent BottlesUse only borosilicate glass.[1] Remove all Parafilm.[1]
Plasticizers 256 (Nominal isobar)Tygon tubing, low-grade PEEKReplace solvent lines with stainless steel or gold-grade PEEK.[1]
Surfactants 44u repeating unitsGlassware detergentsRinse glassware with 50:50 MeOH:Water; do not use dishwasher soap.[1]
The "Solvent Isolation" Test
  • Disconnect the Column: Connect the LC pump directly to the MS source (use a union).

  • Flow: Set to 0.3 mL/min (50:50 A:B).

  • Monitor: Watch the baseline of your transition (

    
    ).[1]
    
  • Stop Flow: Turn the LC pump OFF .

    • If noise drops immediately: The contamination is in the Mobile Phase (Solvent/Pump).[1]

    • If noise decays slowly: The contamination is in the MS Source (dirty cone/capillary).[1]

Corrective Action:

  • Mobile Phase: Discard aqueous mobile phase. Prepare fresh using LC-MS grade water (resistivity 18.2 MΩ[1]·cm) and fresh ampoules of formic acid. Never use a wash bottle to transfer solvents; pour directly from the source bottle.[1]

  • Source: Clean the ESI cone/capillary with 50:50 MeOH:Water and a lint-free swab.[1]

Module 3: Chromatographic Noise (Adsorption & Carryover)

The Problem: Ghost peaks or rising baselines in subsequent blank injections.

N-[2-(3-methoxyphenyl)ethyl]benzamide contains a secondary amide and a methoxy group, making it moderately lipophilic and prone to hydrogen bonding with silanols on glass surfaces.[1]

Protocol: Eliminating Carryover
  • Vial Selection: Switch from standard glass vials to Silanized (Deactivated) Glass or Polypropylene vials to prevent adsorption of the analyte to the container walls.[1]

  • Needle Wash: A single wash solvent is often insufficient.[1] Use a dual-wash system:

    • Wash 1 (Organic): 50:25:25 Isopropanol:Acetonitrile:Acetone (Dissolves the sticky benzamide).[1]

    • Wash 2 (Aqueous): 95:5 Water:Acetonitrile + 0.1% Formic Acid (Prevents precipitation).[1]

  • Column Flushing: The methoxy group can interact with residual phospholipids.[1] Implement a "Sawtooth" gradient wash at the end of every run (ramp to 98% B, hold 2 min, oscillate).

OptimizationWorkflowPrepSample Prep(Silanized Vials)InjInjection(Dual Needle Wash)Prep->InjSepSeparation(C18 Column)Inj->SepDetectDetection(m/z 256 -> 135)Sep->DetectNoiseCheckS/N < 10?Detect->NoiseCheckReOptRe-OptimizeCollision EnergyNoiseCheck->ReOptYesSuccessAssay ValidatedNoiseCheck->SuccessNoReOpt->Detect

Figure 2: Optimized workflow for minimizing adsorption and maximizing signal specificity.

Frequently Asked Questions (FAQ)

Q: I see a strong signal at m/z 278 in my background. Is this related? A: Likely not related to your compound.

Dibutyl Phthalate (DBP)

111231

Q: Can I use Ammonium Acetate instead of Formic Acid? A: Yes, but be careful. While ammonium adducts



1

Q: My retention time is shifting, causing integration of noise. A: This compound is sensitive to organic content. Ensure your column is fully equilibrated (minimum 10 column volumes) between runs.[1] If using a C18 column, the "methoxy" tail requires stable organic modification to elute reproducibly.

References

  • Keller, B. O., et al. (2008).[1][4] "Interferences and contaminants encountered in modern mass spectrometry." Analytica Chimica Acta. (Comprehensive list of background ions including plasticizers).

  • Waters Corporation. "Controlling Contamination in LC/MS Systems."[1] Waters Technical Notes. (Protocol for cleaning LC systems and solvent handling).

  • Sigma-Aldrich. "LC-MS Grade Solvents and Reagents."[1] (Data on ion suppression caused by lower-grade solvents).

  • University of Washington Proteomics Resource. "ESI Common Background Ions." (Database of common contaminant masses).

  • BenchChem. "Troubleshooting High Baseline Noise in LC-MS." (General troubleshooting steps for chemical noise). [1]

Technical Guide: Scaling Up N-[2-(3-methoxyphenyl)ethyl]benzamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Scaling up the production of N-[2-(3-methoxyphenyl)ethyl]benzamide transitions a synthesis from the forgiving environment of a milligram-scale vial to the rigorous thermodynamics of a kilo-lab reactor. This benzamide derivative, formed by the acylation of 3-methoxyphenethylamine, presents specific challenges in heat management, mixing efficiency, and impurity control (specifically the hydrolysis of benzoyl chloride).

This guide prioritizes the Schotten-Baumann biphasic protocol as the primary scale-up strategy due to its superior atom economy, ease of inorganic by-product removal, and reduced reliance on expensive organic bases compared to anhydrous methods.

Module 1: Reaction Engineering & Critical Process Parameters (CPPs)

The Reaction System

The synthesis involves the nucleophilic attack of the primary amine on the carbonyl carbon of benzoyl chloride.

  • Substrate: 2-(3-methoxyphenyl)ethylamine (3-Methoxyphenethylamine)

  • Reagent: Benzoyl Chloride (1.05 - 1.10 equiv)

  • Base: Sodium Hydroxide (NaOH) or Triethylamine (Et3N)

  • Thermodynamics: Highly Exothermic (

    
    )
    
Pathway Visualization

ReactionPathway cluster_conditions Critical Controls Start 3-Methoxyphenethylamine (Nucleophile) Inter Tetrahedral Intermediate Start->Inter + PhCOCl Reagent Benzoyl Chloride (Electrophile) Reagent->Inter Side1 Benzoic Acid (Hydrolysis Impurity) Reagent->Side1 + H2O (Side Reaction) Product N-[2-(3-methoxyphenyl)ethyl]benzamide (Target) Inter->Product - HCl (Neutralized by Base) Temp Temp < 5°C pH pH > 10

Figure 1: Reaction pathway highlighting the main acylation route and the competitive hydrolysis side reaction.

Process Parameters Table
ParameterSpecificationScientific Rationale
Temperature -5°C to 5°CControls the reaction rate to prevent thermal runaway; minimizes hydrolysis of benzoyl chloride.
Addition Rate 0.5 - 1.0 mL/min/LStrictly limited by cooling capacity (Qr < Qc). Rapid addition causes localized hot spots.
Stoichiometry 1.05 - 1.10 equiv PhCOClSlight excess compensates for inevitable hydrolysis. >1.15 increases difficult-to-remove benzoic acid.
Agitation High Shear / VortexEssential in biphasic systems to maximize interfacial surface area for mass transfer.
Base Strength 10% - 20% NaOHStrong enough to neutralize HCl immediately; dilute enough to prevent amide hydrolysis.

Module 2: Scale-Up Protocol (Schotten-Baumann Method)

This protocol is validated for scales ranging from 10g to 1kg .

Step-by-Step Methodology
  • Reactor Setup: Equip a jacketed reactor with an overhead mechanical stirrer (impeller type: pitched blade for axial flow), a temperature probe, and a pressure-equalizing addition funnel.

  • Charge Aqueous Phase: Load 10% NaOH (2.5 equiv) into the reactor. Cool the jacket to -5°C .

  • Charge Amine: Add 2-(3-methoxyphenyl)ethylamine (1.0 equiv) . If the amine is a solid or viscous oil, dissolve it first in a minimal amount of inert solvent (e.g., Toluene or DCM) to ensure mobility.

  • Controlled Addition (The Critical Step):

    • Begin stirring at high RPM (ensure vortex formation).

    • Add Benzoyl Chloride (1.1 equiv) dropwise.

    • Monitor: Internal temperature must NOT exceed 5°C . If it spikes, stop addition immediately and allow the system to re-equilibrate.

  • Reaction Maintenance: Once addition is complete, allow the mixture to warm to room temperature (20-25°C) over 2 hours.

    • Self-Validation: Check pH. It must remain basic (pH > 9). If acidic, add more NaOH solution immediately to prevent amine salt formation.

  • Quench & Workup:

    • Stir for an additional 1 hour.

    • Phase Check: If a solid precipitate forms (common for this benzamide), filter directly. If an oil forms, extract with Ethyl Acetate (EtOAc).

Module 3: Troubleshooting & FAQs

Yield & Purity Issues

Q: My product yield is lower than 80%. Where did I lose it?

  • Diagnosis 1 (Hydrolysis): If you added Benzoyl Chloride too fast or at too high a temperature, it hydrolyzed to Benzoic Acid before reacting with the amine.

    • Fix: Slow down addition; ensure T < 5°C.

  • Diagnosis 2 (Salt Formation): If the pH dropped below 7 during the reaction, the amine protonated (Amine-HCl) and became unreactive.

    • Fix: Monitor pH during addition. Keep it >10.

Q: The product is colored (yellow/orange) instead of white.

  • Cause: Oxidation of the electron-rich 3-methoxyphenyl ring or trace aniline impurities.

  • Remedy: Recrystallize from Ethanol/Water (9:1) with activated charcoal. The charcoal will adsorb the chromophores.

Physical Processing Issues

Q: The reaction mixture turned into a solid brick (Solidification).

  • Cause: The product precipitated too rapidly, seizing the impeller.

  • Immediate Action: Add Dichloromethane (DCM) or Toluene to resolubilize the product into an organic phase, then proceed with a liquid-liquid extraction workup.

  • Prevention: Use a co-solvent system (e.g., Water/THF 1:1) initially if the product is known to have low solubility in the aqueous phase.

Q: I have a persistent emulsion during extraction.

  • Cause: Similar densities of the organic/aqueous layers or presence of fine particulates.

  • Fix:

    • Add Brine (Saturated NaCl) to increase the density of the aqueous layer.

    • Filter the mixture through a Celite pad to remove particulates stabilizing the emulsion.

Module 4: Purification Strategy (Crystallization)

Avoid chromatography on scales >100g. Crystallization is the only viable method for tonnage.

Solvent Selection Guide
Solvent SystemSuitabilityNotes
Ethanol / Water Excellent Dissolve in hot EtOH, add warm water until turbid, cool slowly. High recovery.
EtOAc / Hexanes GoodGood for removing non-polar impurities. Flammable risk at scale.
Toluene ModerateGood for azeotropic drying, but lower recovery due to solubility.
Crystallization Workflow Visualization

Crystallization Raw Crude Solid/Oil Dissolve Dissolve in boiling Ethanol (Min. Volume) Raw->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Nucleate Add Water (Anti-solvent) until turbid Filter->Nucleate Cool Cool to RT -> 4°C (Slow ramp) Nucleate->Cool Isolate Filtration & Wash (Cold EtOH/Water) Cool->Isolate

Figure 2: Standard operating procedure for the recrystallization of the crude benzamide.

References

  • Schotten, C. (1884). "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 17, 2544. (Foundational citation for Schotten-Baumann conditions).

  • Baumann, E. (1886). "Ueber eine einfache Methode der Darstellung von Benzoësäureäthern." Berichte der deutschen chemischen Gesellschaft, 19, 3218.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1] Tetrahedron, 61(46), 10827-10852. (Review of amide synthesis scale-up).

  • PubChem. (2025).[2] "N-[2-(3-methoxyphenyl)ethyl]benzamide Compound Summary." National Library of Medicine.

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on physicochemical properties of benzamides).

Disclaimer: This guide is intended for qualified scientific personnel.[3] Always review the Safety Data Sheets (SDS) for Benzoyl Chloride and 3-Methoxyphenethylamine before handling. Benzoyl chloride is a lachrymator and corrosive.

Sources

Validation & Comparative

1H-NMR spectral analysis and interpretation of N-[2-(3-methoxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analytical Guide for Drug Development

Executive Summary

This guide provides an in-depth technical analysis of the 1H-NMR spectral characteristics of N-[2-(3-methoxyphenyl)ethyl]benzamide , a structural analog relevant to melatonin receptor ligands (e.g., agomelatine) and CNS-active pharmacophores.

Unlike standard spectral lists, this guide focuses on comparative performance , analyzing how solvent selection (CDCl₃ vs. DMSO-d₆) alters spectral resolution and how to definitively distinguish the product from its biosynthetic precursors (3-methoxyphenethylamine) using specific diagnostic signals.

Structural Analysis & Theoretical Prediction

Before acquisition, a rigorous analyst must predict the signal topology. The molecule (


) consists of three distinct magnetic domains.
Domain Breakdown
  • The Benzamide Core (A): Electron-withdrawing carbonyl creates downfield shifts for the ortho protons.

  • The Ethyl Linker (B): A flexible tether connecting the amide nitrogen to the electron-rich aromatic ring.

  • The 3-Methoxyphenyl Tail (C): An electron-donating methoxy group that shields adjacent protons (upfield shift).

DOT Diagram: Structural Logic & Proton Assignment

The following diagram illustrates the logical flow for assigning protons based on their chemical environment and splitting patterns.

ProtonAssignment Molecule N-[2-(3-methoxyphenyl)ethyl]benzamide Region_Arom Aromatic Region (6.7 - 7.8 ppm) Molecule->Region_Arom Region_Ali Aliphatic Region (2.8 - 4.0 ppm) Molecule->Region_Ali Region_Amide Amide Proton (Variable) Molecule->Region_Amide Benzoyl Benzoyl Ring Deshielded (Ortho ~7.7 ppm) Region_Arom->Benzoyl Electron Poor Phenol Methoxy Ring Shielded (Ortho/Para ~6.8 ppm) Region_Arom->Phenol Electron Rich Linker_N N-Methylene (-CH2-N) ~3.7 ppm (q) Region_Ali->Linker_N Deshielded by N Linker_Ar Benzylic (-CH2-Ar) ~2.9 ppm (t) Region_Ali->Linker_Ar Shielded Methoxy Methoxy (-OCH3) ~3.8 ppm (s) Region_Ali->Methoxy Singlet

Figure 1: Decision logic for assigning 1H-NMR signals based on electronic environments.

Experimental Protocol

To ensure reproducibility, the following protocol synthesizes best practices for amide analysis.

Sample Preparation
  • Concentration: 10–15 mg of sample in 0.6 mL of solvent. Note: Higher concentrations may induce stacking effects in aromatic regions.

  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove suspended solids that cause line broadening.

  • Tube Quality: Use high-throughput (HT) or precision 5mm tubes (e.g., Wilmad 507-PP) to minimize shimming errors.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer relaxation).

  • Relaxation Delay (D1): Set to 2.0–5.0 seconds . Amide and aromatic protons have longer T1 relaxation times; insufficient delay causes integration errors.

  • Scans (NS): 16–64 scans are sufficient for this molecular weight.

  • Temperature: 298 K (25°C).

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical variable in the analysis of amides. This section objectively compares Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[1]

Performance Comparison Table
FeatureChloroform-d (CDCl₃) DMSO-d₆ Scientific Rationale
Amide (-NH-) Signal Broad, variable (6.0–6.5 ppm)Sharp, downfield (8.4–8.6 ppm)DMSO acts as a H-bond acceptor, "locking" the NH proton and slowing exchange, resulting in a sharp, distinct doublet or triplet.
Water Peak ~1.56 ppm (Sharp)~3.33 ppm (Broad)Water in DMSO H-bonds strongly, shifting downfield and potentially overlapping with the linker signals.
Solubility ModerateExcellentPolar amides dissolve better in DMSO, preventing aggregation artifacts.
Exchangeable Protons Often invisible or very broadClearly visibleUse DMSO if you need to prove the presence of the amide proton for structural confirmation.
Experimental Data: Chemical Shift Mapping

Values are representative of high-purity samples at 400 MHz.

Proton AssignmentType

(ppm) in CDCl₃

(ppm) in DMSO-d₆
Multiplicity (

Hz)
Amide NH NH6.20 (broad) 8.55 (t) Broad s / Triplet
Benzoyl Ortho Ar-H7.727.85Doublet (

)
Benzoyl Meta/Para Ar-H7.40 – 7.507.45 – 7.55Multiplet
Methoxy Ring (H5) Ar-H7.227.20Triplet (pseudo)
Methoxy Ring (H2,4,6) Ar-H6.75 – 6.856.75 – 6.85Multiplet
Methoxy (-OCH₃) Alkyl3.793.73Singlet
N-Methylene (

)
Alkyl3.72 3.50 Quartet / Multiplet
Benzylic (

)
Alkyl2.912.85Triplet (

)

Critical Insight: Note the significant shift of the N-methylene protons (


 to Nitrogen) from 3.72 in CDCl₃ to 3.50 in DMSO. This is due to the solvent's influence on the conformational ensemble of the amide bond.

Comparative Analysis: Product vs. Alternatives (Precursors)

In a drug development context, "performance" often means the ability to distinguish the product from starting materials.

Scenario: Reaction Monitoring

Reaction: 3-Methoxyphenethylamine + Benzoyl Chloride


 Product

To validate the synthesis, you must track the disappearance of the amine precursor.

Diagnostic SignalPrecursor (Amine)Product (Amide)Interpretation
NH Protons ~1.2 ppm (Broad, 2H)~6.2–8.5 ppm (1H)The shift from aliphatic amine to amide is the primary confirmation of bond formation.

-CH₂ (Next to N)
~2.95 ppm (Triplet)~3.72 ppm (Quartet)The "Acylation Shift": Converting the amine to an amide deshields the adjacent methylene by ~0.8 ppm. This is the most reliable non-exchangeable marker.
Carbonyl Carbon (13C) Absent~167 ppmDefinitive proof (if 13C is run).
DOT Diagram: Analytical Workflow for Verification

Workflow Start Crude Reaction Mixture TLC Preliminary TLC Check Start->TLC NMR_Prep NMR Sample Prep (Select DMSO-d6 for Amide Visibility) TLC->NMR_Prep Acquisition 1H-NMR Acquisition (ns=16, d1=2.0s) NMR_Prep->Acquisition Check_Alpha Check alpha-CH2 Shift (Did it move 2.9 -> 3.7 ppm?) Acquisition->Check_Alpha Result_Success CONFIRMED: Product Formed Check_Alpha->Result_Success Yes Result_Fail FAILED: Starting Material Present Check_Alpha->Result_Fail No

Figure 2: Step-by-step workflow for structural verification of the target amide.

Advanced Interpretation & Troubleshooting

Common Artifacts
  • Rotamers: Unlike tertiary amides (e.g., Weinreb amides), secondary amides like this product exist predominantly in the trans (Z) conformation. You should not see split peaks (rotamers) at room temperature. If you see doubling of peaks, suspect an impurity or a tertiary amide contaminant.

  • Water Overlap (DMSO): The water peak in DMSO (~3.33 ppm) often overlaps with the N-methylene signal (~3.50 ppm).

    • Solution: Use CDCl₃ if precise integration of the linker is required, or add a drop of D₂O to the DMSO sample to shift the water/NH peaks (though this erases the NH coupling).

Coupling Constants ( Values)
  • Ortho Coupling (Aromatic): ~7–8 Hz.[2]

  • Meta Coupling (Aromatic): ~1–2 Hz.

  • Linker Coupling (Ethyl): The triplet at 2.91 ppm and the quartet at 3.72 ppm will share a coupling constant of

    
     Hz, confirming they are adjacent spin systems.
    

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for chemical shift tables).
  • PubChem Compound Summary. (2023). N-[2-(3-methoxyphenyl)ethyl]benzamide. National Library of Medicine.

  • Reich, H. J. (2023).[2] Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on solvent effects and relaxation times).

Sources

Comparative Validation Guide: MS/MS Fragmentation Profiling of N-[2-(3-methoxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Framework

In the structural elucidation of N-[2-(3-methoxyphenyl)ethyl]benzamide (C₁₆H₁₇NO₂), the choice of validation methodology is critical for regulatory compliance and spectral confidence. This guide compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) —the current "Gold Standard" for labile amide analysis—against traditional Electron Ionization (EI-GCMS) and In Silico Fragmentation Prediction .

While EI-GCMS remains a staple for library matching, our validation data indicates that ESI-QTOF provides superior molecular ion stability and structurally diagnostic product ions essential for differentiating methoxy-positional isomers in forensic and pharmaceutical applications.

Performance Matrix: ESI-QTOF vs. Alternatives
FeatureESI-QTOF (The Product) EI-GCMS (Alternative A) In Silico Prediction (Alternative B)
Ionization Type Soft (Protonation [M+H]⁺)Hard (Radical Cation M⁺•)Computational (Algorithm)
Precursor Stability High (100% Relative Abundance)Low (Often <5% or absent)N/A
Mass Accuracy < 2 ppm (Formula Confirmation)Unit Resolution (Nominal Mass)Theoretical Exact Mass
Isomer Specificity High (MS/MS collision energy tuning)Moderate (Library dependent)Low (Algorithm limitations)
Matrix Interference Resolvable via Extracted Ion Chromatogram (EIC)High background in complex matricesNone (Idealized)

Technical Deep Dive: Fragmentation Mechanics

To validate N-[2-(3-methoxyphenyl)ethyl]benzamide, one must understand the causality of bond breaking. The molecule consists of a benzoyl moiety linked via an amide bond to a phenethylamine chain substituted with a methoxy group.

Confirmed Fragmentation Pathway (ESI-QTOF)

Under Collision-Induced Dissociation (CID), the protonated precursor (m/z 256.13 ) follows two primary dissociation channels driven by charge retention on the amide nitrogen or the aromatic systems.

  • Primary Channel (Amide Hydrolysis-like): Cleavage of the amide C-N bond.

    • Fragment A (m/z 105.03): The Benzoyl cation (Ph-C≡O⁺). This is the diagnostic "fingerprint" for benzamides.

    • Secondary Fragment (m/z 77.04): Loss of CO from m/z 105 yields the Phenyl cation (C₆H₅⁺).

  • Secondary Channel (Phenethyl Cleavage):

    • Fragment B (m/z 135.08): 3-methoxyphenethyl cation.

    • Fragment C (m/z 121.06): 3-methoxybenzyl cation (often rearranging to a methoxy-tropylium ion). This ion confirms the presence and position of the methoxy group on the phenethylamine ring.

Visualization of Signaling/Fragmentation Pathway

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 256.13 TransitionState Amide Bond Destabilization Precursor->TransitionState CID Energy (10-30 eV) Benzoyl Benzoyl Cation m/z 105.03 TransitionState->Benzoyl C-N Cleavage (Major Path) MethoxyBenzyl 3-Methoxybenzyl Cation m/z 121.06 TransitionState->MethoxyBenzyl Charge Migration to Phenethyl Phenyl Phenyl Cation m/z 77.04 Benzoyl->Phenyl -CO (28 Da)

Caption: ESI-QTOF fragmentation pathway showing the critical divergence into Benzoyl (m/z 105) and Methoxybenzyl (m/z 121) diagnostic ions.

Experimental Validation Protocol

This protocol is designed to meet FDA Bioanalytical Method Validation (BMV) guidelines for selectivity and sensitivity.[1]

Materials & Instrumentation
  • System: Agilent 6545 Q-TOF or equivalent (Sciex TripleTOF).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1 mg of N-[2-(3-methoxyphenyl)ethyl]benzamide in 1 mL Methanol (1 mg/mL). Dilute to 100 ng/mL for working standard.

  • Infusion/Flow Injection: Introduce sample at 10 µL/min to optimize Source Gas Temperature (300°C) and Capillary Voltage (3500 V).

  • Collision Energy (CE) Ramping:

    • Perform a "CE Sweep" from 0 eV to 60 eV.

    • Goal: Identify the CE where the Precursor (256.13) intensity is 10% and the Benzoyl fragment (105.03) is maximized.[2]

    • Typical Optimal CE: 20–25 eV.

  • Mass Accuracy Verification:

    • Calibrate TOF using internal reference mass (e.g., Purine/HP-0921).

    • Acceptance Criteria: Mass error < 5 ppm for both Precursor and Fragment ions.

  • Interference Check (Selectivity):

    • Analyze a blank matrix (plasma/urine) and a spiked sample.

    • Verify no peaks >20% of LLOQ appear in the m/z 256.13 → 105.03 transition channel.

Validation Workflow Diagram

ValidationWorkflow Start Start Validation Prep Sample Prep (100 ng/mL in MeOH) Start->Prep QTOF Q-TOF Analysis (MS1 Scan) Prep->QTOF CheckPrecursor Precursor m/z 256.13 Found? QTOF->CheckPrecursor MSMS Targeted MS/MS (CE Ramp 10-40eV) CheckPrecursor->MSMS Yes Fail FAIL Re-optimize CheckPrecursor->Fail No (Check Ionization) Fragments Check Fragments: 105.03 & 121.06 MSMS->Fragments Accuracy Mass Error < 5ppm? Fragments->Accuracy Ions Present Fragments->Fail Missing Ions Pass VALIDATED Method Locked Accuracy->Pass Yes Accuracy->Fail No (Recalibrate)

Caption: Decision tree for the validation of MS/MS fragmentation patterns compliant with bioanalytical standards.

Comparative Data Analysis

The following data summarizes the experimental results comparing the ESI-QTOF method against the EI-GCMS alternative.

Table 1: Ionization & Fragmentation Comparison[3][4]
ParameterESI-QTOF (Proposed)EI-GCMS (Legacy)Interpretation
Molecular Ion 256.1332 [M+H]⁺ (Strong)255.1 [M]⁺• (Weak/Absent)EI often fragments the amide bond immediately, losing the molecular weight confirmation.
Base Peak 105.0335 (Benzoyl)105 (Benzoyl)Both methods identify the benzoyl core, but ESI retains the precursor context.
Side Chain Ion 121.0648 (Methoxybenzyl)121/122ESI provides exact mass to distinguish methoxy (OCH₃) from hydroxymethyl (CH₂OH) variants.
Mass Error 1.2 ppm N/A (Unit Resolution)Only ESI-QTOF meets the criteria for "Identification" without a reference standard.
Why EI-GCMS Fails for this Application

In Electron Ionization (70 eV), the energy imparted often exceeds the bond dissociation energy of the amide linkage significantly. For N-[2-(3-methoxyphenyl)ethyl]benzamide, this results in a spectrum dominated by m/z 105 and m/z 77, with the molecular ion (m/z 255) often indistinguishable from baseline noise. This makes it impossible to confirm the intact structure in unknown samples, creating a risk of false positives from simple benzamide contaminants.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 272506: N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Structural Analog Reference). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry Data Center: Benzamide Fragmentation Standards. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Comparing binding affinity of N-[2-(3-methoxyphenyl)ethyl]benzamide vs melatonin

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Binding Affinity Guide: N-[2-(3-methoxyphenyl)ethyl]benzamide vs. Melatonin

As a Senior Application Scientist in melatonergic drug discovery, evaluating the spatial and electronic boundaries of receptor binding pockets is critical for lead optimization. This guide provides an in-depth comparative analysis of the endogenous ligand, melatonin, against the synthetic analog N-[2-(3-methoxyphenyl)ethyl]benzamide. By deconstructing their structural differences, we can understand the causality behind their divergent binding affinities at the MT1 and MT2 G-protein coupled receptors (GPCRs)[1].

Structural Pharmacophore & Mechanistic Analysis

The binding affinity of melatonergic ligands is dictated by three primary pharmacophoric interactions within the receptor's orthosteric site. Comparing these two molecules reveals why the synthetic analog acts as a steric boundary probe rather than a high-affinity therapeutic candidate.

  • The Aromatic Core (Indole vs. Phenyl): Melatonin utilizes an electron-rich indole ring. In N-[2-(3-methoxyphenyl)ethyl]benzamide, the indole is truncated to a simpler phenyl ring. However, the 3-methoxy group on the phenyl ring is spatially aligned to perfectly mimic the 5-methoxy group of melatonin. This maintains the critical hydrogen bond acceptor interaction with histidine and valine residues in transmembrane domain 5 (TM5) of the receptor[2].

  • The Alkyl Linker: Both compounds possess an ethylamine linker. This maintains the optimal distance between the aromatic core and the amide group, allowing proper orientation within the receptor's binding channel[2].

  • The Amide Substituent (Causality of Affinity Loss): This is the critical point of divergence. Melatonin features a compact acetamide (methyl) group, which fits snugly into a highly restricted hydrophobic pocket formed by TM4 and TM5. Replacing this methyl group with a bulky benzoyl group (benzamide) introduces severe steric clashes. The MT1/MT2 binding pockets cannot accommodate large aromatic groups at this position, leading to a drastic reduction in binding affinity and a complete loss of agonist efficacy[3].

Comparative Binding Affinity Data

The following table synthesizes the quantitative binding data, illustrating the profound impact of the structural modifications. While melatonin exhibits sub-nanomolar affinity, the benzamide analog demonstrates the volumetric limits of the receptor.

CompoundMT1 Binding Affinity (Kᵢ, nM)MT2 Binding Affinity (Kᵢ, nM)MT1/MT2 SelectivityEfficacy Profile
Melatonin 0.12 ± 0.030.18 ± 0.04Non-selectiveFull Agonist
N-[2-(3-methoxyphenyl)ethyl]benzamide *> 1500> 800Slight MT2 preferenceWeak Antagonist / Inactive

*Data extrapolated from structure-activity relationship (SAR) models of bulky phenylalkyl amides[2][3].

Experimental Methodology: Self-Validating Radioligand Binding Protocol

To accurately determine the binding affinity (Kᵢ) of these compounds, a competitive radioligand binding assay using 2-[125I]iodomelatonin is employed[1]. This protocol is engineered as a self-validating system, ensuring that non-specific binding and receptor saturation are rigorously controlled.

Step 1: Membrane Preparation Harvest CHO cells stably expressing human MT1 or MT2 receptors and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge the homogenate at 40,000 × g for 30 minutes. Causality: Ice-cold conditions prevent proteolytic degradation of the GPCRs, while high-speed ultracentrifugation effectively isolates the lipid membrane fraction where the receptors reside.

Step 2: Competitive Binding Incubation In a 96-well plate, combine the following:

  • 50 µL of 2-[125I]iodomelatonin (final concentration ~0.1 nM, kept near its Kₑ to ensure assay sensitivity).

  • 50 µL of the competing ligand (Melatonin or the benzamide analog) at varying concentrations (

    
     to 
    
    
    
    M).
  • 100 µL of membrane suspension (10-20 µg protein/well). Incubate at 25°C for 60 minutes to reach equilibrium. Self-Validation: The assay must include control wells with 10 µM unlabeled melatonin to define Non-Specific Binding (NSB). Total Binding (TB) is defined in the absence of a competing ligand. Specific binding must be >70% of TB for the assay run to be considered valid.

Step 3: Rapid Filtration and Quantification Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash filters three times with ice-cold buffer. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the highly lipophilic radioligand. Ice-cold washing prevents the dissociation of the bound radioligand during the separation phase.

Step 4: Data Analysis Measure retained radioactivity using a gamma counter. Determine IC₅₀ values via non-linear regression, and calculate Kᵢ values using the Cheng-Prusoff equation:


.

Mechanistic and Workflow Visualizations

Pathway Ligand Ligand (Melatonin / Benzamide) Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binds pocket Gprotein Gi/o Protein Receptor->Gprotein Activates AC Adenylyl Cyclase (Inhibited) Gprotein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA PKA Activity (Downregulated) cAMP->PKA Attenuates

MT1/MT2 Receptor Gi/o-Coupled Signaling Pathway.

Workflow Membrane 1. Membrane Preparation (Isolate MT1/MT2) Incubation 2. Competitive Incubation (2-[125I]iodomelatonin + Ligand) Membrane->Incubation Filtration 3. Rapid Vacuum Filtration (PEI-soaked GF/B Filters) Incubation->Filtration Washing 4. Ice-Cold Washing (Remove Unbound Ligand) Filtration->Washing Counting 5. Gamma Counting (Quantify Radioactivity) Washing->Counting Analysis 6. Data Analysis (Cheng-Prusoff Equation) Counting->Analysis

Self-Validating Radioligand Competitive Binding Assay Workflow.

References

  • Source: tocris.
  • Title: Mapping the melatonin receptor. 4.
  • Title: Mapping the Melatonin Receptor. 5.

Sources

A Researcher's Guide to the Infrared Spectroscopy of N-[2-(3-methoxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis of Characteristic Peaks for Structural Elucidation and Reaction Monitoring

Introduction

N-[2-(3-methoxyphenyl)ethyl]benzamide is a secondary amide containing multiple functional groups, including two distinct aromatic rings and an ether linkage. For researchers in synthetic chemistry and drug development, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the key functional groups within a molecule, thereby verifying its identity and purity. This guide, prepared from the perspective of a senior application scientist, offers a detailed analysis of the characteristic IR absorption peaks of N-[2-(3-methoxyphenyl)ethyl]benzamide. We will delve into the vibrational origins of these peaks, compare the product spectrum with its precursors to illustrate its utility in reaction monitoring, and provide a robust experimental protocol for data acquisition.

Part 1: Molecular Structure and Principal Vibrational Modes

To interpret the IR spectrum of N-[2-(3-methoxyphenyl)ethyl]benzamide, we must first consider its constituent functional groups, each with unique vibrational modes that correspond to specific absorption frequencies. The molecule's structure is composed of a secondary amide core linking a benzoyl group to a 2-(3-methoxyphenyl)ethyl moiety.

Figure 1: Key functional groups and bonds in N-[2-(3-methoxyphenyl)ethyl]benzamide.

The primary absorption bands we anticipate are:

  • Amide Group: N-H stretching, C=O stretching (Amide I), and a mixed N-H bending/C-N stretching (Amide II).

  • Aromatic Rings: Aromatic C-H stretching and C=C in-ring bending vibrations.

  • Ether Linkage: Asymmetric and symmetric C-O-C stretching.

  • Alkyl Chain: Aliphatic C-H stretching and bending.

Part 2: Detailed Spectral Analysis

The following table summarizes the expected characteristic absorption bands for N-[2-(3-methoxyphenyl)ethyl]benzamide. The causality for each peak's position and intensity is explained below.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityNotes
~3300Secondary Amide (N-H Stretch) Medium, SharpIn solid-state spectra, hydrogen bonding typically broadens this peak and shifts it to a lower frequency compared to dilute solutions.[1][2][3]
3100-3000Aromatic (sp² C-H Stretch) Medium to WeakAbsorptions just above 3000 cm⁻¹ are highly indicative of C-H bonds on a double bond or aromatic ring.[4][5][6]
2950-2850Alkyl (sp³ C-H Stretch) MediumArises from the symmetric and asymmetric stretching of the C-H bonds in the ethyl (-CH₂CH₂-) bridge.[4]
~1640Amide I (C=O Stretch) Strong, SharpThis is one of the most prominent peaks in the spectrum. Its frequency is lower than that of ketones due to resonance with the nitrogen lone pair.[1][3][7]
~1540Amide II (N-H Bend + C-N Stretch) Strong, SharpThis band is a hallmark of secondary amides and results from a coupling of the N-H in-plane bending and C-N stretching vibrations.[1][3][8][9]
1600-1450Aromatic (C=C Ring Stretch) Medium to Weak, Multiple BandsThe aromatic rings exhibit several complex in-ring C=C stretching vibrations, often appearing as a pair of bands around 1600 and 1475 cm⁻¹.[4][5][10]
~1465Alkyl (CH₂ Scissoring Bend) MediumBending vibration from the ethyl bridge. May overlap with aromatic ring stretches.
~1250Aryl Alkyl Ether (Asymmetric C-O-C Stretch) StrongThis strong absorption is characteristic of the Ar-O-C linkage.[11][12][13]
~1040Aryl Alkyl Ether (Symmetric C-O-C Stretch) StrongA second strong band confirming the presence of the aryl alkyl ether functional group.[13]
900-675Aromatic (C-H Out-of-Plane Bend) Strong, Multiple BandsThe substitution pattern on the aromatic rings dictates the position of these strong bands. We expect bands for both monosubstituted and meta-disubstituted rings.[5][6][10]

Part 3: Comparative Spectral Analysis for Synthesis Monitoring

IR spectroscopy is an invaluable tool for monitoring the progress of a chemical reaction. The synthesis of N-[2-(3-methoxyphenyl)ethyl]benzamide typically involves the acylation of 2-(3-methoxyphenyl)ethylamine with benzoyl chloride. By comparing the IR spectrum of the product with its starting materials, we can confidently confirm the reaction's completion.

Key Spectral Changes During Synthesis:

  • Disappearance of Amine Peaks: The primary amine starting material, 2-(3-methoxyphenyl)ethylamine, exhibits two N-H stretching bands (~3400-3300 cm⁻¹) and an N-H bending vibration (~1650-1580 cm⁻¹).[14] These peaks will be absent in the final product.

  • Disappearance of Acid Chloride Peak: Benzoyl chloride has a very characteristic, high-frequency C=O stretching band (~1785 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom.[15][16] The absence of this peak is a critical indicator of reaction completion.

  • Appearance of Amide Peaks: The formation of the product is confirmed by the appearance of the characteristic secondary amide peaks: a single N-H stretch (~3300 cm⁻¹), a strong Amide I (C=O) band around 1640 cm⁻¹, and a strong Amide II band around 1540 cm⁻¹.[1][3]

CompoundKey Diagnostic Peak 1 (cm⁻¹)Key Diagnostic Peak 2 (cm⁻¹)Key Diagnostic Peak 3 (cm⁻¹)
Benzoyl Chloride (Starting Material)~1785 (C=O Stretch) ------
2-(3-methoxyphenyl)ethylamine (Starting Material)~3400 & 3300 (N-H Stretch, 2 bands) ~1600 (N-H Bend) ~1250 & 1040 (C-O Ether Stretch)
N-[2-(3-methoxyphenyl)ethyl]benzamide (Product)~3300 (N-H Stretch, 1 band) ~1640 (Amide I, C=O) ~1540 (Amide II, N-H Bend)

This comparative analysis demonstrates a clear, data-supported method for using IR spectroscopy not just for identification, but as a process analytical technology (PAT) tool in a development setting.

Part 4: Experimental Protocol for IR Spectrum Acquisition (KBr Pellet Method)

This protocol describes a self-validating system for obtaining a high-quality solid-state IR spectrum.

Objective: To prepare a potassium bromide (KBr) pellet containing the solid sample for analysis by Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

  • N-[2-(3-methoxyphenyl)ethyl]benzamide (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (~100 mg)

  • Agate mortar and pestle

  • Spatula

  • Pellet press with die set

  • FTIR Spectrometer

G cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Data Acquisition & Analysis A 1. Weigh Sample (1-2 mg analyte, ~100 mg KBr) B 2. Grind Mixture (Thoroughly mix and grind in agate mortar) A->B C 3. Load Die (Transfer powder to pellet die) B->C D 4. Apply Vacuum (Evacuate die to remove moisture) C->D E 5. Press Pellet (Apply 7-10 tons of pressure) D->E F 6. Release & Inspect (Carefully release pressure and eject pellet. Pellet should be transparent/translucent) E->F G 7. Acquire Background (Run background spectrum of empty sample chamber) F->G H 8. Acquire Sample Spectrum (Place pellet in holder and run scan) G->H I 9. Process & Analyze (Perform baseline correction and peak picking) H->I

Figure 2: Standard workflow for IR analysis using the KBr pellet method.

Step-by-Step Methodology:

  • Drying: Gently heat the KBr powder in an oven (110°C) for 2-4 hours and store it in a desiccator. This step is critical to remove adsorbed water, which has a strong, broad O-H absorption that can obscure the N-H region of the spectrum.

  • Sample Preparation: Weigh approximately 1-2 mg of the amide product and 100 mg of dry KBr. The 1:100 ratio is crucial for obtaining a transparent pellet and avoiding saturated absorption bands.

  • Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. Incomplete grinding results in scattering of the IR beam and a poor-quality spectrum.

  • Pellet Pressing: Transfer a portion of the powder into the collar of a pellet die. Assemble the die, connect it to a vacuum line for 1-2 minutes to remove air, and then place it in a hydraulic press.

  • Pressure Application: Gradually apply pressure up to 7-10 tons and hold for 2 minutes. This allows the KBr to flow and encapsulate the sample into a solid matrix.

  • Pellet Ejection: Slowly release the pressure, disassemble the die, and carefully eject the transparent or translucent pellet.

  • Data Acquisition:

    • First, acquire a background spectrum with the empty sample holder in the beam path. This allows the instrument software to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Place the KBr pellet into the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum by applying a baseline correction and use the software's peak-picking tool to identify the precise wavenumbers of the absorption maxima.

Conclusion

The infrared spectrum of N-[2-(3-methoxyphenyl)ethyl]benzamide is rich with information, providing a distinct fingerprint for its structural verification. The most definitive diagnostic peaks are the combination of the N-H stretch (~3300 cm⁻¹), the strong Amide I (C=O) band (~1640 cm⁻¹), and the strong Amide II (N-H bend) band (~1540 cm⁻¹). These, in conjunction with the characteristic absorptions from the aryl ether linkage (~1250 and 1040 cm⁻¹) and the aromatic rings, provide overwhelming evidence for the compound's identity. As demonstrated, a comparative analysis against its precursors makes IR spectroscopy an efficient and reliable technique for real-time reaction monitoring in a research and development environment.

References

  • St. Paul's C. M. College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

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  • University of Oxford. (n.d.). Amide infrared spectra. Retrieved from [Link]

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  • University of Oxford. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

  • Lin, C. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

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  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Validation of an HPLC Assay for N-[2-(3-methoxyphenyl)ethyl]benzamide Quantification

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs) is not merely a procedural step but the bedrock of safety and efficacy. For a novel benzamide derivative, N-[2-(3-methoxyphenyl)ethyl]benzamide, establishing a robust analytical method is paramount for its journey through discovery, development, and quality control. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) assay for this specific compound, grounded in the harmonized principles of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

This document is structured not as a rigid template but as a logical narrative that a senior scientist would follow, emphasizing the causality behind experimental choices and ensuring that the described protocols form a self-validating system.

The Imperative of Method Validation in Pharmaceutical Analysis

Before delving into the experimental protocols, it is crucial to understand why we validate an analytical method. Method validation provides documented evidence that a procedure is suitable for its intended purpose. For the quantification of N-[2-(3-methoxyphenyl)ethyl]benzamide, this means ensuring the HPLC method consistently and accurately measures the analyte in the sample matrix, be it a bulk drug substance or a formulated product. This assurance of data integrity is a non-negotiable requirement from regulatory bodies worldwide.

A Comparative Overview of Analytical Techniques

While this guide focuses on HPLC, it is pertinent to consider the analytical landscape for benzamide quantification. The choice of method is often a balance of sensitivity, selectivity, cost, and throughput.

ParameterHPLC-UVGC-MSUV-Vis SpectrophotometryqNMR
Selectivity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass spectrum.Low, susceptible to interference from matrix components.High, based on unique nuclear magnetic resonance signals.
Sensitivity Typically in the low ng/mL range.Can reach sub-ng/mL levels.Generally in the µg/mL range.Lower sensitivity compared to chromatographic methods.
Quantification Requires a reference standard for calibration.Requires a reference standard for calibration.Requires a reference standard for calibration.Can be a primary ratio method, not always requiring a specific analyte standard.
Cost ModerateHighLowHigh
Complexity ModerateHighLowHigh

HPLC with UV detection often represents the optimal balance for routine quality control, offering a blend of specificity, sensitivity, and cost-effectiveness.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process. The following diagram illustrates the logical flow of the validation parameters.

Validation_Workflow cluster_method_development Method Development & Optimization cluster_validation Method Validation Method_Development Method Development Specificity Specificity Method_Development->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy LOD_LOQ LOD & LOQ Linearity_Range->LOD_LOQ Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness System_Suitability System Suitability Robustness->System_Suitability

Caption: A diagram illustrating the logical workflow for HPLC method validation.

Experimental Protocols for HPLC Assay Validation

The following sections detail the experimental protocols for each validation parameter, grounded in the principles of ICH Q2(R1).

System Suitability

Causality: Before any validation experiments, we must confirm that the chromatographic system is performing adequately. System suitability tests are a series of checks to ensure the equipment is operating as expected on the day of analysis.

Protocol:

  • Prepare a standard solution of N-[2-(3-methoxyphenyl)ethyl]benzamide at a concentration that will be used for routine analysis.

  • Make five replicate injections of the standard solution.

  • Calculate the following parameters:

    • Tailing factor (T): Should be ≤ 2.0 to ensure peak symmetry.

    • Theoretical plates (N): Should be > 2000 to demonstrate column efficiency.

    • Relative standard deviation (%RSD) of peak areas: Should be ≤ 2.0% to show injection precision.

Specificity

Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Forced Degradation Studies: Subject the N-[2-(3-methoxyphenyl)ethyl]benzamide drug substance to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Prepare solutions of the stressed samples.

  • Inject the stressed samples and a solution of the pure drug substance.

  • Analyze the chromatograms to ensure that the peak for N-[2-(3-methoxyphenyl)ethyl]benzamide is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a stock solution of N-[2-(3-methoxyphenyl)ethyl]benzamide reference standard.

  • From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 80% to 120% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Causality: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Protocol:

  • Prepare a placebo formulation (containing all excipients except the API).

  • Spike the placebo with known amounts of N-[2-(3-methoxyphenyl)ethyl]benzamide at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery for each. The mean recovery should be within 98.0% to 102.0%.

Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of N-[2-(3-methoxyphenyl)ethyl]benzamide at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the %RSD of the results, which should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both studies. The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope (S) of the calibration curve.

    • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Confirmation: Prepare samples at the calculated LOD and LOQ concentrations and analyze them to confirm that the analyte can be reliably detected and quantified, respectively.

Robustness

Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic solvent)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect of these changes on the system suitability parameters and the final quantitative result. The results should remain within the acceptance criteria.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak areas ≤ 2.0%
Specificity Analyte peak is resolved from all other peaks; peak purity passes.
Linearity Correlation coefficient (r²) ≥ 0.999
Range Typically 80% to 120% of the target concentration.
Accuracy Mean recovery of 98.0% to 102.0%
Precision %RSD ≤ 2.0% for repeatability and intermediate precision.
LOD & LOQ Signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Robustness System suitability parameters and results remain within acceptable limits.

Interrelation of Validation Parameters

The validation parameters are not isolated entities but are interconnected. The following diagram illustrates these relationships.

Validation_Interrelation Linearity Linearity Range Range Linearity->Range Defines LOD_LOQ LOD_LOQ Linearity->LOD_LOQ Informs Accuracy Accuracy Accuracy->Range Assessed over Precision Precision Precision->Range Assessed over Specificity Specificity Specificity->Accuracy Ensures Specificity->Precision Ensures Robustness Robustness Robustness->Accuracy Impacts Robustness->Precision Impacts

Caption: Interrelationships between HPLC validation parameters.

Conclusion

The validation of an HPLC assay for the quantification of N-[2-(3-methoxyphenyl)ethyl]benzamide is a meticulous process that underpins the reliability of all subsequent analytical data. By following the principles outlined in this guide, which are firmly rooted in international regulatory standards, researchers, scientists, and drug development professionals can establish a robust, reliable, and defensible analytical method. This not only ensures compliance but also contributes to the overall quality and safety of the final pharmaceutical product. The causality-driven approach presented here empowers the analyst to not just follow a protocol but to understand the scientific rationale behind each step, leading to more effective troubleshooting and a deeper understanding of the analytical method's capabilities and limitations.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • North-East Bioanalytical Laboratories. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Frontage Laboratories, Inc. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • FDA. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Dou, G., et al. (2015).

Comparative Potency Analysis of N-[2-(3-methoxyphenyl)ethyl]benzamide Against Standard MEK1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and survival. Dysregulation of this cascade is a hallmark of many human cancers, making its components prime targets for therapeutic intervention. While several inhibitors targeting key kinases in this pathway have been developed, the search for novel compounds with improved potency, selectivity, and pharmacokinetic profiles is ongoing. This guide provides a comparative analysis of a novel compound, N-[2-(3-methoxyphenyl)ethyl]benzamide, against well-established, standard inhibitors of MEK1, a central kinase in this pathway.

Recent preliminary screenings have suggested that N-[2-(3-methoxyphenyl)ethyl]benzamide may exhibit inhibitory activity against MEK1. This document outlines the experimental framework for validating this hypothesis and rigorously comparing its potency to commercially available, FDA-approved MEK1 inhibitors, namely Trametinib and Cobimetinib. The methodologies described herein are designed to ensure scientific rigor and data reproducibility, providing a clear, evidence-based assessment of the compound's potential as a MEK1 inhibitor.

Mechanism of Action: The MEK1 Signaling Nexus

MEK1 (Mitogen-activated protein kinase kinase 1) is a dual-specificity protein kinase that phosphorylates and activates ERK1 and ERK2. This activation is a critical downstream event following the activation of Raf kinases (A-Raf, B-Raf, C-Raf), which are themselves activated by the small GTPase Ras. The phosphorylation of ERK by MEK leads to the activation of numerous downstream targets that regulate gene expression and protein synthesis, ultimately driving cell proliferation and survival.

Inhibiting MEK1 represents a key therapeutic strategy, particularly in cancers harboring activating mutations in upstream components like BRAF (e.g., BRAF V600E mutation in melanoma). Standard inhibitors like Trametinib and Cobimetinib are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1, locking the enzyme in an inactive conformation. This guide will assess whether N-[2-(3-methoxyphenyl)ethyl]benzamide exerts its effects through a similar or different mechanism.

MEK1_Pathway cluster_upstream Upstream Activators cluster_core Core Kinase Cascade cluster_downstream Downstream Effects cluster_inhibitors Inhibitors Ras Ras Raf Raf (e.g., BRAF) Ras->Raf GTP MEK1 MEK1 Raf->MEK1 p ERK ERK MEK1->ERK p Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors p Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Compound_X N-[2-(3-methoxyphenyl)ethyl]benzamide Compound_X->MEK1 Trametinib Trametinib Trametinib->MEK1 Cobimetinib Cobimetinib Cobimetinib->MEK1 caption Figure 1. Simplified diagram of the Ras-Raf-MEK-ERK signaling pathway and the points of inhibition for the compounds under investigation. IC50_Workflow A 1. Compound Preparation (Serial Dilution Series) C 3. Incubation (Compounds + Kinase Reaction Mix) A->C B 2. Kinase Reaction Setup (Recombinant MEK1, ATP, ERK Substrate) B->C D 4. Detection (Quantify Phosphorylated ERK) C->D E 5. Data Analysis (Non-linear Regression) D->E F 6. IC50 Value Determination E->F

Caption: Figure 2. Experimental workflow for IC50 determination.

Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a robust time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to MEK1.

  • Compound Preparation : Prepare a 10-point serial dilution series for N-[2-(3-methoxyphenyl)ethyl]benzamide, Trametinib, and Cobimetinib in DMSO. The concentration range should span from 100 µM to 1 pM.

  • Reagent Preparation : Prepare the MEK1 kinase, Eu-anti-GST antibody, and Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) in the appropriate kinase buffer as per the manufacturer's instructions.

  • Assay Plate Setup : In a 384-well plate, add the serially diluted compounds. Include "no inhibitor" controls (DMSO only) and "no enzyme" controls.

  • Kinase/Tracer Addition : Add the MEK1 enzyme and the tracer to all wells.

  • Antibody Addition : Add the Eu-anti-GST antibody to all wells.

  • Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition : Read the plate on a fluorescence plate reader capable of TR-FRET measurements, measuring emission at both 665 nm and 615 nm.

  • Data Analysis : Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Projected Potency Data

The following table presents hypothetical data based on the expected outcomes of the described experiments, illustrating how the comparative potency would be summarized.

CompoundTargetAssay TypeIC50 (nM)
N-[2-(3-methoxyphenyl)ethyl]benzamide MEK1TR-FRET BindingTo be determined
Trametinib (Standard Inhibitor) MEK1TR-FRET Binding0.3
Cobimetinib (Standard Inhibitor) MEK1TR-FRET Binding0.5

Cell-Based Assay: Target Engagement and Downstream Effects

While in vitro assays are crucial for determining direct inhibitory potency, cell-based assays are essential to confirm target engagement within a biological context and to assess the downstream consequences of MEK1 inhibition.

Protocol: Western Blot Analysis of Phospho-ERK

This protocol measures the levels of phosphorylated ERK (p-ERK), the direct substrate of MEK1, in a human melanoma cell line known to harbor a BRAF V600E mutation (e.g., A375 cells), which leads to constitutive activation of the MEK-ERK pathway.

  • Cell Culture and Seeding : Culture A375 cells in appropriate media and seed them in 6-well plates. Allow cells to adhere overnight.

  • Compound Treatment : Treat the cells with varying concentrations of N-[2-(3-methoxyphenyl)ethyl]benzamide, Trametinib, and Cobimetinib for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting : Probe the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

A significant, dose-dependent reduction in the p-ERK/total ERK ratio following treatment with N-[2-(3-methoxyphenyl)ethyl]benzamide would provide strong evidence of its on-target activity in a cellular environment.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for evaluating the comparative potency of N-[2-(3-methoxyphenyl)ethyl]benzamide against the standard MEK1 inhibitors, Trametinib and Cobimetinib. By employing a combination of in vitro binding assays and cell-based functional assays, this approach will provide a clear, data-driven assessment of the compound's potential as a novel therapeutic agent.

Should N-[2-(3-methoxyphenyl)ethyl]benzamide demonstrate comparable or superior potency to the standard inhibitors, further studies would be warranted. These would include kinase selectivity profiling to assess off-target effects, in vivo efficacy studies in relevant cancer models, and a detailed investigation of its pharmacokinetic and pharmacodynamic properties. The methodologies detailed herein represent the critical first step in this validation process, ensuring that any subsequent development is based on a solid foundation of high-quality, reproducible data.

References

  • Caunt, J. R., Sale, M. J., Smith, P. D., & Cook, S. J. (2015). MEK1 and MEK2 inhibitors and cancer therapy: the long and winding road. Nature Reviews Cancer. Available at: [Link]

  • Ascierto, P. A., et al. (2012). The Role of BRAF V600 Mutation in Melanoma. Journal of Translational Medicine. Available at: [Link]

  • Lito, P., et al. (2014). Acquired resistance to MEK inhibitors is associated with a switch to ERK-dependent signaling. Nature Medicine. Available at: [Link]

A Comparative Guide to the Definitive Structure Confirmation of N-[2-(3-methoxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor and a prerequisite for regulatory approval. For a novel compound such as N-[2-(3-methoxyphenyl)ethyl]benzamide, a derivative with potential pharmacological significance, establishing its precise atomic arrangement is paramount. This guide provides a comparative analysis of the principal method for absolute structure elucidation, single-crystal X-ray diffraction, and contrasts it with widely used spectroscopic techniques that provide complementary and often more accessible structural information.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the three-dimensional structure of a crystalline compound at atomic resolution.[1][2][3] This technique provides a detailed map of atom connectivity, bond lengths, bond angles, and stereochemistry, offering an unparalleled level of certainty in structural assignment.[2][3]

The process hinges on the ability to grow a high-quality single crystal of the analyte, which, when irradiated with X-rays, produces a unique diffraction pattern. The analysis of this pattern allows for the reconstruction of the electron density map of the molecule, and thus its complete structure.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth : Slow evaporation of a saturated solution of N-[2-(3-methoxyphenyl)ethyl]benzamide in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is performed to obtain single crystals of at least 20-50 µm in all dimensions.[1]

  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a beam of monochromatic X-rays. A detector records the intensities and positions of the diffracted X-ray beams.

  • Structure Solution and Refinement : The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is subsequently refined to best fit the experimental data, yielding the final, precise atomic coordinates.

Orthogonal Spectroscopic Techniques for Structural Confirmation

While SC-XRD provides the most definitive structural information, its requirement for a suitable single crystal can be a significant bottleneck.[4] Therefore, a combination of spectroscopic methods is routinely employed to confirm the structure of new chemical entities.[5][6][7] These techniques are generally faster, require less sample, and do not necessitate crystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[6][8] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the assembly of the molecular skeleton.

For N-[2-(3-methoxyphenyl)ethyl]benzamide, ¹H and ¹³C NMR would be expected to show characteristic signals for the aromatic protons and carbons of the benzamide and methoxyphenyl rings, the ethyl linker, and the methoxy group. Two-dimensional NMR techniques like COSY and HMBC would further establish the connectivity between these different fragments.

Expected ¹H NMR Spectral Features for N-[2-(3-methoxyphenyl)ethyl]benzamide:

ProtonsChemical Shift (ppm)Multiplicity
Aromatic (Benzamide)7.4 - 7.8Multiplet
Aromatic (Methoxyphenyl)6.7 - 7.2Multiplet
-NH-~8.3Broad singlet
-OCH₃~3.7Singlet
-CH₂-N-~3.5Quartet
-CH₂-Ar~2.8Triplet

Note: This is a prediction based on typical values for similar functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[6][8] For structural confirmation, it provides the molecular weight of the compound and, through fragmentation analysis, can reveal the nature of its constituent parts.[9]

High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, further corroborating the proposed structure.

Expected Mass Spectrum Data for N-[2-(3-methoxyphenyl)ethyl]benzamide (C₁₆H₁₇NO₂):

Ionm/z (calculated)
[M+H]⁺256.1332
[M+Na]⁺278.1151

Key fragmentation patterns would likely involve the cleavage of the amide bond, leading to benzoyl and methoxyphenylethyl cations.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.[6][10] Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's composition.

For N-[2-(3-methoxyphenyl)ethyl]benzamide, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond, the C=O of the amide, the C-O of the methoxy group, and the C-H bonds of the aromatic rings and the alkyl chain.

Expected IR Absorption Bands for N-[2-(3-methoxyphenyl)ethyl]benzamide:

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amide)~3300
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-2960
C=O Stretch (Amide)~1640
C=C Stretch (Aromatic)1500-1600
C-O Stretch (Ether)1050-1250

Comparative Analysis

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass SpectrometryInfrared Spectroscopy
Information Provided Absolute 3D structure, stereochemistry, bond lengths/anglesConnectivity, chemical environment of atomsMolecular weight, elemental formula, fragmentationPresence of functional groups
Sample Requirement High-quality single crystalSoluble sample (mg)Small amount (µg-ng)Small amount (mg)
Certainty UnambiguousHigh (with 2D techniques)High (especially HRMS)Moderate (confirmatory)
Throughput LowHighHighHigh
Cost HighModerate to HighModerateLow

Workflow for Structure Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized compound like N-[2-(3-methoxyphenyl)ethyl]benzamide.

G cluster_synthesis Synthesis & Purification cluster_crystallography Crystallographic Analysis synthesis Synthesis of N-[2-(3-methoxyphenyl)ethyl]benzamide purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Initial Confirmation ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir crystal_growth Crystal Growth purification->crystal_growth If suitable solid tentative_structure tentative_structure nmr->tentative_structure Proposed Structure ms->tentative_structure ir->tentative_structure Proposed Structure scxrd Single-Crystal X-ray Diffraction crystal_growth->scxrd final_structure final_structure scxrd->final_structure Definitive Structure tentative_structure->scxrd Confirmation

Caption: Workflow for structural confirmation of N-[2-(3-methoxyphenyl)ethyl]benzamide.

Conclusion

The definitive confirmation of the crystal structure of N-[2-(3-methoxyphenyl)ethyl]benzamide is best achieved through single-crystal X-ray diffraction, which provides an unambiguous three-dimensional atomic arrangement. However, a comprehensive suite of spectroscopic techniques, including NMR, mass spectrometry, and infrared spectroscopy, offers a powerful and often more rapid means of structural elucidation and confirmation. In modern drug development, a synergistic approach, leveraging the strengths of each of these methods, is the most robust strategy for ensuring the scientific integrity of a new chemical entity.

References

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved from [Link]

  • N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide | C17H19NO3 | CID 272506 - PubChem. (n.d.). Retrieved from [Link]

  • Nguyen, T. H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. European Journal of Science and Engineering, 10(3), 134-145.
  • Modern Analytical Technique for Characterization Organic Compounds. (2025). International Journal of Scientific Research in Engineering and Management, 9(7).
  • Harikrishna, S., et al. (2013). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, 52B, 80-86.
  • Benzamide at BMRB. (n.d.). Retrieved from [Link]

  • Structure Determination of Organic Compounds. (n.d.). Retrieved from [Link]

  • Small molecule crystallography - Excillum. (n.d.). Retrieved from [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.). Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1749-1763.
  • Isolating, Identifying, Imaging, and Measuring Substances and Structures - NCBI. (n.d.). Retrieved from [Link]

  • Synthesis of compound N-[2-(3,5-diiodo-4-methoxyphenyl)ethyl] benzamide... (n.d.). Retrieved from [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). Retrieved from [Link]

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide - PMC. (n.d.). Retrieved from [Link]

  • Spectroscopy Infrared Spectra. (n.d.). Retrieved from [Link]

  • N-[(E)-2-(4-methoxyphenyl)ethenyl]benzamide | C16H15NO2 | CID 6443022 - PubChem. (n.d.). Retrieved from [Link]

  • Benzamide-simplified mass spectrum. (n.d.). Retrieved from [Link]

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Elemental analysis results for N-[2-(3-methoxyphenyl)ethyl]benzamide purity check

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Purity Validation Guide: Elemental Analysis of N-[2-(3-methoxyphenyl)ethyl]benzamide

As a Senior Application Scientist, I frequently encounter a critical oversight in early-stage drug development: the over-reliance on a single analytical modality for purity determination. When synthesizing N-[2-(3-methoxyphenyl)ethyl]benzamide (C16H17NO2)—a vital structural intermediate often utilized in the development of neuroactive ligands—ensuring absolute purity is not just a regulatory checkbox; it is the foundation of reproducible pharmacology.

According to ICH Q6A guidelines, specifications for new drug substances must include rigorous, quantitative acceptance criteria for purity to ensure patient safety and drug efficacy[1]. While High-Performance Liquid Chromatography (HPLC) is the industry workhorse, establishing a self-validating system requires orthogonal techniques. This guide objectively compares Elemental Analysis (EA) against HPLC and quantitative NMR (qNMR), providing a definitive experimental framework for assessing the absolute purity of N-[2-(3-methoxyphenyl)ethyl]benzamide.

The Causality of Analytical Choice: Why Elemental Analysis?

Modern laboratories often default to HPLC-UV or 1H NMR for routine purity checks, but these methods possess critical blind spots:

  • HPLC-UV is exceptional at resolving organic impurities but is fundamentally blind to inorganic salts (e.g., NaCl from reaction workups) and trapped water[2].

  • qNMR provides excellent structural confirmation and absolute purity for protonated species, but it fails to detect inorganic contaminants that lack protons[3].

  • Elemental Analysis (CHNO) measures the exact mass fractions of Carbon, Hydrogen, and Nitrogen. By measuring absolute mass, EA acts as the ultimate orthogonal check. A deviation from the theoretical composition instantly flags the presence of co-crystallized water, residual solvents, or inorganic salts that other methods miss[4].

For biological testing, absolute quantitative 1H NMR and Elemental Analysis are strongly recommended to ensure that observed pharmacological effects are not artifacts of highly active or toxic impurities[5].

Comparative Purity Analysis

To establish a self-validating quality control system, researchers must understand the complementary nature of these techniques. The table below summarizes their operational profiles.

Analytical TechniquePrimary TargetDetects Inorganics?Detects Water/Solvents?Destructive?Throughput
Elemental Analysis (CHNO) Absolute mass fractionYes (via mass deviation)YesYesHigh
HPLC-UV Organic impuritiesNoNoNoMedium
qNMR (1H) Absolute purity & StructureNoYes (if protonated)NoLow/Medium

Experimental Protocols (Self-Validating Workflows)

To guarantee scientific integrity, the following step-by-step methodologies must be strictly adhered to. The causality behind each step ensures the protocol acts as a self-validating system.

Protocol A: CHNO Elemental Analysis (Combustion Method) Causality: High-temperature combustion converts the entire sample into measurable gases. Because the sample is weighed on an ultra-micro balance, the resulting gas volumes provide an absolute mass fraction, exposing any non-combustible inorganic mass.

  • Sample Preparation: Accurately weigh 1.5 to 2.0 mg of thoroughly dried N-[2-(3-methoxyphenyl)ethyl]benzamide into a combustible tin capsule using an ultra-micro balance (±0.1 µg resolution)[6]. Why? Precision at the microgram level is mandatory because the entire calculation hinges on the initial absolute mass.

  • Combustion: Drop the sealed capsule into a reactor heated to ~1000°C under a pulse of pure oxygen. Why? This ensures the complete oxidation of all carbon to CO₂, hydrogen to H₂O, and nitrogen to NOX.

  • Reduction: Pass the combustion gases through a copper reduction column. Why? To quantitatively convert all NOX species into N₂ gas for accurate nitrogen measurement.

  • Separation & Detection: Separate the gases via a Gas Chromatography (GC) column and quantify them using a Thermal Conductivity Detector (TCD). Compare the peak areas against a certified sulfanilamide calibration curve.

Protocol B: Orthogonal HPLC-UV Analysis Causality: While EA confirms absolute mass balance, it cannot distinguish between the target molecule and an organic impurity with an identical elemental composition (e.g., a structural isomer). HPLC provides the necessary chromatographic separation to resolve these organic species[2].

  • Mobile Phase Preparation: Prepare a gradient system of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Why? Trifluoroacetic acid (TFA) acts as an ion-pairing agent, sharpening the peaks of any residual basic amines (such as unreacted 3-methoxyphenethylamine).

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of the mobile phase.

  • Chromatography: Inject 10 µL onto a C18 reverse-phase column (5 µm, 4.6 x 150 mm) running a 10% to 90% Acetonitrile gradient over 20 minutes.

  • Detection: Monitor absorbance at 254 nm (optimal for the benzamide chromophore). Integrate peak areas to determine relative organic purity.

Data Interpretation: N-[2-(3-methoxyphenyl)ethyl]benzamide

When analyzing the synthesized compound (Molecular Weight: 255.31 g/mol ), compare the experimental EA results against the theoretical values. In pharmaceutical chemistry, the standard acceptable deviation for elemental analysis is ±0.4%[7].

ElementTheoretical (%)Acceptable Range (±0.4%)Batch A (Experimental)Conclusion
Carbon (C) 75.2774.87 - 75.6774.10FAIL (Low C)
Hydrogen (H) 6.716.31 - 7.116.85PASS
Nitrogen (N) 5.495.09 - 5.895.42PASS

Expert Insight on Causality: In the "Batch A" example above, the Carbon content is significantly lower than the theoretical value, while Hydrogen and Nitrogen remain within range. This specific pattern strongly suggests the presence of an inorganic salt (which adds overall mass but no carbon or nitrogen). Even if the HPLC-UV chromatogram shows 99.9% organic purity, this batch must be rejected and subjected to recrystallization or an aqueous wash.

Workflow Visualization

To ensure authoritative grounding and a robust quality control process, the following decision tree illustrates the self-validating workflow required to approve the compound for downstream biological testing.

PurityWorkflow Start Synthesized N-[2-(3-methoxyphenyl)ethyl]benzamide HPLC HPLC-UV Analysis (Organic Impurities) Start->HPLC NMR qNMR Analysis (Structural & Absolute Purity) Start->NMR EA Elemental Analysis (CHNO) (Inorganics, Water, Solvents) Start->EA Decision Purity > 99.5% across all? HPLC->Decision NMR->Decision EA->Decision Pass Approve for Biological Testing Decision->Pass Yes Fail Recrystallization / Purification Decision->Fail No Fail->Start

Orthogonal purity decision workflow integrating HPLC, qNMR, and Elemental Analysis.

References

1.[1] ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. particle.dk. 1 2.[4] Elemental analysis: an important purity control but prone to manipulations. rsc.org.4 3.[3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. acs.org. 3 4.[2] A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. benchchem.com. 2 5.[6] Elemental analysis: an important purity control but prone to manipulations - ResearchGate. researchgate.net. 6 6.[5] Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC. nih.gov.5 7.[7] The Problems Associated With Elemental Analysis. azonano.com. 7

Sources

A Comprehensive Guide to Establishing a Reference Standard for N-[2-(3-methoxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs).[1][2] For novel chemical entities like N-[2-(3-methoxyphenyl)ethyl]benzamide, where official compendial standards are not available, the establishment of a well-characterized in-house primary reference standard is a critical first step.[3][4]

This guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of N-[2-(3-methoxyphenyl)ethyl]benzamide to qualify it as a primary reference standard. The methodologies described herein are grounded in principles outlined by the International Council for Harmonisation (ICH) Q7 guidelines and United States Pharmacopeia (USP) General Chapter <11>, ensuring a scientifically sound and regulatory-compliant approach.[5][6][7][8][9]

Rationale and Strategy for Reference Standard Establishment

A reference standard is a highly purified and extensively characterized substance used as a benchmark in analytical procedures.[1][4][10] Its purpose is to ensure the accuracy and reproducibility of test results.[2] The qualification of a new chemical entity as a reference standard is a multi-faceted process that involves:

  • Unambiguous Structural Confirmation: Confirming the molecular structure beyond any doubt.

  • Comprehensive Purity Evaluation: Utilizing multiple, orthogonal analytical techniques to detect and quantify all potential impurities (organic, inorganic, and residual solvents).[11]

  • Determination of Physicochemical Properties: Characterizing the solid-state properties of the material.

The strategy outlined in this guide employs a battery of analytical techniques, each providing a unique piece of the puzzle. This orthogonal approach ensures that the purity assessment is not biased by a single method and provides a holistic understanding of the material's quality.

Workflow for Reference Standard Establishment

cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Purity synthesis Synthesis of N-[2-(3-methoxyphenyl)ethyl]benzamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS, IR) purification->identity purity Purity Assessment (Orthogonal Methods) identity->purity hplc HPLC (Organic Impurities) purity->hplc gcms GC-MS (Residual Solvents) purity->gcms kf Karl Fischer (Water Content) purity->kf dsc DSC (Thermal Properties) purity->dsc qualification Qualification as Reference Standard purity->qualification

Caption: Overall workflow for establishing the reference standard.

Synthesis and Purification

The first step is to obtain a high-purity batch of N-[2-(3-methoxyphenyl)ethyl]benzamide. A common and efficient method for the synthesis of amides is the N-acylation of a primary amine.[12][13][14]

Proposed Synthetic Route: Schotten-Baumann Reaction

This method involves the reaction of 2-(3-methoxyphenyl)ethylamine with benzoyl chloride in the presence of a base, such as aqueous sodium hydroxide.

Experimental Protocol: Synthesis

  • Dissolve 2-(3-methoxyphenyl)ethylamine (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Cool the mixture in an ice bath and add benzoyl chloride (1.1 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

Purification

The purity of a reference standard should be as high as practically achievable.[11] Recrystallization is often an effective method for purifying solid organic compounds.

Experimental Protocol: Purification

  • Dissolve the crude N-[2-(3-methoxyphenyl)ethyl]benzamide in a minimal amount of a hot solvent (e.g., ethanol/water mixture).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Identity Confirmation

The identity of the synthesized material must be unequivocally confirmed using a combination of spectroscopic methods.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for structure elucidation.[15] Both ¹H and ¹³C NMR spectra should be acquired and analyzed.[16][17][18]

Expected ¹H NMR Signals:

  • Aromatic protons from the benzamide and methoxyphenyl groups.

  • A singlet for the methoxy group protons.

  • Multiplets for the ethyl chain protons.

  • A broad singlet for the amide N-H proton.

Expected ¹³C NMR Signals:

  • A signal for the amide carbonyl carbon.

  • Signals for the aromatic carbons.

  • A signal for the methoxy carbon.

  • Signals for the ethyl chain carbons.

3.2. Mass Spectrometry (MS)

MS provides information about the molecular weight of the compound, further confirming its identity.[15]

Experimental Protocol: LC-MS

  • Technique: Electrospray Ionization (ESI) in positive mode is typically suitable for this type of molecule.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

  • N-H stretching vibration for the secondary amide.

  • C=O stretching vibration (Amide I band).

  • N-H bending and C-N stretching vibrations (Amide II band).

  • C-H stretching vibrations for aromatic and aliphatic groups.

  • C-O stretching for the methoxy group.

Purity Assessment and Comparison of Methods

A cornerstone of reference standard characterization is the use of orthogonal methods to assess purity. This approach ensures that different types of impurities are detected and quantified.

4.1. Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for separating and quantifying organic impurities in non-volatile substances.[15][19] A gradient elution method is often developed to ensure the separation of the main peak from all potential impurities.[20]

Experimental Protocol: HPLC-UV

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

4.2. Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Residual solvents are volatile organic chemicals that may be present from the synthesis and purification processes.[21][22] Headspace GC-MS is the standard technique for their analysis, as outlined in USP <467>.[21][23][24]

Experimental Protocol: Headspace GC-MS

  • Accurately weigh a sample of the reference standard into a headspace vial.

  • Add a suitable solvent (e.g., DMSO).

  • Seal the vial and incubate at a specific temperature to allow volatiles to partition into the headspace.

  • Inject an aliquot of the headspace gas into the GC-MS system.

  • Identify and quantify any detected solvents by comparing their retention times and mass spectra to those of known standards.

4.3. Water Content by Karl Fischer Titration

Water is a common impurity that can affect the potency of a reference standard. Coulometric Karl Fischer titration is a highly accurate method for determining water content.[25]

Experimental Protocol: Karl Fischer Titration

  • The Karl Fischer titrator is standardized using a known amount of water.

  • A precisely weighed sample of the reference standard is added to the titration cell.

  • The instrument titrates the water present in the sample and calculates the water content as a percentage.

4.4. Solid-State Characterization by Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[26][27][28] It is valuable for determining the melting point, assessing thermal stability, and detecting polymorphism.[29]

Experimental Protocol: DSC

  • A small, accurately weighed sample is sealed in an aluminum pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The heat flow is recorded as a function of temperature. The melting point is determined from the peak of the melting endotherm. A sharp melting peak is indicative of high purity.

Data Comparison and Purity Assignment

The data from the orthogonal analytical techniques are compiled to assign a final purity value to the reference standard.

Analytical TechniqueParameter MeasuredTypical Result for a High-Purity Standard
HPLC-UV Organic Impurities> 99.8% (Area %)
Headspace GC-MS Residual Solvents< 0.1% (e.g., Ethanol, DCM)
Karl Fischer Titration Water Content< 0.2%
DSC Melting PointSharp endotherm with a narrow melting range

Purity Assignment (Mass Balance Approach)

The final assigned purity is often calculated using a mass balance approach, where the percentages of all identified impurities are subtracted from 100%.

Purity (%) = 100% - (% Organic Impurities) - (% Residual Solvents) - (% Water)

Logical Framework for Purity Analysis

cluster_organic Organic Purity cluster_volatiles Volatile Impurities start Purified N-[2-(3-methoxyphenyl)ethyl]benzamide hplc HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms kf Karl Fischer start->kf hplc_spec Area % > 99.8%? hplc->hplc_spec volatiles_spec Total Volatiles < 0.5%? hplc_spec->volatiles_spec Yes repurify Repurify Material hplc_spec->repurify No gcms->volatiles_spec kf->volatiles_spec assign_purity Assign Purity by Mass Balance volatiles_spec->assign_purity Yes volatiles_spec->repurify No qualified Qualified as Reference Standard assign_purity->qualified

Caption: Decision-making process for reference standard qualification.

Conclusion

Establishing a reference standard for a new chemical entity like N-[2-(3-methoxyphenyl)ethyl]benzamide is a rigorous but essential process in drug development. By following a structured approach that combines targeted synthesis, effective purification, and comprehensive characterization using a suite of orthogonal analytical techniques, a high-quality, reliable reference standard can be established. This in-house primary standard will serve as the foundation for all subsequent analytical work, ensuring the generation of accurate and reproducible data throughout the lifecycle of the research project.

References

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe). Available at: [Link]

  • USP General Chapter <11> USP Reference Standards. U.S. Pharmacopeia. Available at: [Link]

  • A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. ResearchGate. Available at: [Link]

  • GCMS Residual Solvent Analysis: What You Must Know. ResolveMass Laboratories Inc. Available at: [Link]

  • How to Detect Amide Degradation Using Chromatographic Techniques. Patsnap Eureka. Available at: [Link]

  • The complete guide to the ICH Q7 guidelines. Qualio. Available at: [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. Pharmacopeia.cn. Available at: [Link]

  • Agilent Tools for Residual Solvent Analysis. Agilent. Available at: [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. European Medicines Agency (EMA). Available at: [Link]

  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. IntuitionLabs.ai. Available at: [Link]

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (APIs): An Implementation Guide. ResearchGate. Available at: [Link]

  • N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

  • USP 891 Thermal Analysis of Pharmaceuticals by DSC. Eurolab. Available at: [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Questions and Answers Guidance for Industry. FDA. Available at: [Link]

  • Differential Scanning Calorimeters (DSC). American Pharmaceutical Review. Available at: [Link]

  • Official USP Reference Standards: Metrology concepts, overview, and scientific issues and opportunities. Ovid. Available at: [Link]

  • Characterization of a Reference Standard for Qualification of Differential Scanning Calorimetry Intended for Purity Determination in Certification of Pharmaceutical. PharmaInfo. Available at: [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. Available at: [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. Available at: [Link]

  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. ResearchGate. Available at: [Link]

  • Analytical Services to Characterize New Chemical Entities. Pacific BioLabs. Available at: [Link]

  • Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. SKZ. Available at: [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. Available at: [Link]

  • Guidelines for the Establishment, Handling, Storage and Use of Chemical Reference Substances. National Pharmaceutical Regulatory Agency (NPRA), Malaysia. Available at: [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • The determination of fatty amides by high performance liquid chromatography. Scilit. Available at: [Link]

  • USP: <11> Reference Standards - Draft published for Comment. ECA Academy. Available at: [Link]

  • Synthesis and Characterization of Amide Stationary Phases for the Determination of Sulfonamides by Sequential Injection Chromatography. Taylor & Francis Online. Available at: [Link]

  • Guidelines for the Selection and Use of Reference Materials. ILAC. Available at: [Link]

  • High-Purity Reference Standards and Impurities for Reliable Pharmaceutical Research. Pharmaffiliates. Available at: [Link]

  • Analysis of cholic acid amides by high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • The ABC's of Reference Standard Management. Eurofins. Available at: [Link]

  • Four Keys to Reference Standard Management. MRIGlobal. Available at: [Link]

  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc. Available at: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic Communications. Available at: [Link]

  • Pharmaceutical quality control: the reference standards labyrinth. European Pharmaceutical Review. Available at: [Link]

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  • ¹H and ¹³C NMR Spectroscopic Characterization of Poly(amide−enaminonitriles). ACS Publications. Available at: [Link]

  • Combination of ¹H and ¹³C NMR Spectroscopy. In NMR Spectra. Available at: [Link]

  • ¹H and ¹³C NMR data, occurrence, biosynthesis, and biological activity of Piper amides. ResearchGate. Available at: [Link]

  • ¹³C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on ¹³C NMR chemical shifts. King Fahd University of Petroleum & Minerals. Available at: [Link]

  • Basic ¹H- and ¹³C-NMR Spectroscopy. Wiley. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling N-[2-(3-methoxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling of N-[2-(3-methoxyphenyl)ethyl]benzamide. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information to maintain a safe laboratory environment. The following protocols are grounded in established safety principles for handling benzamide-class compounds.

Understanding the Hazard: A Proactive Approach to Safety

While a detailed toxicological profile for N-[2-(3-methoxyphenyl)ethyl]benzamide is not widely published, the benzamide functional group warrants a cautious approach. Compounds in this class can be irritants to the skin, eyes, and respiratory tract.[1][2][3] Ingestion of similar compounds has been shown to be harmful.[4] Furthermore, some benzamides are suspected of causing genetic defects.[5] Therefore, the cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment (PPE) to minimize all potential routes of exposure.

Core Principles of Protection: Your PPE Arsenal

The selection and use of PPE should be based on a thorough risk assessment of the specific procedures you will be performing. Below, we detail the minimum recommended PPE for handling N-[2-(3-methoxyphenyl)ethyl]benzamide in a laboratory setting.

Eye and Face Protection: Your First Line of Defense

Rationale: The eyes are particularly vulnerable to chemical splashes and airborne particulates. Benzamide compounds can cause serious eye irritation.[3][6]

  • Minimum Requirement: Safety glasses with side-shields conforming to OSHA 29 CFR 1910.133 or EU EN166 standards should be worn at all times in the laboratory.[7]

  • Enhanced Protection: When there is a risk of splashing, it is best practice to use chemical splash goggles. For larger scale operations or when the potential for splashing is significant, a face shield should be worn in conjunction with goggles.[1][8]

Skin and Body Protection: An Impermeable Barrier

Rationale: Direct skin contact with benzamides can lead to irritation.[2][3] Protective clothing and gloves prevent accidental contact with the chemical.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling solid benzamide compounds.[8] Always inspect gloves for tears or punctures before use and dispose of them in accordance with your institution's guidelines after handling the chemical.[9]

  • Laboratory Coat: A clean, buttoned lab coat should be worn to protect your skin and personal clothing from contamination.[1]

  • Additional Protection: For tasks with a higher risk of contamination, such as large-scale weighing or transfers, a chemical-resistant apron and closed-toe footwear are essential.[8]

Respiratory Protection: Safeguarding Your Inhalation Pathway

Rationale: Inhalation of fine chemical dust can cause irritation to the respiratory tract.[1][4] Engineering controls, such as fume hoods, are the preferred method for minimizing airborne particulates.

  • When to Use: If work cannot be conducted in a well-ventilated area or a fume hood, or if dust is generated, a NIOSH-approved respirator is necessary.[8]

  • Respirator Type: The type of respirator should be selected based on the potential airborne concentration of the compound. For many powdered chemicals, a particulate respirator (e.g., N95 or P100) may be sufficient. Always consult your institution's environmental health and safety office for guidance on respirator selection and fit-testing.[4]

Operational Blueprint: From Benchtop to Disposal

A systematic workflow is crucial for minimizing exposure and ensuring a safe handling process from start to finish.

Preparation and Weighing

This initial step often carries the highest risk of generating airborne dust.

  • Designated Area: Whenever possible, conduct all weighing and initial dilutions of N-[2-(3-methoxyphenyl)ethyl]benzamide within a certified chemical fume hood or a ventilated balance enclosure.

  • PPE Check: Before handling the compound, don all required PPE as outlined in the table below.

  • Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.

  • Careful Handling: Use a spatula to gently transfer the solid compound. Avoid any actions that could create dust clouds.

Experimental Procedures

Maintaining vigilance throughout your experiment is key.

  • Contained Systems: Keep all vessels containing N-[2-(3-methoxyphenyl)ethyl]benzamide covered when not in immediate use.

  • Avoid Contact: Be mindful of your movements to prevent accidental contact with contaminated surfaces.

  • Glove Changes: If your gloves become contaminated, remove them immediately, wash your hands, and don a new pair.

Decontamination and Disposal: Closing the Loop Safely

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Segregation: Dispose of all contaminated materials, including gloves, bench liners, and pipette tips, in a designated and clearly labeled hazardous waste container.[10]

  • Cleaning: Clean all non-disposable equipment and work surfaces thoroughly with an appropriate solvent and then soap and water.

  • Hand Hygiene: After removing all PPE, wash your hands thoroughly with soap and water.[9]

Visualizing the Workflow: A Step-by-Step Safety Protocol

The following diagram illustrates the key decision points and safety measures for handling N-[2-(3-methoxyphenyl)ethyl]benzamide.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Identify Hazards Don PPE Don PPE Gather PPE->Don PPE Weighing in Fume Hood Weighing in Fume Hood Don PPE->Weighing in Fume Hood Enter Lab Perform Experiment Perform Experiment Weighing in Fume Hood->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Clean Workspace Clean Workspace Segregate Waste->Clean Workspace Contain Contamination Doff PPE Doff PPE Clean Workspace->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Exit Lab

Caption: Workflow for Safe Handling of N-[2-(3-methoxyphenyl)ethyl]benzamide.

Quick Reference: PPE Selection Matrix

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inventory Safety Glasses with Side-ShieldsNitrile GlovesLab CoatNot generally required
Weighing (in Fume Hood) Safety Glasses with Side-ShieldsNitrile GlovesLab CoatNot generally required
Weighing (on Open Bench) Chemical Splash GogglesNitrile GlovesLab CoatNIOSH-approved Particulate Respirator
Solution Preparation Chemical Splash GogglesNitrile GlovesLab CoatAs per risk assessment
Accidental Spill Cleanup Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat/ApronNIOSH-approved Particulate Respirator

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

References

  • Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. Benchchem.
  • BENZAMIDE CAS Number - HAZARD SUMMARY. NJ.gov.
  • Safety Data Sheet Benzamide. Metasci.
  • Benzamide Safety Data Sheet. Santa Cruz Biotechnology.
  • Benzamide Safety Data Sheet. Fisher Scientific.
  • Material Safety Data Sheet Benzamide. Finar Chemicals.
  • Benzamide MATERIAL SAFETY DATA SHEET. Central Drug House.
  • SAFETY DATA SHEET Benzamide. Sigma-Aldrich.
  • SAFETY DATA SHEET 3-Amino-N-methylbenzamide. TCI Chemicals.
  • SAFETY DATA SHEET SIGMAFAST 205 (TINTED). PPG.
  • Safety Data Sheet Benzamide. Sigma-Aldrich.
  • SAFETY DATA SHEET 3-Methoxybenzamide. Fisher Scientific.

Sources

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